Beauveriolide I
Description
This compound has been reported in Cordyceps militaris and Beauveria with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLFHXTWGEITF-JIORRVSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fungal Sources of Beauveriolide I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauveriolide I is a cyclic depsipeptide with promising pharmacological activities, including potent anti-inflammatory and cholesterol acyltransferase (ACAT) inhibitory effects, making it a compound of significant interest for drug development. This technical guide provides a comprehensive overview of the primary fungal sources of this compound, detailing quantitative production data, experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathways.
Primary Fungal Producers of this compound
This compound has been isolated from several species of entomopathogenic fungi, primarily within the genera Beauveria, Cordyceps, and Isaria (formerly classified under Paecilomyces). These fungi are known for producing a diverse array of bioactive secondary metabolites.
Known Fungal Sources:
-
Beauveria bassiana : A widely studied entomopathogenic fungus, various strains of B. bassiana are known producers of beauveriolides.
-
Beauveria sp. FO-6979 : This specific soil isolate has been a key source for the initial isolation and study of this compound and III.[1]
-
Cordyceps militaris : A medicinal mushroom that has been shown to produce this compound and III.[2]
-
Cordyceps javanica : This species has also been identified as a producer of this compound.
-
Isaria fumosorosea : Formerly known as Paecilomyces fumosoroseus, this fungus is another documented source of beauveriolides.[3]
Quantitative Production of Beauveriolides
The production yield of this compound and related compounds can vary significantly depending on the fungal species, strain, and fermentation conditions. The following table summarizes available quantitative data on beauveriolide production.
| Fungal Species | Strain(s) | Culture Medium | Fermentation Time (days) | Compound(s) | Yield | Reference(s) |
| Beauveria bassiana | Kediri | Malt Extract Broth (MB) | 12 | Beauvericin | 103.42 mg/L | [4][5] |
| Beauveria bassiana | Mojokerto | Malt Extract Broth (MB) | 12 | Beauvericin | 237.49 mg/L | [4][5] |
| Beauveria sp. FO-6979 | FO-6979 | Tryptone-containing medium | Not specified | Beauveriolides I & III | 5-10 fold increase | [6] |
| Beauveria sp. FO-6979 | FO-6979 | L-Leu supplemented medium | Not specified | This compound | High and selective production | [6] |
Experimental Protocols
I. Fungal Fermentation
Objective: To cultivate fungal mycelium for the production of this compound.
Materials:
-
Selected fungal strain (e.g., Beauveria sp. FO-6979)
-
Culture media (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth (MB), or specialized production media)
-
Amino acid supplements (optional, e.g., L-Leucine for selective production of this compound)[6]
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Prepare the desired culture medium according to standard formulations. For enhanced production in Beauveria sp., a tryptone-containing medium can be used.[6] For selective production of this compound, supplement the medium with L-Leucine.[6]
-
Inoculate the sterile medium with a fresh culture of the selected fungal strain.
-
Incubate the culture in a shaker incubator at a controlled temperature (typically 25-28°C) with agitation (e.g., 150-180 rpm) for a specified duration (e.g., 6-12 days).[4][5]
-
Monitor fungal growth and secondary metabolite production periodically.
II. Extraction of this compound
Objective: To extract crude this compound from the fungal biomass and culture broth.
Materials:
-
Fungal culture from fermentation
-
Solvents: Methanol, Ethyl Acetate
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the fungal mycelium and the culture broth separately with an organic solvent such as methanol or ethyl acetate.[1][2]
-
Combine the solvent extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., n-hexane, acetone, chloroform, methanol)[2]
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 or C8 column
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid (TFA))
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of increasing polarity, for example, a gradient of n-hexane:acetone or chloroform:methanol.[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-containing fractions and concentrate.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Dissolve the partially purified sample in the HPLC mobile phase.
-
Inject the sample onto a preparative reversed-phase HPLC column (e.g., C18 or C8).
-
Elute with a suitable gradient of acetonitrile and water, often with a small percentage of TFA (e.g., 0.1%) as an ion-pairing agent. A common gradient might be a linear increase in acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm) and collect the peak corresponding to this compound.[2]
-
Lyophilize the collected fraction to obtain pure this compound.
-
IV. Characterization of this compound
Objective: To confirm the identity and structure of the purified this compound.
Methods:
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure, including 1H and 13C NMR.
Biosynthesis of this compound
The biosynthesis of beauveriolides is orchestrated by a conserved biosynthetic gene cluster (BGC) that encodes a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.
Beauveriolide Biosynthetic Gene Cluster
The core of the beauveriolide BGC in fungi like Beauveria bassiana consists of a multi-domain NRPS and a PKS.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated by the PKS, followed by the sequential addition of amino acids by the NRPS.
Signaling Pathways Regulating Secondary Metabolism
The production of secondary metabolites like this compound in entomopathogenic fungi is tightly regulated by complex signaling networks in response to environmental cues. While the specific signaling cascade for beauveriolide biosynthesis is not fully elucidated, general regulatory pathways are known to play a role.
References
- 1. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Diverse Beauveriolide Analogs in Closely Related Fungi: a Rare Case of Fungal Chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Culture Medium and Incubation Time for Growth and Production of Beauvericin by Local Beauveria bassiana | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective production of fungal this compound or III by fermentation in amino acid-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Stereochemistry of Beauveriolide I: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the definitive absolute configuration of the promising antiatherosclerotic agent, Beauveriolide I.
Executive Summary
This compound, a cyclic hexadepsipeptide of fungal origin, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of atherosclerosis. A precise understanding of its three-dimensional structure, specifically its absolute configuration, is paramount for its development as a drug candidate, as stereochemistry dictates molecular recognition and biological activity. This technical guide provides a comprehensive overview of the absolute configuration of this compound, detailing the cutting-edge experimental methodology used for its definitive assignment, and presenting the key data in a clear, structured format. For completeness, this guide also outlines other critical experimental protocols relevant to the stereochemical elucidation of complex natural products.
The Absolute Configuration of this compound
The definitive absolute configuration of this compound has been established as (3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone .[1][2][3][4] This was unambiguously determined through three-dimensional electron diffraction (3D ED) of nanocrystals of the natural product isolated from Cordyceps javanica.[1][2][3] This advanced technique has overcome previous challenges in crystallizing this compound into crystals suitable for conventional X-ray diffraction.[1][2][3][5]
Prior to this definitive assignment, the stereochemistry of the unusual (3S,4S)-hydroxy-4-methylhydroxy acid component of this compound and II was estimated by synthesizing all possible chiral variants and comparing their 1H and 13C NMR spectra and optical rotation data.[4][5] Furthermore, the absolute stereochemistry of the related Beauveriolide III was confirmed by total synthesis and spectral analyses.[6]
Quantitative Data: Crystallographic Analysis of this compound
The 3D electron diffraction study yielded precise crystallographic data, which are summarized in the table below. This data provides the foundational quantitative evidence for the assigned absolute configuration.
| Parameter | Value |
| Systematic Name | (3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone[1][2][4] |
| Chemical Formula | C₂₇H₄₁N₃O₅[1][2][4] |
| Crystal System | Monoclinic[1][3] |
| Space Group | I2[1][2][3] |
| a (Å) | 40.2744 (4)[1][2][3] |
| b (Å) | 5.0976 (5)[1][2][3] |
| c (Å) | 27.698 (4)[1][2][3] |
| β (°) | 105.729 (6)[1][2][3] |
| Determination Method | 3D Electron Diffraction[1][2][3] |
| Absolute Structure Determination | z-score method at a confidence level of 23.0σ[1] |
Experimental Protocols
A definitive structural elucidation of complex chiral molecules like this compound relies on robust experimental methodologies. The following sections detail the protocol for the primary technique used, 3D electron diffraction, as well as other key methods in stereochemical analysis.
Three-Dimensional Electron Diffraction (3D ED)
This was the pivotal technique for determining the absolute configuration of this compound.[1][2][3]
Methodology:
-
Crystal Preparation: Nanocrystals of this compound, isolated from Cordyceps javanica, are deposited on a transmission electron microscopy (TEM) grid. The small crystal size, which is a limitation for X-ray crystallography, is ideal for 3D ED.
-
Data Collection: The TEM grid is placed in an electron diffractometer. The crystal is then tilted at small, regular angular intervals, and an electron diffraction pattern is recorded at each step. This process is repeated over a large angular range to collect a complete 3D diffraction dataset.
-
Data Processing: The collected diffraction patterns are indexed to determine the unit cell parameters and space group. The intensities of the diffraction spots are extracted and corrected for dynamical scattering effects.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The atomic positions are then refined against the experimental data.
-
Absolute Configuration Assignment: To determine the absolute configuration, the two possible enantiomeric structures are refined against the same dataset. The correct enantiomer is identified by comparing the refinement statistics (R-factors). The reliability of this assignment is quantified using methods like the z-score.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 6. Selective inhibition of sterolO-acyltransferase 1 isozyme by beauveriolide III in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Nature's Pharmacy: A Technical Guide to the Biosynthesis of Beauveriolide I in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beauveriolide I, a cyclodepsipeptide produced by various entomopathogenic fungi, has garnered significant interest for its potential therapeutic applications, including its antiatherosclerotic and neuroprotective properties. Understanding its biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic machinery, enzymatic processes, and regulatory aspects. It consolidates quantitative data on its production, offers detailed experimental protocols for pathway elucidation, and employs visualizations to illustrate complex biological processes, serving as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the beauveriolides, a class of cyclic depsipeptides, have emerged as promising lead compounds for drug development. This compound, a prominent member of this family, is notably produced by fungi such as Beauveria bassiana and Cordyceps militaris.[1][2] Its unique structure, comprising a 3-hydroxy-4-methyloctanoic acid moiety and three amino acid residues, is assembled through a sophisticated interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[1] This guide dissects the intricate biosynthetic pathway of this compound, providing a foundational understanding for its targeted production and derivatization.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a conserved biosynthetic gene cluster (BGC) found in producing fungi.[1] This cluster typically harbors four key genes, designated besA, besB, besC, and besD in Beauveria bassiana, which encode the core enzymatic machinery for the synthesis of this complex molecule.[1] The pathway can be conceptually divided into two main phases: the synthesis of the 3-hydroxy fatty acid precursor by a PKS and the subsequent assembly of the peptide chain and cyclization by an NRPS.
Polyketide Synthase (PKS) Module: Synthesis of the Fatty Acid Precursor
The initiation of this compound biosynthesis begins with the production of a 3-hydroxy fatty acid. This is accomplished by a PKS enzyme, which, in the case of this compound, is (3S,4S)-3-hydroxy-4-methyloctanoic acid.[3] The PKS module iteratively condenses and modifies simple acyl-CoA precursors to generate the final fatty acid chain.
Non-Ribosomal Peptide Synthetase (NRPS) Module: Peptide Assembly and Cyclization
The synthesized 3-hydroxy fatty acid is then transferred to the NRPS assembly line. The NRPS is a large, modular enzyme responsible for the sequential addition of amino acids. For this compound, the NRPS incorporates three amino acids in a specific order: L-Phenylalanine (L-Phe), L-Alanine (L-Ala), and D-Leucine (D-Leu).[3] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The final step involves the cyclization of the linear depsipeptide precursor to yield the mature this compound molecule. The epimerization of L-Leucine to D-Leucine is catalyzed by an epimerization (E) domain within the final NRPS module.[1]
Quantitative Data on this compound Production
The production of this compound can be significantly influenced by fermentation conditions and the genetic background of the producing fungus. While comprehensive quantitative data remains an area of active research, several studies have demonstrated methods to enhance its yield.
| Fungal Strain | Fermentation Condition | This compound Yield/Concentration | Reference |
| Beauveria sp. FO-6979 | Culture media containing tryptone | 5-10 fold increase compared to basal media | [1] |
| Beauveria sp. FO-6979 | Addition of L-Leucine to the culture medium | Selective high production of this compound | [1] |
| Beauveria bassiana | In vivo (infected Tenebrio molitor larvae) | Not specifically quantified, but detected alongside Beauvericin (63.6-109.8 µg/g) and Bassianolide (20.6-51.1 µg/g) | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.
Gene Knockout in Beauveria bassiana
Gene knockout studies are crucial for confirming the function of genes within the biosynthetic cluster. A common approach involves homologous recombination to replace the target gene with a selectable marker.
Detailed Steps:
-
Vector Construction: Amplify approximately 1-1.5 kb regions homologous to the 5' and 3' flanking sequences of the target gene (e.g., besA) from B. bassiana genomic DNA. Clone these fragments on either side of a selectable marker gene (e.g., hygromycin resistance cassette) in a suitable vector.
-
Protoplast Preparation: Grow B. bassiana in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to generate protoplasts.
-
Transformation: Mix the prepared protoplasts with the knockout construct DNA and polyethylene glycol (PEG) solution to facilitate DNA uptake.
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin). Isolate resistant colonies and screen for the desired gene replacement event by PCR using primers flanking the integration site. Further confirmation can be achieved through Southern blot analysis.
-
Phenotypic Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production. Analyze the culture extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.
Heterologous Expression of the this compound Gene Cluster
Heterologous expression in a well-characterized host strain, such as Aspergillus nidulans or Saccharomyces cerevisiae, can be used to confirm the function of the entire biosynthetic gene cluster.
Detailed Steps:
-
Gene Cluster Cloning: Isolate the entire this compound biosynthetic gene cluster from the genomic DNA of the producing organism. This can be achieved through PCR amplification of the individual genes or by using techniques like Transformation-Associated Recombination (TAR) cloning in yeast.
-
Expression Vector Construction: Clone the entire gene cluster into a suitable fungal expression vector under the control of a strong, inducible, or constitutive promoter.
-
Host Transformation: Introduce the expression vector into a suitable heterologous host using established transformation protocols for that organism (e.g., protoplast transformation for filamentous fungi, lithium acetate method for yeast).
-
Expression and Analysis: Culture the transformed host under inducing conditions (if an inducible promoter is used). Extract the secondary metabolites from the culture and analyze for the production of this compound using HPLC and LC-MS.
Regulation of this compound Biosynthesis
The regulation of secondary metabolite biosynthesis in fungi is a complex process, often involving cluster-specific transcription factors and global regulatory proteins that respond to environmental cues. While the specific regulatory network governing the this compound gene cluster has not been fully elucidated, insights can be drawn from studies on the biosynthesis of the structurally related compound, beauvericin, in Fusarium fujikuroi.
The beauvericin biosynthetic gene cluster contains a putative cluster-specific transcription factor, which may act as a repressor of gene expression.[3][5] Additionally, global regulators, such as those involved in chromatin remodeling (e.g., histone deacetylases), have been shown to play a role in controlling the expression of the beauvericin gene cluster.[3][5] It is plausible that a similar regulatory logic applies to the this compound gene cluster in Beauveria bassiana.
Further research is required to identify the specific transcription factors and signaling pathways that control the expression of the bes gene cluster in response to developmental and environmental signals.
Conclusion and Future Perspectives
The biosynthesis of this compound is a testament to the intricate and efficient metabolic capabilities of fungi. The elucidation of its PKS-NRPS based pathway provides a roadmap for future research aimed at enhancing its production and generating novel analogs with improved therapeutic properties. Key areas for future investigation include:
-
Detailed Characterization of Biosynthetic Enzymes: In-depth biochemical studies of the PKS and NRPS enzymes will provide a deeper understanding of their substrate specificity and catalytic mechanisms.
-
Elucidation of the Regulatory Network: Identifying the specific transcription factors and signaling pathways that control the expression of the this compound gene cluster will enable the development of rational strategies for strain improvement.
-
Metabolic Engineering and Synthetic Biology: The knowledge of the biosynthetic pathway can be leveraged to engineer microbial cell factories for the sustainable and high-titer production of this compound and its derivatives.
This technical guide serves as a comprehensive resource to catalyze further research and development in the fascinating field of fungal natural products, with the ultimate goal of translating nature's chemical diversity into tangible therapeutic solutions.
References
- 1. Selective production of fungal this compound or III by fermentation in amino acid-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS [pubmed.ncbi.nlm.nih.gov]
- 5. Sound of silence: the beauvericin cluster in Fusarium fujikuroi is controlled by cluster-specific and global regulators mediated by H3K27 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Beauveriolide I: An ACAT Inhibitor with Anti-Atherosclerotic and Neuroprotective Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Beauveriolide I, a cyclodepsipeptide of fungal origin, has emerged as a molecule of significant scientific interest due to its potent biological activities. At the heart of its mechanism of action lies the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. By blocking ACAT, this compound effectively prevents the esterification of cholesterol into cholesteryl esters, thereby impeding the formation of lipid droplets within macrophages. This action has profound implications for the treatment of atherosclerosis, as the accumulation of lipid-laden macrophages (foam cells) in the arterial wall is a key pathological event. Furthermore, emerging evidence suggests a role for ACAT inhibition in reducing the production of amyloid-β peptide, indicating a therapeutic potential for this compound in Alzheimer's disease. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
This compound is a secondary metabolite produced by various fungi, including those of the Beauveria and Cordyceps genera.[1][2] Structurally, it is a cyclic peptide-lactone (depsipeptide) that has garnered attention for its diverse pharmacological properties. The primary and most well-characterized mechanism of action of this compound is its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT).[3][] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol to long-chain fatty acids, forming cholesteryl esters (CE).[3] These CEs are then stored in cytosolic lipid droplets.[5]
In mammals, there are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[] this compound, along with its close analog Beauveriolide III, has been shown to inhibit both of these isoforms.[3] This inhibition of ACAT is the cornerstone of this compound's therapeutic potential, particularly in the context of atherosclerosis and potentially Alzheimer's disease.
Quantitative Data on the Inhibitory Activity of this compound
The efficacy of this compound as an inhibitor of cholesterol esterification and ACAT activity has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) observed in various experimental models.
| Assay | Experimental System | This compound IC50 (µM) | Beauveriolide III IC50 (µM) | Reference |
| Cholesteryl Ester Synthesis | Primary Mouse Peritoneal Macrophages | 0.78 | 0.41 | [3] |
| ACAT Activity | Mouse Macrophage Microsomes (ACAT-1) | 6.0 | 5.5 | [3] |
| ACAT Activity | Mouse Liver Microsomes (ACAT-2) | 1.5 | 1.5 | [3] |
| ACAT Activity | Human Caco-2 Cell Microsomes (ACAT-2) | Similar to liver microsomes | Similar to liver microsomes | [3] |
Table 1: Inhibitory Potency of this compound and III on Cholesteryl Ester Synthesis and ACAT Activity.
Signaling Pathways and Molecular Interactions
The primary molecular target of this compound is the ACAT enzyme. By inhibiting ACAT, this compound disrupts a key step in the cholesterol metabolism pathway within the cell. This has downstream consequences on cellular processes, particularly in macrophages.
In the context of Alzheimer's disease, the inhibition of ACAT by this compound is thought to reduce the secretion of amyloid-β (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease pathology.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
Isolation of Mouse Peritoneal Macrophages
This protocol describes the harvesting of resident (non-elicited) peritoneal macrophages from mice.
-
Euthanasia and Preparation: Euthanize mice according to approved institutional guidelines. Secure the mouse on its back and disinfect the abdominal area with 70% ethanol.
-
Peritoneal Lavage: Make a small midline incision through the skin of the abdomen, being careful not to puncture the underlying peritoneal wall. Retract the skin to expose the peritoneum.
-
Inject 5-10 mL of ice-cold, sterile Dulbecco's Phosphate-Buffered Saline (dPBS) into the peritoneal cavity using a 25-gauge needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the peritoneal cells.
-
Using a 20-gauge needle, carefully aspirate the peritoneal fluid and transfer it to a sterile 50 mL conical tube on ice.
-
Cell Collection and Plating: Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count the cells using a hemocytometer and plate them at the desired density in tissue culture plates or dishes.
-
Incubate the cells for 2-4 hours at 37°C in a 5% CO2 atmosphere to allow the macrophages to adhere.
-
Washing: After the incubation period, wash the plates three times with warm PBS to remove non-adherent cells, leaving a purified population of peritoneal macrophages.
ACAT Inhibition Assay using Microsomes
This assay measures the direct inhibitory effect of this compound on ACAT enzyme activity in a cell-free system.
-
Preparation of Microsomes:
-
Homogenize isolated mouse peritoneal macrophages or liver tissue in a buffer containing sucrose and protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing bovine serum albumin (BSA) and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the substrate, typically radiolabeled [1-14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform.
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the radiolabeled cholesteryl ester bands using autoradiography or a phosphorimager and quantify the radioactivity to determine ACAT activity.
-
Cellular Cholesteryl Ester Synthesis Inhibition Assay
This assay measures the effect of this compound on the synthesis of cholesteryl esters in intact cells.
-
Cell Culture and Treatment: Plate isolated mouse peritoneal macrophages in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours).
-
Radiolabeling: Add a radiolabeled precursor for cholesterol esterification, such as [1-14C]oleic acid complexed to BSA, to the culture medium.
-
Incubate the cells for a further period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel into cholesteryl esters.
-
Lipid Extraction and Analysis:
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a chloroform:methanol mixture as described in the ACAT inhibition assay protocol.
-
Separate and quantify the radiolabeled cholesteryl esters using TLC and autoradiography/phosphorimaging.
-
Lipid Droplet Accumulation Assay
This assay visually assesses the impact of this compound on the formation of lipid droplets in macrophages.
-
Induction of Lipid Droplet Formation: Plate macrophages on glass coverslips in a multi-well plate.
-
To induce foam cell formation, incubate the cells with a lipid source such as acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) in the presence of varying concentrations of this compound (or vehicle control) for 24-48 hours.
-
Staining of Lipid Droplets:
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin if desired.
-
-
BODIPY 493/503 Staining:
-
Wash the cells with PBS.
-
Incubate with a working solution of BODIPY 493/503 in PBS for 15-30 minutes at 37°C.
-
Wash with PBS to remove excess dye.
-
-
-
Visualization and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the lipid droplets using light microscopy (for Oil Red O) or fluorescence microscopy (for BODIPY).
-
Quantify the lipid droplet accumulation by measuring the stained area or fluorescence intensity per cell using image analysis software.
-
Conclusion
This compound exerts its primary biological effects through the potent and specific inhibition of both ACAT1 and ACAT2 isoforms. This leads to a significant reduction in the synthesis of cholesteryl esters and the subsequent accumulation of lipid droplets in macrophages, a key process in the pathogenesis of atherosclerosis. The well-defined mechanism of action, coupled with its oral bioavailability and in vivo efficacy in animal models, positions this compound as a promising lead compound for the development of novel anti-atherosclerotic agents. Furthermore, its ability to modulate amyloid-β production opens up exciting avenues for its investigation in the context of neurodegenerative diseases such as Alzheimer's. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating natural product.
References
Beauveriolide I: A Potent Inhibitor of Lipid Droplet Accumulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Beauveriolide I is a cyclodepsipeptide of fungal origin, initially isolated from Beauveria sp. FO-6979[1][2][3][4][5]. It has garnered significant scientific interest due to its potent inhibitory effects on lipid droplet accumulation, particularly in macrophages[1][2][4][5]. This activity is central to its promise as a potential therapeutic agent for atherosclerosis, a disease characterized by the formation of foam cells (lipid-laden macrophages) in the arterial wall[6][7]. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of ACAT
The primary mechanism by which this compound reduces lipid droplet accumulation is through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)[1][2][3]. ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters (CE)[1][7]. These CEs are the primary neutral lipid stored in cytosolic lipid droplets within macrophages[7].
By inhibiting ACAT, this compound effectively blocks the synthesis of CEs, thereby preventing the buildup of these lipid stores and the formation of foam cells[1][2][3]. Studies have shown that this compound does not significantly affect the synthesis of other lipids like triacylglycerol and phospholipids, highlighting its specific action on CE synthesis[1][2].
Mammals have two ACAT isozymes, ACAT1 and ACAT2[3]. ACAT1 is found ubiquitously in various cells and tissues, including macrophages, while ACAT2 is primarily expressed in the liver and intestines[3]. This compound has been shown to inhibit both ACAT1 and ACAT2, contributing to its anti-atherosclerotic effects[1][2][3][6].
Figure 1: Signaling pathway of this compound action.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its structural analog Beauveriolide III has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Potency of Beauveriolides
| Compound | Target | IC₅₀ Value (µM) | Cell/System Type | Reference |
| This compound | Cholesteryl Ester Synthesis | 0.78 | Mouse Peritoneal Macrophages | [1][2] |
| ACAT Activity | 6.0 | Mouse Macrophage Membranes | [1][2] | |
| Beauveriolide III | Cholesteryl Ester Synthesis | 0.41 | Mouse Peritoneal Macrophages | [1][2] |
| ACAT Activity | 5.5 | Mouse Macrophage Membranes | [1][2] |
Table 2: In Vivo Anti-Atherogenic Efficacy of Beauveriolide III
| Animal Model | Treatment | Dosage | Duration | Reduction in Atherosclerotic Lesions | Reference |
| ApoE-knockout mice | Beauveriolide III (oral) | 25 mg/kg/day | 2 months | Aorta: 54%, Heart: 52% | [6] |
| LDL-R-knockout mice | Beauveriolide III (oral) | 50 mg/kg/day | 2 months | Aorta: 40%, Heart: 60% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments.
Protocol 1: Inhibition of Lipid Droplet Accumulation in Macrophages
This protocol outlines a cell-based assay to visualize and quantify the inhibitory effect of this compound on lipid droplet formation in primary mouse peritoneal macrophages.
-
Macrophage Isolation and Culture:
-
Harvest peritoneal macrophages from mice (e.g., ICR strain) by peritoneal lavage with sterile phosphate-buffered saline (PBS).
-
Plate the cells in a suitable culture vessel (e.g., 96-well microplate or chamber slides) at a density of approximately 5 x 10⁵ cells/well.
-
Culture the cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and allow them to adhere for 2-4 hours at 37°C in a 5% CO₂ atmosphere.
-
Wash the cells with fresh medium to remove non-adherent cells.
-
-
Induction of Lipid Droplet Formation:
-
Incubate the adherent macrophages for 16-24 hours with a liposome solution to induce lipid droplet accumulation[7]. The liposomes can be prepared with components like phosphatidylcholine and cholesterol.
-
-
Treatment with this compound:
-
Concurrently with liposome addition, treat the cells with varying concentrations of this compound (e.g., 3 µM and 10 µM) or a vehicle control (e.g., DMSO)[7].
-
-
Staining of Lipid Droplets:
-
Oil Red O Staining:
-
After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15-20 minutes[8][9].
-
Wash with PBS and then with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O solution for 20-30 minutes[8][9].
-
Wash again with 60% isopropanol and then with water.
-
(Optional) Counterstain the nuclei with hematoxylin or DAPI[7][8].
-
-
BODIPY Staining (for fluorescence microscopy):
-
-
Microscopy and Analysis:
Figure 2: Workflow for assessing lipid droplet inhibition.
Protocol 2: In Vitro ACAT Activity Assay
This protocol describes how to measure the direct inhibitory effect of this compound on ACAT enzyme activity using macrophage membrane fractions.
-
Preparation of Macrophage Membrane Fraction (Enzyme Source):
-
Harvest a large number of mouse peritoneal macrophages (e.g., 2 x 10⁸ cells)[6].
-
Suspend the cells in a cold buffered sucrose solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH₂PO₄, and 30 mM EDTA, pH 7.2)[6].
-
Homogenize the cells using a Teflon homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the pellet in the buffer and determine the protein concentration.
-
-
ACAT Assay Mixture:
-
Prepare an assay mixture containing[6]:
-
Buffered sucrose solution with BSA (e.g., 2.5 mg/ml).
-
[¹⁴C]oleic acid (e.g., 20 µM, 0.5 µCi) as the substrate.
-
Varying concentrations of this compound or vehicle control.
-
The macrophage membrane fraction (e.g., 100 µg of protein).
-
-
-
Enzyme Reaction and Lipid Extraction:
-
Analysis of [¹⁴C]Cholesteryl Ester:
-
Separate the extracted lipids by thin-layer chromatography (TLC) on a silica gel plate[6].
-
Use a solvent system that effectively separates cholesteryl esters from other lipids (e.g., hexane/diethyl ether/acetic acid).
-
Visualize and quantify the radioactivity of the [¹⁴C]cholesteryl ester spot using a radioscanner or by scraping the spot and performing liquid scintillation counting[6].
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.
-
Conclusion
This compound is a specific and potent inhibitor of ACAT, leading to a significant reduction in cholesteryl ester synthesis and lipid droplet accumulation in macrophages[1][2]. Its efficacy has been demonstrated in both cellular and animal models of atherosclerosis, highlighting its potential as a lead compound for the development of new anti-atherosclerotic agents[1][2][6]. The detailed protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential and molecular interactions of this compound and its derivatives.
References
- 1. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Beauveriolides, specific inhibitors of lipid droplet formation in mouse macrophages, produced by Beauveria sp. FO-6979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Guide: The Role of Beauveriolide I in the Reduction of β-Amyloid Secretion
Audience: Researchers, scientists, and drug development professionals.
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques in the brain.[1] A growing body of evidence links altered cholesterol homeostasis to the pathogenesis of AD, suggesting that intracellular levels of cholesteryl esters (CEs) are closely correlated with Aβ production and secretion.[1][2][3] The enzyme responsible for CE production, Acyl-CoA:cholesterol acyltransferase (ACAT), has emerged as a key therapeutic target.[1] This technical guide details the mechanism of action of Beauveriolide I, a fungal-derived cyclodepsipeptide, in reducing Aβ secretion through the inhibition of ACAT1. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols.
Introduction: The Intersection of Cholesterol Metabolism and Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the more hydrophobic Aβ42 species, is a central event in the pathogenesis of Alzheimer's disease.[1][4][5] These peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[6][7] Genetic and epidemiological studies have highlighted a significant link between cholesterol metabolism and AD.[1][2] Specifically, the esterification of cholesterol into CEs, a process catalyzed by ACAT enzymes, appears to play a crucial role in modulating APP processing and subsequent Aβ generation.[1]
Beauveriolides are natural product depsipeptides that were initially identified as inhibitors of lipid droplet accumulation.[1] Subsequent research has revealed their potent ability to inhibit ACAT activity, making them valuable candidates for studying the link between cholesterol esterification and Aβ production.[1][8][9][10] This guide focuses on this compound and its role as a modulator of Aβ secretion.
Mechanism of Action: ACAT1 Inhibition
The primary mechanism by which this compound reduces Aβ secretion is through the inhibition of ACAT1.[9][10][11]
-
ACAT1 Function: ACAT1 is an enzyme located in the endoplasmic reticulum (ER) that catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[12][13] This process is a key mechanism for cellular storage of excess cholesterol, preventing potential cytotoxicity from high levels of free cholesterol.[12]
-
This compound as an ACAT1 Inhibitor: this compound acts as a potent inhibitor of ACAT1.[11] This inhibition disrupts the normal esterification process, leading to a decrease in the cellular pool of CEs and a corresponding increase in unesterified, free cholesterol.[1] This shift in the cellular cholesterol balance is the critical event that links ACAT1 inhibition to altered APP processing.[1]
Signaling Pathway of this compound Action
The inhibition of ACAT1 by this compound initiates a cascade that ultimately reduces the amyloidogenic processing of APP. By lowering the levels of cholesteryl esters, this compound is believed to influence the trafficking and processing of APP, shifting it away from the β- and γ-secretase pathway that generates Aβ peptides.
Quantitative Data on Aβ Reduction
In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human APP751 (7WD10 cell line) have demonstrated the efficacy of beauveriolides in reducing Aβ secretion.[1] The data show a significant, time- and concentration-dependent reduction in both Aβ40 and Aβ42 levels.
| Compound | Concentration (µM) | Incubation Time (hours) | Mean Reduction in Aβtotal (%) | Mean Reduction in Aβ42 (%) |
| This compound | 1 | 96 | Not specified, but ~10% reduction | ~10% |
| Beauveriolide III | 1 | 96 | 39 ± 10 | 58 ± 12 |
| Beauveriolide III | 5 | 96 | 57 ± 14 | 59 ± 14 |
Data summarized from Witter et al., 2009.[1] Aβtotal refers to the sum of Aβ40 and Aβ42.
Notably, Beauveriolide III was found to be more potent than this compound in these experiments.[1] A 1 µM incubation of Beauveriolide III for 4 days reduced Aβ42 secretion by approximately 58%.[1] This effect is significantly more potent than previously studied ACAT inhibitors like CP-113,818, which required a 10-fold higher concentration to achieve a similar reduction.[1]
Experimental Protocols
The following protocols provide a general framework for assessing the impact of this compound on Aβ secretion in a relevant cell-based model.
Cell Culture and Treatment
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express human amyloid precursor protein (APP751), such as the 7WD10 cell line.[1]
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to ensure continued expression of the transgene. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Plate cells in multi-well plates (e.g., 12-well or 24-well) and allow them to reach approximately 80-90% confluency.
-
Prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a fresh culture medium to achieve the desired final concentrations (e.g., 1 µM and 5 µM). A vehicle control (e.g., 0.1% DMSO) must be run in parallel.[1]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).[1]
-
Quantification of Secreted Aβ (ELISA)
-
Sample Collection: After the incubation period, collect the conditioned medium from each well.
-
Sample Preparation: Centrifuge the collected medium to pellet any detached cells or debris. The supernatant contains the secreted Aβ peptides.
-
ELISA Procedure:
-
Use commercially available sandwich ELISA kits specific for human Aβ40 and Aβ42.
-
Coat the ELISA plate wells with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.
-
Add the conditioned media samples and a series of known concentration standards to the wells and incubate.
-
After washing, add a detection antibody that recognizes the N-terminus of the Aβ peptide. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash away the unbound detection antibody and add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of Aβ in the samples by comparing their absorbance values to the standard curve.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound reduces the secretion of pathogenic Aβ peptides by inhibiting the cholesterol-esterifying enzyme ACAT1.[1] This action disrupts cellular cholesterol homeostasis, which in turn modulates the proteolytic processing of APP, favoring non-amyloidogenic pathways. The ability of beauveriolides to potently lower Aβ42 levels in vitro, coupled with their known oral bioavailability and activity in animal models of atherosclerosis, positions them as a promising new class of compounds for the development of Alzheimer's disease therapeutics.[1]
Future research should focus on translating these in vitro findings to in vivo models of Alzheimer's disease to assess the impact of this compound on brain Aβ plaque load, neuroinflammation, and cognitive function. Further investigation into the precise molecular interactions between cellular cholesterol pools and the secretase enzymes will also be critical to fully elucidate this therapeutic pathway.
References
- 1. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cholesterol metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The link between altered cholesterol metabolism and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural products this compound and III: a new class of beta-amyloid-lowering compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Cellular mechanisms of β-amyloid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INHIBITION OF ACYL-CoA: CHOLESTEROL ACYLTRANSFERASE ACTIVITY BY CYCLODEPSIPEPTIDE ANTIBIOTICS [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Absolute stereochemistry of fungal beauveriolide III and ACAT inhibitory activity of four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 13. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Natural Analogs of Beauveriolide I: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural analogs of Beauveriolide I, a cyclodepsipeptide with promising therapeutic potential. This document details their biological activities, outlines key experimental protocols for their study, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and its Analogs
This compound is a 13-membered cyclodepsipeptide first isolated from the entomopathogenic fungus Beauveria bassiana. It belongs to a larger class of related natural products, collectively known as beauveriolides and beauverolides, which have been isolated from various fungal species, including Beauveria sp., Cordyceps militaris, and Isaria fumosorosea.[1][2] These compounds have garnered significant interest due to their potent biological activities, primarily as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT).[3] This enzyme plays a crucial role in cellular cholesterol metabolism, and its inhibition is a key therapeutic strategy for conditions such as atherosclerosis and Alzheimer's disease.
Quantitative Biological Data of Natural Beauveriolide Analogs
The following table summarizes the known natural analogs of this compound and their reported biological activities. The primary target for most of these compounds is ACAT, which exists in two isoforms, ACAT1 and ACAT2.
| Analog Name | Producing Organism(s) | Biological Target(s) | IC50 (µM) | Reference(s) |
| This compound | Beauveria bassiana, Cordyceps javanica | ACAT1 (macrophage), ACAT2 (liver microsomes) | 6.0, 1.5 | [4] |
| Cholesteryl Ester Synthesis (macrophages) | 0.78 | |||
| Beauveriolide III | Beauveria sp. FO-6979 | ACAT1 (macrophage), ACAT2 (liver microsomes) | 5.5, 1.5 | |
| Cholesteryl Ester Synthesis (macrophages) | 0.41 | |||
| Beauveriolide VII | Beauveria sp. FO-6979 (amino acid-supplemented fermentation) | Lipid Droplet Formation / Cholesteryl Ester Synthesis | Active (Qualitative) | [5] |
| Beauverolide Ba | Beauveria bassiana | Not specified | Not specified | [1][2] |
| Beauverolide Ca | Beauveria bassiana | Not specified | Not specified | [1][2] |
| Beauverolide Ka | Beauveria bassiana | Not specified | Not specified | [1][2] |
| Beauveriolide X | Cordyceps militaris, Beauveria brongniartii | Not specified | Not specified | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of beauveriolide analogs.
Isolation and Purification of Beauveriolides from Fungal Culture
This protocol describes a general method for the extraction and purification of beauveriolides from fungal broth.[3]
Materials:
-
Fungal culture broth (e.g., Beauveria sp. fermented in a suitable medium)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Octadecylsilanized (ODS) silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Extraction:
-
Centrifuge the fungal culture to separate the mycelia and supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing beauveriolides.
-
Pool the active fractions and concentrate.
-
-
ODS Column Chromatography:
-
Dissolve the partially purified extract from the previous step in methanol.
-
Load the sample onto an ODS column pre-equilibrated with a methanol-water mixture (e.g., 50:50).
-
Elute with a stepwise gradient of increasing methanol concentration.
-
Collect and analyze fractions for the presence of beauveriolides.
-
-
Preparative HPLC:
-
Further purify the beauveriolide-containing fractions using a preparative HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.[6]
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peaks corresponding to individual beauveriolide analogs.
-
Confirm the purity and identity of the isolated compounds using analytical HPLC and mass spectrometry.
-
In Vitro ACAT Inhibition Assay (Radioactive Method)
This protocol details a common method for measuring the inhibition of ACAT activity using a radioactive substrate.[7]
Materials:
-
Microsomal fraction containing ACAT1 or ACAT2 (can be prepared from cultured cells or tissues)
-
[1-14C]Oleoyl-CoA (radioactive substrate)
-
Bovine serum albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (beauveriolide analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., petroleum ether/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation cocktail
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
BSA
-
Microsomal protein (e.g., 20 µg)
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
-
TLC Separation and Quantification:
-
Spot the collected organic phase onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent to separate the cholesteryl esters from the free fatty acids.
-
Visualize the spots (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to cholesteryl esters into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Amyloid-Beta (Aβ) Secretion Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantification of Aβ40 and Aβ42 in cell culture supernatants.[8]
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the C-terminus of Aβ40 or Aβ42)
-
Detection antibody (biotinylated, specific for the N-terminus of Aβ)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Recombinant Aβ40 and Aβ42 standards
-
Cell culture supernatants from cells treated with beauveriolide analogs
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the Aβ standards.
-
Add the standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add the streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
-
Development and Measurement:
-
Add the TMB substrate solution to each well.
-
Incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of Aβ40 and Aβ42 in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Signaling Pathway of ACAT Inhibition
The following diagram illustrates the proposed mechanism of action of beauveriolides through the inhibition of ACAT and its downstream effects on cholesterol metabolism and amyloid-beta production.
Caption: ACAT Inhibition by Beauveriolides and Downstream Effects.
Experimental Workflow for Discovery and Characterization
This diagram outlines a typical workflow for the discovery, isolation, and characterization of novel beauveriolide analogs.
Caption: Workflow for Beauveriolide Analog Discovery.
Conclusion
The natural analogs of this compound represent a promising class of compounds for the development of novel therapeutics, particularly for atherosclerosis and Alzheimer's disease. Their mechanism of action through the inhibition of ACAT provides a clear rationale for their biological effects. This guide provides a foundational resource for researchers in this field, offering a summary of known analogs, their activities, and detailed protocols for their further investigation. The continued exploration of the chemical diversity of beauveriolides from various fungal sources is likely to yield new and even more potent therapeutic leads.
References
- 1. Production of Diverse Beauveriolide Analogs in Closely Related Fungi: a Rare Case of Fungal Chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and absolute configuration of natural fungal product this compound, isolated from Cordyceps javanica, determined by 3D electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbkine.com [abbkine.com]
Beauveriolide I: A Novel Regulator of Cellular Lipid Metabolism and Amyloid-Beta Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Beauveriolide I is a cyclic depsipeptide of fungal origin that has garnered significant attention for its potential therapeutic applications in atherosclerosis and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural product.
Mechanism of Action: Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
The primary molecular target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1][2][3] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2][4] ACAT1 is ubiquitously expressed, including in macrophages, while ACAT2 is primarily found in the liver and intestines.[2][4]
This compound has been shown to inhibit both ACAT1 and ACAT2.[2] By blocking ACAT activity, this compound prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells in atherosclerosis and in the modulation of amyloid-beta (Aβ) peptide production in Alzheimer's disease.[1][2]
Therapeutic Potential
Atherosclerosis
The accumulation of cholesteryl esters in macrophages within the arterial wall leads to the formation of foam cells, a hallmark of atherosclerosis.[5] this compound's ability to inhibit ACAT and thereby reduce the formation of lipid droplets in macrophages makes it a promising candidate for the prevention and treatment of atherosclerosis.[1][3][6][5] In vivo studies in mouse models of atherosclerosis have demonstrated that oral administration of beauveriolides can reduce atheroma lesions.[2][5]
Alzheimer's Disease
Recent studies have highlighted a link between cholesterol metabolism and the pathogenesis of Alzheimer's disease. Inhibition of ACAT has been shown to reduce the secretion of Aβ peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[7] this compound, as a potent ACAT inhibitor, has been demonstrated to effectively lower cellular Aβ secretion, suggesting its potential as a therapeutic agent for Alzheimer's disease.[7]
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound and its analogue, Beauveriolide III.
Table 1: Inhibitory Activity of this compound against Cholesteryl Ester Synthesis and ACAT
| Assay | Cell Type/System | IC50 (µM) | Reference |
| Cholesteryl Ester Synthesis | Primary mouse peritoneal macrophages | 0.78 | [3][6][5] |
| ACAT Activity | Mouse macrophage membranes | 6.0 | [6][5] |
| ACAT Activity | Mouse liver microsomes | 1.5 | [5] |
Table 2: Inhibitory Activity of Beauveriolide III against Cholesteryl Ester Synthesis and ACAT
| Assay | Cell Type/System | IC50 (µM) | Reference |
| Cholesteryl Ester Synthesis | Primary mouse peritoneal macrophages | 0.41 | [3][6][5] |
| ACAT Activity | Mouse macrophage membranes | 5.5 | [6][5] |
| ACAT Activity | Mouse liver microsomes | 1.5 | [5] |
Signaling Pathway
The inhibitory effect of this compound on ACAT initiates a signaling cascade that impacts cellular lipid homeostasis and Aβ metabolism.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Lipid Droplet Accumulation Assay in Macrophages
This assay is used to visually assess the effect of this compound on the formation of lipid droplets in macrophages, a model for foam cell formation.
Principle: Macrophages are incubated with lipid liposomes to induce the formation of intracellular lipid droplets. The cells are then treated with this compound and stained with Oil Red O, a dye that specifically stains neutral lipids within the droplets. The reduction in the number and size of lipid droplets is then quantified by microscopy.
Methodology:
-
Cell Culture: Primary mouse peritoneal macrophages are cultured in a suitable medium.[5]
-
Induction of Lipid Droplet Formation: Macrophages are incubated with lipid liposomes to stimulate the uptake of lipids and the formation of intracellular lipid droplets.[5]
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Staining: After incubation, the cells are fixed and stained with Oil Red O to visualize the lipid droplets and with hematoxylin to counterstain the nuclei.[5]
-
Microscopy and Quantification: The stained cells are observed under a light microscope, and the extent of lipid droplet accumulation is assessed. This can be quantified by counting the number of lipid droplets per cell or by measuring the total area of lipid droplets.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This assay directly measures the enzymatic activity of ACAT in the presence of this compound.
Principle: Microsomal fractions containing ACAT are incubated with a radiolabeled substrate, such as [14C]oleoyl-CoA, and cholesterol. The amount of radiolabeled cholesteryl oleate formed is then quantified to determine the ACAT activity.
Methodology:
-
Preparation of Microsomes: Microsomal fractions are prepared from mouse macrophages or other relevant cell types (e.g., liver cells) by differential centrifugation.[6][5]
-
Enzyme Reaction: The microsomal preparation is incubated with [14C]oleoyl-CoA, cholesterol, and varying concentrations of this compound in a suitable buffer.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system such as chloroform/methanol.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester fraction.
-
Quantification: The amount of radioactivity in the cholesteryl ester spot is measured using a scintillation counter to determine the ACAT activity. The percentage of inhibition by this compound is calculated relative to the vehicle control.
Amyloid-beta (Aβ) Secretion Assay
This assay measures the effect of this compound on the secretion of Aβ peptides from cultured cells.
Principle: Cells that are genetically engineered to overexpress human amyloid precursor protein (APP) are treated with this compound. The amount of Aβ peptides secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably transfected with human APP751, is cultured.
-
Treatment: The cells are incubated with different concentrations of this compound or a vehicle control for a specified period.
-
Sample Collection: The cell culture medium is collected.
-
ELISA: The concentration of Aβ peptides (typically Aβ40 and Aβ42) in the culture medium is determined using a specific ELISA kit. The results are normalized to the total cellular protein content.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-atherosclerotic and neuroprotective potential of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a potent inhibitor of ACAT with demonstrated efficacy in cellular models of atherosclerosis and Alzheimer's disease. Its ability to reduce lipid droplet formation in macrophages and decrease the secretion of amyloid-beta peptides highlights its significant therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and its analogues as novel therapeutic agents for these debilitating diseases. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.
References
- 1. scispace.com [scispace.com]
- 2. 2.7. Cholesteryl Ester Transfer Inhibition Assay [bio-protocol.org]
- 3. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beauveriolides, specific inhibitors of lipid droplet formation in mouse macrophages, produced by Beauveria sp. FO-6979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Beauveriolide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of Beauveriolide I, a cyclic depsipeptide with promising pharmacological activities. The information is compiled from various scientific studies to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Biological Activity: ACAT Inhibition
This compound has been primarily identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol to form cholesteryl esters (CE). This inhibition is a key mechanism behind its anti-atherosclerotic potential.
Quantitative Data: Inhibition of ACAT and Cholesteryl Ester Synthesis
The inhibitory activity of this compound against ACAT and CE synthesis has been quantified in various in vitro models. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | Cell/Enzyme Source | IC50 (μM) | Reference |
| ACAT-1 | Mouse Macrophage Microsomes | 6.0 | [1] |
| ACAT-2 | Mouse Liver Microsomes | 1.5 | [1] |
| ACAT-2 | Human Caco-2 Cell Microsomes | Similar to liver microsomes | [1] |
| Cholesteryl Ester Synthesis | Primary Mouse Peritoneal Macrophages | 0.78 | [2][3] |
Experimental Protocol: In Vitro ACAT Inhibition Assay
This protocol outlines a general method for determining the ACAT inhibitory activity of this compound using microsomal fractions.
1. Preparation of Microsomes:
-
Homogenize mouse peritoneal macrophages, mouse liver, or human Caco-2 cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. ACAT Activity Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (as the enzyme source).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Bovine serum albumin (fatty acid-free).
-
[1-14C]oleoyl-CoA (as the acyl donor).
-
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Extract the lipids and separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Signaling Pathway: ACAT Inhibition and Reduction of Lipid Droplets
The primary mechanism of action of this compound in reducing lipid droplet formation in macrophages is through the direct inhibition of ACAT.
Anti-Atherogenic and Neuroprotective Potential
The inhibition of ACAT by this compound also suggests its potential in preventing atherosclerosis and in the context of Alzheimer's disease by modulating β-amyloid (Aβ) secretion.
In Vitro Evidence for β-Amyloid Reduction
Studies have shown that this compound can lower the secretion of Aβ40 and Aβ42 in vitro, which are key peptides in the formation of amyloid plaques in Alzheimer's disease.[4]
-
Incubation of a transgenic CHO cell line (7WD10) expressing human APP751 with 1 µM of this compound for 4 days resulted in a reduction of Aβ40 and Aβ42 secretion.[4]
Preliminary Anticancer and Anti-inflammatory Activities
While the primary focus of research has been on its metabolic effects, preliminary in vitro studies have also explored the anticancer and anti-inflammatory properties of this compound and related compounds.
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, MDA-MB-231) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram illustrates a typical workflow for the in vitro evaluation of a compound like this compound.
References
Methodological & Application
Total Synthesis of Beauveriolide I: A Detailed Protocol for Researchers
Abstract
Beauveriolide I, a cyclodepsipeptide isolated from the fungus Beauveria sp., has garnered significant interest within the scientific community due to its potential as an antiatherosclerotic agent.[1] This application note provides a detailed protocol for the total synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The synthesis is based on a convergent strategy involving the preparation of a linear depsipeptide precursor followed by a macrolactamization step. This protocol amalgamates established methods for the synthesis of Beauveriolide analogs, providing a comprehensive guide for the preparation of this compound.[1][2]
Introduction
This compound is a 13-membered cyclodepsipeptide characterized by a macrocyclic structure containing three amino acids—L-Phenylalanine, L-Alanine, and D-Leucine—and one α-hydroxy acid, (3S,4S)-3-hydroxy-4-methyloctanoic acid.[3] Its biological activity is primarily attributed to the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in the formation of cholesteryl esters, which are implicated in the development of atherosclerosis.[1] The total synthesis of this compound and its analogs is a key area of research for developing novel therapeutic agents. This protocol outlines a robust and reproducible method for its chemical synthesis.
Overall Synthetic Strategy
The total synthesis of this compound is approached through a convergent strategy, which is illustrated in the workflow diagram below. The key steps involve:
-
Synthesis of the Building Blocks: Preparation of the protected amino acids and the (3S,4S)-3-hydroxy-4-methyloctanoic acid.
-
Solid-Phase Peptide Synthesis (SPPS): Assembly of the linear depsipeptide precursor on a solid support.
-
Cleavage from Resin: Release of the linear precursor from the solid support.
-
Macrolactamization: Cyclization of the linear precursor to yield the final macrocyclic product, this compound.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be obtained by passing through activated alumina columns. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining reagents.
Synthesis of the Linear Depsipeptide Precursor (Solid-Phase)
The linear precursor is assembled on a 2-chlorotrityl chloride resin.
1. Resin Loading:
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
Add Fmoc-L-Ala-OH and diisopropylethylamine (DIPEA).
-
Shake the mixture at room temperature.
-
Cap any unreacted sites with methanol.
-
Wash the resin with DCM, DIPEA, and methanol and dry under vacuum.
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF).
-
Coupling of Fmoc-L-Phe-OH: Add Fmoc-L-Phe-OH, N,N'-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt) in DMF.
-
Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.
-
Esterification with (3S,4S)-3-hydroxy-4-methyloctanoic acid: Couple the hydroxy acid using DIC and 4-(dimethylamino)pyridine (DMAP) in DCM.
-
Coupling of Boc-D-Leu-OH: Add Boc-D-Leu-OH, DIC, and HOBt in DMF.
Cleavage of the Linear Depsipeptide from Resin
-
Treat the resin-bound depsipeptide with a solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Filter the resin and wash with TFA.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude linear peptide with cold diethyl ether.
Macrolactamization
The cyclization of the linear precursor is a critical step to form the macrocyclic structure.
Caption: Key steps in the macrolactamization of the linear precursor.
-
Dissolve the crude linear depsipeptide in a large volume of anhydrous DCM/DMF to maintain high dilution conditions.
-
Add a coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base like DIPEA.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Quench the reaction and remove the solvent under reduced pressure.
Purification
-
Purify the crude this compound by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
Data Presentation
| Step | Reagents and Conditions | Expected Yield (%) |
| Resin Loading | Fmoc-L-Ala-OH, DIPEA, DCM | 85-95 |
| SPPS Couplings | Fmoc-AA-OH/Boc-AA-OH, DIC, HOBt, DMF | >98 (per step) |
| Esterification | Hydroxy acid, DIC, DMAP, DCM | 70-80 |
| Cleavage | TFA/TIS/H₂O | 80-90 |
| Macrolactamization | HATU, DIPEA, DCM/DMF (high dilution) | 40-60 |
| Purification | Preparative HPLC | >95 (purity) |
Note: Yields are approximate and may vary depending on the specific scale and experimental conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of this compound. By following this convergent strategy, which employs solid-phase synthesis for the linear precursor and a solution-phase macrolactamization, researchers can efficiently synthesize this biologically important natural product. The provided workflow, protocols, and data tables serve as a valuable resource for scientists engaged in natural product synthesis and drug discovery. The successful synthesis of this compound will enable further investigation into its mechanism of action and the development of more potent analogs for the treatment of atherosclerosis.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Beauveriolide I Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of analogues of Beauveriolide I, a cyclodepsipeptide with potential therapeutic applications. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) techniques, utilizing a 2-chlorotrityl chloride resin for the assembly of the linear depsipeptide precursor, followed by a solution-phase macrolactamization to yield the final cyclic products.
Introduction
Beauveriolides are a class of cyclic depsipeptides that have garnered significant interest due to their biological activities, including the inhibition of cholesteryl ester (CE) synthesis.[1][2] This inhibitory action makes them promising lead compounds for the development of anti-atherosclerotic agents. This compound is a prominent member of this family, and the generation of its analogues is a key strategy for structure-activity relationship (SAR) studies to optimize its therapeutic potential.[1][3]
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the assembly of linear depsipeptide precursors of Beauveriolide analogues.[1][4] The use of a highly acid-labile resin, such as 2-chlorotrityl chloride resin, allows for the mild cleavage of the protected linear peptide, preserving sensitive functionalities.[5][6] Subsequent solution-phase cyclization is a common and effective strategy to obtain the final macrocyclic structure.[7][8]
This document outlines the detailed experimental procedures for the synthesis of a library of this compound analogues, from the initial loading of the resin to the purification of the final cyclic compounds.
Data Presentation
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound analogues. These values are representative and may be adjusted based on the specific amino acid and hydroxy acid building blocks used.
| Parameter | Value | Unit | Notes |
| Resin | 2-Chlorotrityl Chloride | - | 100-200 mesh, ~1.0-1.6 mmol/g loading |
| Scale | 0.1 | mmol | Per reaction vessel |
| Fmoc-Amino Acid (Coupling) | 3-5 | equivalents | Relative to resin loading |
| Coupling Reagent (HATU) | 3-5 | equivalents | Relative to resin loading |
| Activator Base (DIPEA) | 6-10 | equivalents | Relative to resin loading |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | v/v | - |
| Cleavage Cocktail | Acetic acid/TFE/DCM (1:1:8) | v/v/v | For protected fragment cleavage |
| Cyclization Concentration | 0.5-1.0 | mM | In a suitable solvent like DCM or DMF |
| Cyclization Reagent (HATU) | 1.5 | equivalents | Relative to linear peptide |
| Cyclization Base (DIPEA) | 3.0 | equivalents | Relative to linear peptide |
| Purification Method | Reverse-Phase HPLC | - | C18 column |
Experimental Protocols
Resin Preparation and Loading of the First Amino Acid
This protocol describes the loading of the C-terminal Fmoc-protected amino acid onto the 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acid
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-protected amino acid (1.0-1.5 eq) in anhydrous DCM (or a minimal amount of DMF to aid dissolution, then dilute with DCM).
-
Add the amino acid solution to the resin.
-
Add DIPEA (2.0 eq) to the resin suspension and agitate the mixture for 5 minutes.
-
Add additional DIPEA (1.5 eq) and continue to agitate for 1-2 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL/g of resin) and agitate for 15 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
The loading of the resin can be determined spectrophotometrically by Fmoc quantification.
Solid-Phase Synthesis of the Linear Depsipeptide
This protocol details the iterative process of amino acid and hydroxy acid coupling to assemble the linear depsipeptide chain using Fmoc/tBu chemistry.
Materials:
-
Fmoc-amino acid loaded resin
-
Fmoc-protected amino acids
-
Protected hydroxy acid (e.g., (3S,4S)-3-hydroxy-4-methyloctanoic acid)
-
20% (v/v) Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, anhydrous
-
Solid-phase synthesis vessel
Fmoc Deprotection:
-
Wash the resin-bound peptide with DMF (3x).
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine.
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq) in DMF.
-
Add HATU (3-5 eq) and DIPEA (6-10 eq) to the amino acid solution.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3-5x).
Hydroxy Acid (Ester Bond) Coupling:
-
Following Fmoc deprotection of the N-terminal amino acid, wash the resin with anhydrous DCM.
-
Dissolve the protected hydroxy acid (3-5 eq) and DMAP (4-(Dimethylamino)pyridine) (0.1 eq) in anhydrous DCM.
-
Add DIC (Diisopropylcarbodiimide) (3-5 eq) to the solution and pre-activate for 10 minutes.
-
Add the activated hydroxy acid solution to the resin and agitate for 4-12 hours.
-
Monitor the reaction for completion.
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
Repeat the Fmoc deprotection and coupling cycles until the desired linear depsipeptide sequence is assembled.
Cleavage of the Linear Depsipeptide from the Resin
This protocol describes the cleavage of the protected linear depsipeptide from the 2-chlorotrityl resin.
Materials:
-
Resin-bound linear depsipeptide
-
Cleavage cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Suspend the resin in the cleavage cocktail (approximately 20 mL per gram of resin).
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude linear peptide by adding the concentrated filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the linear peptide under vacuum.
Solution-Phase Macrolactamization
This protocol details the cyclization of the linear depsipeptide in solution to form the final Beauveriolide analogue.
Materials:
-
Protected linear depsipeptide
-
Anhydrous DCM or DMF
-
HATU
-
DIPEA
Procedure:
-
Dissolve the linear depsipeptide in a high volume of anhydrous DCM or DMF to achieve a concentration of 0.5-1.0 mM. This high dilution favors intramolecular cyclization over intermolecular polymerization.
-
In a separate flask, dissolve HATU (1.5 eq) and DIPEA (3.0 eq) in a small amount of the same solvent.
-
Slowly add the HATU/DIPEA solution to the stirred solution of the linear peptide over several hours using a syringe pump.
-
Allow the reaction to proceed overnight at room temperature.
-
Monitor the reaction for completion by LC-MS.
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
Deprotection and Purification
This protocol describes the final deprotection of side-chain protecting groups and the purification of the cyclic depsipeptide.
Materials:
-
Crude protected cyclic depsipeptide
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC mobile phases
Procedure:
-
Dissolve the crude protected cyclic depsipeptide in the cleavage cocktail.
-
Stir the mixture at room temperature for 2-3 hours.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude deprotected peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the crude cyclic peptide by reverse-phase HPLC using a water/ACN gradient (both containing 0.1% TFA).
-
Collect the fractions containing the desired product and confirm the purity and identity by LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the final this compound analogue as a white powder.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of this compound analogues.
Caption: Generalized structure of the this compound macrocycle.
Caption: Inhibition of ACAT by this compound analogues.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 3. ias.ac.in [ias.ac.in]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Extraction and Purification of Beauveriolide I from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beauveriolide I is a cyclodepsipeptide of significant interest within the scientific community due to its potential therapeutic applications. Structurally, it is a cyclic peptide containing a 3-hydroxy-4-methyloctanoic acid moiety. This document provides detailed protocols for the cultivation of fungal sources, followed by the extraction and purification of this compound. The methodologies described are compiled from established scientific literature to ensure reproducibility and high-purity yields.
Data Presentation
The following tables summarize the key quantitative data associated with the production and purification of this compound.
Table 1: Enhancement of Beauveriolide Production through Media Supplementation
| Fungal Strain | Basal Medium | Supplement | Fold Increase in Beauveriolide Production | Reference |
| Beauveria sp. FO-6979 | Tryptone-based medium | 0.5% L-Leucine | High and selective production of this compound | [1] |
| Beauveria sp. FO-6979 | Standard Medium | Tryptone | 5 to 10-fold increase | [1] |
Table 2: Overview of a Typical Multi-Step Purification Process for this compound
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Outcome |
| Initial Extraction | Fungal Mycelia/Broth | Methanol or Ethyl Acetate | Crude Extract containing this compound |
| Column Chromatography 1 | ODS (Octadecylsilane) | Water-Methanol Gradient | Partial purification, removal of highly polar impurities |
| Column Chromatography 2 | Silica Gel | Dichloromethane-Methanol Gradient | Further purification, separation from less polar compounds |
| Final Purification | Preparative HPLC (C8 or C18) | Isocratic Methanol/Water or Acetonitrile/Water Gradient | High-purity (>95%) this compound |
Experimental Protocols
Protocol 1: Fungal Cultivation for this compound Production
This protocol is optimized for the selective production of this compound.
-
Media Preparation: Prepare a liquid medium containing glucose (40 g/L), sorbitol (20 g/L), mannitol (10 g/L), soya peptone (30 g/L), KH₂PO₄ (1 g/L), and MgSO₄·7H₂O (0.1 g/L). To selectively enhance the production of this compound, supplement the medium with 0.5% (w/v) L-Leucine.[1]
-
Inoculation: Inoculate the sterilized medium with a fresh culture of Beauveria sp. or Cordyceps javanica.
-
Fermentation: Incubate the culture at 25-28°C for 15-20 days with shaking at 150 rpm to ensure adequate aeration.
-
Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration.
Protocol 2: Extraction of Crude this compound
This protocol describes a standard solvent extraction method.
-
Mycelial Extraction: Soak the harvested fungal mycelia in methanol (1:20 w/v) and leave overnight at room temperature.[2]
-
Broth Extraction: Extract the culture broth with an equal volume of ethyl acetate twice. Combine the organic layers.
-
Concentration: Concentrate the methanolic or ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude residue.
Protocol 3: Multi-Step Purification of this compound
This protocol outlines a comprehensive purification scheme to achieve high-purity this compound.
-
ODS Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto an ODS (Octadecylsilane) column pre-equilibrated with water.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water.
-
Collect fractions and analyze for the presence of this compound using analytical HPLC-UV at 214 nm.
-
Pool the fractions containing this compound and concentrate.
-
-
Silica Gel Column Chromatography:
-
Dissolve the partially purified extract from the ODS step in a minimal amount of dichloromethane.
-
Load the sample onto a silica gel column pre-equilibrated with dichloromethane.
-
Elute the column with a stepwise gradient of increasing methanol concentration in dichloromethane.[3]
-
Monitor the fractions by TLC or analytical HPLC and pool the fractions containing the target compound.
-
-
Preparative HPLC:
-
Dissolve the further purified sample in the mobile phase.
-
Perform final purification using a preparative HPLC system equipped with a C8 or C18 column.[3]
-
An isocratic elution with 85% methanol in water or an acetonitrile/water gradient can be employed.[2][3]
-
Column: Luna C8 (354 mm x 18 mm, 10 µm) or equivalent.[3]
-
Mobile Phase: 85% Methanol / 15% Water (Isocratic).[3]
-
Detection: UV at 214 nm.[2]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound production and purification.
Biosynthetic Pathway of Beauveriolides
Caption: Biosynthesis of this compound via PKS and NRPS pathways.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Beauveriolide I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beauveriolide I is a naturally occurring cyclodepsipeptide metabolite produced by various fungal species, including Beauveria and Cordyceps.[1][2][3] This class of compounds, characterized by a structure containing three amino acids and a unique β-hydroxy fatty acid, has garnered significant scientific interest due to its potent biological activities.[4] Notably, beauveriolides have demonstrated antiatherosclerotic properties by inhibiting the acyl-CoA:cholesterol acyltransferase (ACAT) enzyme, which is involved in the formation of macrophage foam cells, a key event in the development of atherosclerosis.[2][3] Given its therapeutic potential, robust and reliable analytical methods for the accurate quantification of this compound in various matrices are essential for research, quality control, and drug development.
This application note provides a comprehensive overview of established HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of this compound. It includes detailed protocols for sample preparation and chromatographic analysis, comparative data tables, and workflow visualizations to guide researchers in developing and implementing these methods.
Sample Preparation and Extraction
Effective sample preparation is critical to remove interfering substances and concentrate the analyte, ensuring accurate and reproducible quantification.[5] The choice of method depends on the sample matrix, such as fungal cultures or biological tissues.
Common Extraction Procedures:
-
From Fungal Cultures: this compound is typically extracted from fungal mycelium or culture broth using organic solvents.[1][6] Methanol is a common choice, followed by evaporation to yield a crude extract.[1] For Beauveria bassiana-infected insect larvae, a method involving grinding the sample in 70% ethanol with subsequent ultrasonic treatment has been shown to be efficient.[7]
-
Solvent-Solvent Partitioning: To further purify the extract, liquid-liquid extraction can be employed. A typical process involves partitioning the initial methanol extract between different solvents like n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.[4]
-
Solid-Phase Extraction (SPE) and Column Chromatography: For cleaner samples required for sensitive analysis, crude extracts are often subjected to column chromatography.[2][3] Silica gel is frequently used, with elution performed using a gradient of solvents such as dichloromethane/methanol or n-hexane/acetone.[1][4]
HPLC and LC-MS/MS Analytical Methods
High-Performance Liquid Chromatography is the primary technique for the separation and quantification of this compound. Due to the lack of a strong chromophore, detection is often achieved by mass spectrometry (MS) for high sensitivity and specificity, though UV detection at low wavelengths is also possible.[4][8]
Key Methodologies:
-
Reversed-Phase (RP) HPLC: This is the most common approach, utilizing C8 or C18 (ODS) columns.[1][9] Separation is achieved with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][9] Acidic modifiers such as acetic acid or formic acid are often added to the mobile phase to improve peak shape and enhance ionization for MS detection.[9][10] Both isocratic and gradient elution methods have been successfully employed.[1]
-
Normal-Phase (NP) HPLC: While less common, NP-HPLC has been used to separate closely related beauveriolide analogs. One reported method uses a cyclohexane and isopropyl alcohol gradient system.[4]
-
Detection Systems:
-
Mass Spectrometry (MS): LC-MS and LC-MS/MS are the preferred methods for sensitive and selective quantification.[10][11] High-resolution mass spectrometry (e.g., UPLC-Q-Orbitrap MS) allows for simultaneous analysis of multiple metabolites and provides high confidence in identification.[7] Atmospheric-pressure chemical ionization (APCI) has been noted as a particularly informative ionization technique for sequencing beauveriolides.[9]
-
UV Detection: Detection is possible at low wavelengths, such as 215 nm, where peptide bonds absorb light.[4] Photodiode Array (PDA) detectors can also be used.[12]
-
Data Presentation: Summary of HPLC Methods
The following tables summarize the conditions from various published methods for the analysis of this compound.
Table 1: Preparative HPLC Methods for this compound Purification
| Parameter | Method 1 |
|---|---|
| HPLC System | Preparative HPLC |
| Column | Luna C8 (354 x 18 mm, 10 µm) |
| Mobile Phase | Methanol (85%) and Water (15%) |
| Elution Mode | Isocratic |
| Flow Rate | Not Specified |
| Detector | Not Specified (likely UV) |
| Reference |[1] |
Table 2: Analytical HPLC & UPLC Methods for this compound Quantification
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| HPLC System | HPLC-MS | NP-HPLC | UPLC-Q-Orbitrap MS |
| Column | Nucleosil ODS (250 x 2.0 mm, 5 µm) | Not Specified | Not Specified |
| Mobile Phase | A: Water + 1% Acetic AcidB: Acetonitrile + 1% Acetic Acid | Cyclohexane: Isopropyl Alcohol | Not Specified |
| Elution Mode | Gradient | Gradient | Not Specified |
| Flow Rate | 400 µL/min | Not Specified | Not Specified |
| Detector | Mass Spectrometry (APCI) | UV (215 nm) | Q-Orbitrap Mass Spectrometry |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Mycelium
This protocol provides a general method for extracting this compound from fungal cultures.
-
Harvesting: Separate the fungal mycelium from the culture medium by filtration.
-
Washing: Wash the collected mycelium thoroughly with deionized water to remove residual medium components.[1]
-
Extraction: Submerge the washed mycelium in methanol (e.g., 1 liter of methanol per 50 g of wet mycelium). Allow it to extract for 24 hours at room temperature. Repeat the extraction process two more times to ensure complete recovery.[1]
-
Concentration: Combine the methanol extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[1]
-
Purification (Optional): For a cleaner sample, the resulting crude extract can be redissolved in a minimal amount of methanol and subjected to silica gel column chromatography. Elute with a stepwise gradient of dichloromethane and methanol.[1]
-
Final Preparation: Dissolve the dried extract or the purified fraction in a suitable solvent (e.g., methanol) for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.[13]
Protocol 2: Quantitative Analysis by RP-HPLC-MS
This protocol is based on a reported gradient method suitable for quantitative analysis.[9]
-
HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., Nucleosil ODS, 250 x 2.0 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-6 min: 2% B
-
6-10 min: Linear gradient from 2% to 50% B
-
10-40 min: Linear gradient from 50% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 2% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detector Settings (Example for ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target quantification. Use the appropriate m/z for the protonated molecule [M+H]⁺ or other adducts.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 150-180 °C
-
Desolvation Gas Flow: 4-10 L/min
-
-
Quantification: Create a calibration curve using a certified standard of this compound at multiple concentration levels. Quantify the analyte in the samples by comparing its peak area to the calibration curve.
Method Validation Considerations
For reliable quantitative results, any developed HPLC method should be properly validated. Key parameters to assess include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy and Recovery: The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte. A study on a similar UPLC-MS method reported recovery rates between 80-115%.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). Reported precision for a relevant method was between 0.1-8.0% RSD.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For similar mycotoxins, LOQs in the range of 5-40 ng/L have been achieved in biological fluids.[10]
References
- 1. Structure and absolute configuration of natural fungal product this compound, isolated from Cordyceps javanica, determined by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. Selective production of fungal this compound or III by fermentation in amino acid-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
Application Notes: Structure Elucidation of Beauveriolide I using NMR Spectroscopy
Introduction
Beauveriolide I is a cyclodepsipeptide natural product with significant potential for therapeutic applications, including in the treatment of Alzheimer's disease.[1] The definitive determination of its complex cyclic structure, including the sequence of its amino acid and hydroxy acid residues and their stereochemistry, is crucial for its development as a drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the complete structure elucidation of such natural products in solution.[2] This document provides a detailed overview and protocol for the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of this compound.
Disclaimer: Detailed, publicly available NMR spectral data for this compound is limited. Therefore, to illustrate the methodology, this document utilizes a representative dataset from a similar cyclic depsipeptide, PM170453, for the generation of data tables and illustrative diagrams. The described protocols are, however, fully applicable to the analysis of this compound.
Structural Elucidation Strategy
The comprehensive structural analysis of this compound involves a series of NMR experiments to piece together its molecular framework. The general workflow is as follows:
-
Determination of the Molecular Formula: High-resolution mass spectrometry (HRMS) is first used to determine the elemental composition and molecular weight of the compound.
-
¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments within the molecule, respectively. The chemical shifts, integrals (for ¹H), and multiplicities of the signals offer clues about the types of functional groups and residues present.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within the same spin system. This is crucial for tracing out the connectivity within each amino acid and the hydroxy acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This long-range correlation is key to connecting the individual spin systems (residues) together and establishing the overall sequence of the cyclic peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry and conformation of the molecule.
-
Data Presentation
The following table summarizes the ¹H and ¹³C NMR data for the representative cyclic depsipeptide PM170453, isolated from Lyngbya sp. The data was acquired in CD₃OD at 500 MHz for ¹H and 125 MHz for ¹³C NMR.[3]
| Position | δC (ppm), Type | δH (ppm), multiplicity (J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| Dhoya | ||||
| 1 | 173.2, C | - | H-2, H-3 | - |
| 2 | 78.4, CH | 5.18, d (9.5) | C-1, C-3, C-4 | H-3 |
| 3 | 35.1, CH | 2.22, m | C-1, C-2, C-4, C-5 | H-2, H-4, H-10 |
| 4 | 25.9, CH₂ | 1.55, m; 1.45, m | C-2, C-3, C-5 | H-3, H-5 |
| 5 | 29.8, CH₂ | 1.35, m | C-3, C-4, C-6 | H-4, H-6 |
| 6 | 30.1, CH₂ | 1.35, m | C-4, C-5, C-7 | H-5, H-7 |
| 7 | 23.5, CH₂ | 1.35, m | C-5, C-6, C-8 | H-6, H-8 |
| 8 | 14.4, CH₃ | 0.90, t (7.0) | C-6, C-7 | H-7 |
| 9 | 178.2, C | - | H-10 | - |
| 10 | 11.2, CH₃ | 1.15, d (7.0) | C-3, C-9 | H-3 |
| β-Ala | ||||
| 11 | 172.4, C | - | H-12, H-13 | - |
| 12 | 37.1, CH₂ | 3.75, m; 3.44, m | C-11, C-13 | H-13 |
| 13 | 34.9, CH₂ | 2.65, t (6.5) | C-11, C-12 | H-12 |
| NMe-Phe | ||||
| 14 | 171.8, C | - | H-15, H-16, N-CH₃ | - |
| 15 | 64.2, CH | 4.99, dd (10.0, 5.0) | C-14, C-16, C-17 | H-16 |
| 16 | 37.9, CH₂ | 3.15, dd (14.0, 5.0); 2.95, dd (14.0, 10.0) | C-14, C-15, C-17, C-18, C-22 | H-15 |
| 17 | 138.2, C | - | H-16, H-18, H-22 | - |
| 18, 22 | 130.4, CH | 7.25, m | C-16, C-17, C-20 | H-20, H-19/H-21 |
| 19, 21 | 129.5, CH | 7.25, m | C-17, C-18/C-22 | H-18/H-22, H-20 |
| 20 | 127.8, CH | 7.20, m | C-18, C-22 | H-19, H-21 |
| N-CH₃ | 29.9, CH₃ | 2.85, s | C-14, C-15 | - |
| Pro | ||||
| 23 | 173.5, C | - | H-24, H-27 | - |
| 24 | 57.3, CH | 4.55, dd (8.5, 3.5) | C-23, C-27 | H-25 |
| 25 | 31.0, CH₂ | 1.02, m; 0.87, m | C-24, C-26, C-27 | H-24, H-26 |
| 26 | 26.2, CH₂ | 1.84, m; 1.70, m | C-25, C-27 | H-25 |
| 27 | 48.4, CH₂ | 3.75, m; 3.44, m | C-23, C-24, C-25, C-26 | H-24, H-26 |
| Hiv | ||||
| 28 | 169.5, C | - | H-29, H-30 | - |
| 29 | 78.4, CH | 4.60, d (10.0) | C-28, C-30, C-31 | H-30 |
| 30 | 33.1, CH | 2.15, m | C-28, C-29, C-31, C-32 | H-29, H-31, H-32 |
| 31 | 20.1, CH₃ | 1.00, d (7.0) | C-29, C-30, C-32 | H-30 |
| 32 | 19.2, CH₃ | 0.95, d (7.0) | C-29, C-30, C-31 | H-30 |
Experimental Protocols
1. Sample Preparation for NMR Analysis
A pure sample of the cyclodepsipeptide is required for unambiguous spectral analysis.
-
Materials:
-
Purified this compound (or analogue) (1-5 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) of high purity
-
NMR tube (5 mm, high precision)
-
Pipettes and a vial
-
-
Protocol:
-
Weigh approximately 1-5 mg of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The choice of solvent depends on the solubility of the compound.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer the solution into the NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Temperature: 298 K
-
-
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
-
2D COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf)
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
-
2D HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
-
-
2D HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz
-
3. Data Processing and Interpretation
-
Software: Bruker TopSpin, MestReNova, or similar NMR processing software.
-
Processing Steps:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to establish correlations.
-
Visualizations
Caption: Experimental workflow for the structure elucidation of this compound.
References
Application Notes and Protocols for 3D Electron Diffraction in the Structural Analysis of Beauveriolide I
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Beauveriolide I is a cyclodepsipeptide with promising therapeutic potential, particularly in the context of Alzheimer's disease and atherosclerosis.[1][2][3][4][5][6] Its efficacy is intrinsically linked to its three-dimensional structure. However, traditional crystallographic techniques like X-ray diffraction have been hampered by the compound's tendency to form very small, fiber-like crystals.[1][2][4] This limitation has been overcome by the advent of 3D electron diffraction (3D ED), a powerful technique for determining the atomic structures of submicron-sized crystals.[1][2][4][7][8][9] This document provides detailed application notes and protocols for the crystal structure determination of this compound using continuous-rotation 3D electron diffraction (cRED), also known as Microcrystal Electron Diffraction (MicroED).[10][11][12][13][14]
Crystallographic Data of this compound
The crystal structure of this compound was determined ab initio using 3D electron diffraction data.[1] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2 |
| a (Å) | 40.2744 (4) |
| b (Å) | 5.0976 (5) |
| c (Å) | 27.698 (4) |
| β (°) | 105.729 (6) |
| Molecules per asymmetric unit | 2 |
Table 1: Crystallographic data for this compound determined by 3D electron diffraction.[1][2][4][5]
Experimental Protocols
Sample Preparation
Successful 3D ED analysis begins with properly prepared samples. The goal is to have a dispersion of individual micro- or nanocrystals on a transmission electron microscope (TEM) grid.
Materials:
-
This compound crystalline powder
-
TEM grids with a lacey carbon film
-
Scintillation vial
-
Ethanol or other suitable solvent
-
Pipette
Protocol:
-
Place a small amount (a few milligrams) of the this compound crystalline powder into a scintillation vial.[15]
-
Add a few drops of a suitable solvent (e.g., ethanol) to disperse the crystals.
-
Gently agitate the vial to create a suspension of the microcrystals.
-
Insert a TEM grid into the suspension for a few seconds to allow the crystals to adhere to the carbon film.[15]
-
Carefully remove the grid and allow it to air dry completely before loading it into the TEM.
Caption: Workflow for preparing this compound microcrystals for 3D ED analysis.
3D Electron Diffraction Data Collection (cRED/MicroED)
Continuous rotation electron diffraction is an efficient method for collecting complete 3D diffraction datasets from a single nanocrystal.[10][11][12][13][14]
Instrumentation:
-
Transmission Electron Microscope (TEM) equipped with a field emission gun (FEG) and a sensitive detector (e.g., a hybrid pixel detector).[2][11]
-
Cryo-transfer holder (optional, for beam-sensitive samples).[16]
Protocol:
-
Crystal Identification: Load the prepared TEM grid into the microscope. Locate suitable, isolated microcrystals of this compound using the TEM's imaging mode.[17]
-
Switch to Diffraction Mode: Once a crystal is centered, switch the microscope to diffraction mode.
-
Data Collection Setup:
-
Select a suitable camera length to record diffraction spots up to a high resolution.
-
Use a low electron dose rate to minimize radiation damage to the crystal.[12]
-
-
Continuous Rotation Data Acquisition:
-
Data Set Merging: Due to the beam sensitivity of this compound crystals, a complete dataset may require merging data from multiple crystals.[2]
Caption: Data collection workflow for continuous rotation 3D electron diffraction.
Data Processing and Structure Solution
The collected diffraction movie is processed to extract the intensities of the Bragg reflections, which are then used to solve and refine the crystal structure.
Software:
-
Data Reduction: PETS2[2] or similar software for indexing, lattice parameter determination, and peak integration.
-
Structure Solution: SHELXT[2] or other direct methods programs.
-
Structure Refinement: JANA2020 or SHELXL for kinematical and dynamical refinement.[2]
Protocol:
-
Data Reduction:
-
Import the raw diffraction movie into the data reduction software.
-
The software will automatically index the diffraction patterns to determine the unit cell parameters and space group.[2]
-
Integrate the intensities of all recorded reflections.
-
-
Structure Solution:
-
The integrated reflection data is used as input for a structure solution program.
-
Direct methods are typically employed to obtain an initial structural model of this compound.[2]
-
-
Structure Refinement:
-
Absolute Structure Determination: The absolute configuration of chiral centers can be determined by comparing the R-factors and calculating the z-scores of the two possible enantiomorphs during dynamical refinement.[1][2][4][5]
Caption: Logical flow from raw data to the final crystal structure of this compound.
Conclusion
3D electron diffraction, particularly the continuous rotation method, has proven to be an indispensable tool for the structural elucidation of challenging pharmaceutical compounds like this compound.[1][7][8] This technique allows researchers to obtain high-resolution crystal structures from nanocrystalline materials, which are often inaccessible by other methods. The detailed protocols provided herein offer a comprehensive guide for scientists aiming to apply this powerful technique in their own research and drug development endeavors.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and absolute configuration of natural fungal product this compound, isolated from Cordyceps javanica, determined by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and absolute configuration of natural fungal product this compound, isolated from Cordyceps javanica, determined by 3D electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C27H41N3O5 | CID 9913349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D Electron Diffraction: The Nanocrystallography Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution structure determination by continuous-rotation data collection in MicroED | Springer Nature Experiments [experiments.springernature.com]
- 11. High-resolution structure determination by continuous rotation data collection in MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Accurate structure models and absolute configuration determination using dynamical effects in continuous-rotation 3D electron diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Cell-based Assays for Measuring Beauveriolide I Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beauveriolide I is a cyclodepsipeptide of fungal origin that has garnered significant interest for its potential therapeutic applications, particularly in the fields of atherosclerosis and neurodegenerative diseases.[1][2][3] Its primary mechanism of action involves the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol into cholesteryl esters (CE).[1][4][5] This inhibition leads to a reduction in the accumulation of lipid droplets within cells, a key process in the formation of foam cells in atherosclerosis and implicated in the pathogenesis of Alzheimer's disease.[1][2][4] These application notes provide detailed protocols for cell-based assays to quantify the biological activity of this compound.
Mechanism of Action: Inhibition of ACAT
This compound is a potent inhibitor of both ACAT-1 and ACAT-2 isozymes.[1][4] ACAT is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound effectively blocks this process, leading to a decrease in intracellular CE levels and a subsequent reduction in lipid droplet formation.[1][5][6] This activity has been observed in various cell types, including macrophages and Chinese Hamster Ovary (CHO) cells.[1][2]
References
- 1. pnas.org [pnas.org]
- 2. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and absolute configuration of natural fungal product this compound, isolated from Cordyceps javanica, determined by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
Application Note and Protocols for Utilizing Beauveriolide I in CHO Cells Expressing APP751
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid precursor protein (APP) is sequentially cleaved by β-secretase and γ-secretase to generate Aβ peptides, with Aβ42 being particularly prone to aggregation and neurotoxicity. Modulation of APP processing and Aβ production is a key therapeutic strategy for AD. Chinese Hamster Ovary (CHO) cells stably expressing human APP751 (CHO-APP751) are a widely used in vitro model to study the efficacy of compounds that modulate Aβ production.
Beauveriolide I, a cyclic depsipeptide of fungal origin, has emerged as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1] Inhibition of ACAT1 has been shown to reduce the secretion of Aβ peptides in cellular models of AD. This document provides detailed application notes and protocols for the use of this compound in CHO-APP751 cells to investigate its effects on Aβ production and cell viability.
Mechanism of Action: Inhibition of ACAT1
This compound exerts its Aβ-lowering effects through the inhibition of ACAT1.[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. The inhibition of ACAT1 by this compound leads to a decrease in cellular cholesteryl ester levels. While the precise link between ACAT1 inhibition and Aβ biogenesis is still under investigation, it is hypothesized that altering cellular cholesterol homeostasis affects the localization and processing of APP by secretases, thereby reducing the generation of Aβ peptides, particularly the aggregation-prone Aβ42.
References
Application Note & Protocol: Investigating the Anti-Atherosclerotic Potential of Beauveriolide I in Macrophage Foam Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques in arteries, is a leading cause of cardiovascular disease. A critical event in the initiation of atherosclerosis is the transformation of macrophages into foam cells through the excessive uptake of modified low-density lipoproteins (LDL) and subsequent accumulation of cholesteryl esters in lipid droplets.[1] Beauveriolide I, a cyclodepsipeptide of fungal origin, has demonstrated potent anti-atherosclerotic properties by inhibiting the accumulation of lipid droplets in macrophages.[1][2][3] This application note provides a detailed protocol for testing the efficacy of this compound in a macrophage foam cell model, encompassing foam cell induction, treatment, and subsequent analysis of lipid accumulation, cholesterol efflux, and inflammatory responses.
This compound's primary mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][4] By inhibiting both ACAT-1 and ACAT-2 isozymes, this compound effectively reduces the synthesis of cholesteryl esters, thereby preventing the formation of foam cells.[1][4] This protocol outlines methods to quantify this inhibitory effect and assess its downstream consequences on macrophage function.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound, providing a reference for expected experimental outcomes.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell/Enzyme Source | IC50 Value | Reference |
| Cholesteryl Ester Synthesis | Primary mouse peritoneal macrophages | 0.78 µM | [1][2] |
| ACAT-1 Activity | Mouse macrophage microsomes | 6.0 µM | [1][2] |
| ACAT-2 Activity | Mouse liver microsomes | 1.5 µM | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | This compound Concentration Range | Observation | Reference |
| Inhibition of Lipid Droplet Accumulation | 3 - 10 µM | Dose-dependent reduction in lipid droplets | [1] |
| Cytotoxicity Assessment | Up to 20 µM | No observed morphological changes or cytotoxicity | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in assessing the effects of this compound on macrophage foam cells.
General Workflow
The overall experimental process follows a logical sequence from cell culture and foam cell generation to treatment and multi-faceted analysis.
Caption: Experimental workflow for testing this compound in macrophage foam cells.
Macrophage Culture and Foam Cell Induction
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oxidized Low-Density Lipoprotein (oxLDL)
-
Tissue culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the macrophages in appropriate tissue culture plates at a density that will result in 80-90% confluency at the time of the experiment.
-
To induce foam cell formation, incubate the adherent macrophages with oxLDL (typically 50-100 µg/mL) in culture medium for 24-48 hours.[5][6]
This compound Treatment
Materials:
-
This compound stock solution (in DMSO)
-
Culture medium
Protocol:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 3, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the oxLDL-containing medium from the induced foam cells.
-
Add the medium containing the different concentrations of this compound to the cells.
-
Incubate for the desired treatment period (e.g., 24 hours).
Analysis of Lipid Accumulation (Oil Red O Staining)
Materials:
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution
-
Hematoxylin (for counterstaining)
Protocol:
-
After treatment, gently wash the cells twice with PBS.
-
Wash the cells with distilled water and then briefly rinse with 60% isopropanol.[5][7]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-30 minutes at room temperature.[7][8]
-
Remove the staining solution and wash the cells with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with Hematoxylin for 1-2 minutes, followed by washing with water.[7][8]
-
Visualize the lipid droplets (stained red) under a light microscope and capture images for analysis.
-
For quantification, the stain can be extracted with isopropanol, and the absorbance can be measured.
Cholesterol Efflux Assay
Materials:
-
Fluorescently-labeled cholesterol (e.g., NBD-cholesterol)
-
Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))
-
Serum-free medium
-
Cell lysis buffer
-
Fluorescence microplate reader
Protocol:
-
Label macrophages by incubating them with a medium containing fluorescently-labeled cholesterol overnight.[9][10]
-
Wash the cells to remove excess labeled cholesterol and equilibrate them in a serum-free medium.[9][11]
-
Induce foam cell formation and treat with this compound as described previously.
-
Initiate cholesterol efflux by adding serum-free medium containing cholesterol acceptors (e.g., ApoA-I or HDL) and incubate for 4-6 hours.[9][12]
-
Collect the supernatant (containing effluxed cholesterol).
-
Lyse the cells with a suitable lysis buffer to determine the amount of cholesterol remaining in the cells.[9]
-
Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence microplate reader.[9][10]
-
Calculate the percentage of cholesterol efflux as: (Fluorescence in supernatant / (Fluorescence in supernatant + Fluorescence in cell lysate)) x 100.[9]
Assessment of Inflammatory Response
Materials:
-
Lipopolysaccharide (LPS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for Western blotting
Protocol:
-
Induce foam cell formation and treat with this compound.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response.[13][14]
-
Cytokine Measurement (ELISA):
-
Protein Expression (Western Blot):
Signaling Pathway of this compound in Macrophage Foam Cells
This compound's primary mechanism involves the direct inhibition of ACAT, which is crucial for the esterification of free cholesterol into cholesteryl esters. This inhibition leads to a reduction in the storage of cholesterol in lipid droplets, a hallmark of foam cell formation.
Caption: Mechanism of action of this compound in preventing foam cell formation.
References
- 1. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beauveriolides, specific inhibitors of lipid droplet formation in mouse macrophages, produced by Beauveria sp. FO-6979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oil Red O Staining Procedure [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Macrophage polarization and acceleration of atherosclerotic plaques in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Applications of Synthetic Beauveriolide I: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of commercially available synthetic Beauveriolide I, its key applications, and detailed protocols for relevant in vitro assays. This compound, a cyclic depsipeptide, has garnered significant interest for its diverse biological activities, including its potential as an anti-atherosclerotic, anti-aging, and neuroprotective agent.
Commercial Availability of Synthetic this compound
Synthetic this compound is available from several reputable suppliers catering to the research community. The following table summarizes the key information for sourcing this compound. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | Product Name | Purity | Available Quantities | Storage Conditions |
| Bertin Bioreagent | This compound | - | 1 mg, 250 µg | Dry ice shipping |
| Biosynth | This compound | - | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | -20°C |
| Bioaustralis Fine Chemicals | This compound | >95% by HPLC | 0.25 mg, 1 mg | -20°C |
| Cayman Chemical | This compound | ≥95% | - | -20°C |
| GlpBio | This compound | - | - | -20°C |
| MedchemExpress | This compound | - | - | Room temperature (short term) |
Key Applications and Mechanisms of Action
This compound exhibits a range of biological activities primarily attributed to its inhibitory effects on Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol.
Inhibition of ACAT and Lipid Droplet Formation
The primary mechanism of action of this compound is the inhibition of both ACAT1 and ACAT2 isozymes.[1][2] ACAT1 is ubiquitously expressed, including in macrophages, while ACAT2 is predominantly found in the liver and intestines. By inhibiting ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This leads to a significant reduction in the accumulation of lipid droplets within cells, a key process in the development of atherosclerosis.[2]
The following diagram illustrates the signaling pathway of this compound in inhibiting lipid droplet formation:
Anti-Atherosclerotic Activity
By preventing the formation of foam cells (lipid-laden macrophages), this compound demonstrates potent anti-atherosclerotic activity. The accumulation of foam cells in the arterial walls is a hallmark of the early stages of atherosclerosis.
Potential in Alzheimer's Disease Treatment
Recent studies have highlighted a link between cholesterol metabolism and the pathogenesis of Alzheimer's disease. The inhibition of ACAT by this compound has been shown to reduce the production and secretion of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[1] This suggests that this compound could be a promising therapeutic agent for this neurodegenerative disease.
The proposed mechanism involves the modulation of amyloid precursor protein (APP) processing.
Anti-Aging Properties
This compound has been identified as a potent anti-aging compound in studies using the budding yeast Saccharomyces cerevisiae as a model organism. It has been shown to extend the chronological lifespan of yeast, suggesting its potential to combat age-related cellular decline.
Insecticidal Activity
This compound has also demonstrated insecticidal properties against various pests, including Spodoptera litura.[3][4][5]
Detailed Experimental Protocols
The following section provides detailed protocols for key experiments to evaluate the biological activities of this compound.
ACAT Inhibition Assay (In Vitro)
This protocol is designed to measure the direct inhibitory effect of this compound on ACAT activity using cell lysates or microsomal fractions.
Materials:
-
Cell line expressing ACAT1 or ACAT2 (e.g., CHO cells)
-
This compound
-
[1-¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Microsome isolation kit (optional)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Scintillation counter and vials
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)
Protocol:
-
Cell Culture and Lysate/Microsome Preparation:
-
Culture ACAT-expressing cells to confluency.
-
Prepare cell lysates by sonication or using a Dounce homogenizer in ice-cold lysis buffer.
-
Alternatively, isolate microsomal fractions using a commercial kit or standard ultracentrifugation methods.
-
Determine the protein concentration of the lysate or microsomal fraction using a standard protein assay (e.g., BCA assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate or microsomal fraction (containing a defined amount of protein, e.g., 50-100 µg)
-
BSA (to bind free fatty acids)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.5%) or vehicle control.
-
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding [1-¹⁴C]Oleoyl-CoA to a final concentration of 10-20 µM.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a 2:1 mixture of chloroform:methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system to separate cholesteryl esters from other lipids.
-
Visualize the radiolabeled cholesteryl ester spots using autoradiography or a phosphorimager.
-
Scrape the corresponding spots from the TLC plate into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of ACAT activity) by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Cholesterol Esterification Assay
This assay measures the effect of this compound on cholesterol esterification within intact cells.
Materials:
-
Macrophage cell line (e.g., J774, RAW264.7) or primary macrophages
-
This compound
-
[¹⁴C]-Oleic acid or [³H]-Cholesterol
-
Cell culture medium (e.g., DMEM) with serum
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (as in 3.1)
-
TLC supplies (as in 3.1)
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment:
-
Plate macrophages in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control in serum-containing medium for 1-2 hours.
-
Add [¹⁴C]-Oleic acid or [³H]-Cholesterol to the medium and incubate for an additional 4-6 hours to allow for uptake and esterification.
-
-
Lipid Extraction and Analysis:
-
Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids as described in the ACAT Inhibition Assay (Protocol 3.1, step 3).
-
Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting as described previously.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol esterification for each concentration of this compound.
-
Determine the IC₅₀ value.
-
Lipid Droplet Formation and Staining Assay
This protocol visualizes and quantifies the effect of this compound on lipid droplet accumulation in macrophages.
Materials:
-
Macrophage cell line or primary macrophages
-
This compound
-
Aggregated LDL (aLDL) or Oleic acid complexed to BSA (to induce lipid loading)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Lipid droplet staining dye (e.g., Oil Red O, BODIPY 493/503, or Nile Red)
-
Mounting medium
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate macrophages on glass coverslips in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Induce lipid droplet formation by incubating the cells with aLDL (e.g., 50 µg/mL) or oleic acid-BSA complex (e.g., 200 µM) for 18-24 hours.
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash again with PBS.
-
Stain for lipid droplets:
-
For Oil Red O: Prepare a working solution of Oil Red O, filter it, and incubate with the fixed cells for 15-30 minutes. Wash with water and counterstain nuclei with hematoxylin if desired.
-
For BODIPY 493/503 or Nile Red: Dilute the fluorescent dye in PBS and incubate with the fixed and permeabilized (if required for the dye) cells for 10-15 minutes in the dark.
-
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the lipid droplets using a brightfield (for Oil Red O) or fluorescence microscope.
-
Capture images from multiple fields for each condition.
-
Quantify the lipid droplet content by measuring the stained area or fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
The following workflow diagram summarizes the lipid droplet formation assay:
Anti-Aging Assay in Saccharomyces cerevisiae
This protocol outlines a method to assess the effect of this compound on the chronological lifespan (CLS) of budding yeast.
Materials:
-
Saccharomyces cerevisiae wild-type strain (e.g., BY4741)
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound
-
96-well microplates
-
Plate reader
-
Spotting template and agar plates
Protocol:
-
Yeast Culture Preparation:
-
Inoculate a starter culture of yeast in YPD medium and grow overnight at 30°C with shaking.
-
Dilute the starter culture into fresh YPD medium in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
-
Chronological Lifespan Assay:
-
Incubate the 96-well plate at 30°C with shaking.
-
At specific time points (e.g., day 2, 4, 6, 8), take aliquots from each well.
-
Perform serial dilutions of the yeast cultures.
-
Spot the dilutions onto YPD agar plates.
-
Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies for each dilution at each time point.
-
Calculate the percentage of viable cells for each condition relative to the initial time point (day 2).
-
Plot the survival curves (percentage of viable cells vs. time) for each concentration of this compound.
-
An extension of the area under the survival curve indicates a positive effect on chronological lifespan.
-
Insecticidal Activity Assay
This protocol provides a general method to evaluate the insecticidal activity of this compound against a model insect like Spodoptera litura.
Materials:
-
Spodoptera litura larvae (e.g., 3rd instar)
-
Artificial diet or host plant leaves (e.g., castor bean leaves)
-
This compound
-
Solvent (e.g., acetone or ethanol)
-
Petri dishes or insect-rearing containers
-
Micro-applicator or sprayer
Protocol:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Make serial dilutions to obtain a range of treatment concentrations.
-
-
Application Methods:
-
Diet Incorporation Method: Incorporate the this compound solutions into the artificial diet at different concentrations.
-
Leaf Dip Method: Dip host plant leaves into the treatment solutions for a set time and allow them to air dry.
-
Topical Application: Apply a small, defined volume of the treatment solution directly onto the dorsal thorax of the larvae using a micro-applicator.
-
-
Bioassay:
-
Place a set number of larvae (e.g., 10-20) into each petri dish or container with the treated diet or leaves.
-
Include a control group treated with the solvent only.
-
Maintain the larvae under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.
-
These detailed application notes and protocols provide a solid foundation for researchers to explore the multifaceted biological activities of synthetic this compound. The provided information on commercial suppliers will facilitate the procurement of this valuable research compound. As research in this area continues to evolve, the methodologies outlined here will be instrumental in uncovering the full therapeutic potential of this compound.
References
- 1. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Designing a Biotin-Labeled Beauveriolide I Probe for Target Identification and Mechanistic Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Beauveriolide I, a cyclodepsipeptide isolated from the fungus Beauveria sp., has demonstrated potent antiatherosclerotic and neuroprotective activities.[1][2][3][4] Its primary mechanism of action involves the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.[1][5][6] To facilitate the identification of its molecular targets and further elucidate its mechanism of action, we have designed a biotin-labeled this compound probe. This application note provides detailed protocols for the synthesis, purification, and application of this probe in various biochemical assays, including affinity pull-down and fluorescence imaging.
Introduction to this compound
This compound is a 13-membered cyclodepsipeptide with a molecular formula of C27H41N3O5.[3] It has been shown to inhibit both ACAT-1 and ACAT-2 isozymes, leading to a reduction in lipid droplet accumulation in macrophages, a key event in the development of atherosclerosis.[1][5][6] Furthermore, by inhibiting ACAT, this compound can also modulate the processing of the amyloid precursor protein (APP), leading to a decrease in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] The development of a high-affinity chemical probe is a critical step in validating these targets and discovering novel interacting partners.
Design and Synthesis of Biotin-Labeled this compound Probe
The design of the biotinylated probe involves the covalent attachment of a biotin moiety to the this compound scaffold. The ideal attachment point should minimally interfere with the compound's biological activity. Based on structure-activity relationship studies of beauveriolide analogues, the L-Alanine residue is considered non-critical for its inhibitory activity, making it a suitable site for modification.[7] A common strategy for biotinylation is to introduce a linker arm to distance the biotin from the parent molecule, thereby minimizing steric hindrance during binding to avidin or streptavidin.
A plausible synthetic strategy involves a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to conjugate an azide-modified this compound analogue with an alkyne-functionalized biotin.
Diagram of the Biotin-Labeled this compound Probe Synthesis Workflow:
Caption: Synthetic workflow for the biotin-labeled this compound probe.
Experimental Protocol: Synthesis of Biotin-Labeled this compound
Materials:
-
Azide-modified this compound analogue
-
Alkyne-functionalized Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Reversed-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
In a clean, dry reaction vial, dissolve the azide-modified this compound analogue (1 equivalent) and alkyne-functionalized biotin (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in deionized water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
To the reaction mixture of the beauveriolide and biotin, add the copper(II) sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC to obtain the pure biotin-labeled this compound probe.
-
Characterize the final product by mass spectrometry to confirm the molecular weight and by NMR to verify the structure.
Application of the Biotin-Labeled this compound Probe
The biotinylated this compound probe can be utilized in a variety of assays to study its interactions with cellular components.
Affinity Pull-Down Assay for Target Identification
This assay aims to isolate and identify proteins that directly bind to this compound from a complex biological sample, such as a cell lysate.
Diagram of the Affinity Pull-Down Assay Workflow:
Caption: Workflow for the affinity pull-down assay.
Experimental Protocol: Affinity Pull-Down Assay
Materials:
-
Biotin-labeled this compound probe
-
Cell lysate from a relevant cell line (e.g., macrophages, neuronal cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Mass spectrometer
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated beads and wash them twice with wash buffer.[9]
-
Probe Immobilization: Incubate the washed beads with the biotin-labeled this compound probe for 1 hour at room temperature with gentle rotation to allow for binding.
-
Washing: Wash the beads three times with wash buffer to remove any unbound probe.
-
Cell Lysate Incubation: Add the prepared cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For SDS-PAGE analysis, boiling in sample buffer is effective. For mass spectrometry, a non-denaturing elution buffer may be preferred.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. For identification of specific proteins, perform Western blotting using antibodies against suspected targets (e.g., ACAT1, ACAT2). For unbiased target identification, subject the entire eluate to proteomic analysis by mass spectrometry.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Reference |
| Biotinylated Probe Concentration | 1-10 µM | [10] |
| Cell Lysate Protein Concentration | 1-2 mg/mL | [10] |
| Streptavidin Bead Volume | 20-50 µL of slurry per pull-down | [10] |
| Incubation Time (Probe-Bead) | 1 hour | [9] |
| Incubation Time (Lysate-Bead) | 2-4 hours | [10] |
| Wash Buffer Volume | 10x bead volume per wash | [11] |
| Number of Washes | 5-6 times | [11] |
Fluorescence Microscopy for Cellular Localization
By using a fluorescently labeled streptavidin, the cellular localization of the biotinylated this compound probe can be visualized, providing insights into its site of action.
Diagram of the Fluorescence Microscopy Workflow:
Caption: Workflow for fluorescence microscopy imaging.
Experimental Protocol: Fluorescence Microscopy
Materials:
-
Biotin-labeled this compound probe
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)[12]
-
Cells cultured on glass coverslips
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 or saponin for permeabilization
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with the biotin-labeled this compound probe at a desired concentration and for a specific duration.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Streptavidin Incubation: Incubate the cells with fluorescently labeled streptavidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Known Signaling Pathway of this compound
This compound is known to inhibit ACAT, which plays a central role in cholesterol metabolism. This inhibition has downstream effects on processes like foam cell formation in atherosclerosis and amyloid-beta production in Alzheimer's disease.
Diagram of the this compound Signaling Pathway:
Caption: this compound signaling pathway.
Conclusion
The biotin-labeled this compound probe is a valuable tool for researchers studying cholesterol metabolism, atherosclerosis, and neurodegenerative diseases. The protocols provided herein offer a comprehensive guide for the synthesis and application of this probe in identifying novel protein interactors and elucidating the cellular mechanisms of this compound. These studies will undoubtedly contribute to a deeper understanding of its therapeutic potential.
References
- 1. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H41N3O5 | CID 9913349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Beauveriolide Analogues Bearing Photoreactive Amino Acids [jstage.jst.go.jp]
- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioclone.net [bioclone.net]
- 12. Biotin Fluorescence in Situ Hybridization Kit for RNA (Green) [sbsgenetech.com]
Beauveriolide I: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauveriolide I is a fungal-derived cyclodepsipeptide that has emerged as a molecule of interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease. Its primary mechanism of action involves the potent inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. By modulating cholesterol esterification, this compound influences the processing of amyloid precursor protein (APP), leading to a significant reduction in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its effects on amyloid-beta generation by inhibiting the enzyme ACAT.[1] This inhibition leads to a decrease in the intracellular levels of cholesteryl esters (CE). The reduction in CE alters cellular membrane dynamics and lipid raft composition, which in turn affects the enzymatic processing of APP. Specifically, the inhibition of ACAT by this compound has been shown to decrease the amyloidogenic processing of APP, resulting in a marked reduction in the secretion of both Aβ40 and Aβ42 peptides.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in cellular models.
Table 1: Potency of this compound in Reducing Cholesteryl Ester (CE) Levels
| Compound | Cell Line | IC50 for CE Reduction (µM) | Incubation Time (h) |
| This compound | 7WD10 CHO | 0.08 ± 0.02 | 96 |
Data from a study utilizing a transgenic CHO cell line (7WD10) expressing human APP751.[1]
Table 2: Effect of this compound on Amyloid-Beta (Aβ) Secretion
| Compound | Concentration (µM) | Cell Line | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Incubation Time (days) |
| This compound | 1 | 7WD10 CHO | ~25 | ~10 | 4 |
Data represents the percentage reduction in secreted Aβ peptides relative to vehicle-treated control cells.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound reduces amyloid-beta production.
Caption: Signaling pathway of this compound in reducing Aβ production.
Experimental Protocols
Protocol for Assessing the Effect of this compound on Aβ Secretion
This protocol describes the use of a transgenic Chinese Hamster Ovary (CHO) cell line expressing human APP751 (e.g., 7WD10) to measure the effect of this compound on the secretion of Aβ40 and Aβ42.
Materials:
-
7WD10 CHO cells (or similar APP-overexpressing cell line)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS and appropriate selection antibiotics)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Human Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 7WD10 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO, typically at a final concentration of 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).
-
Conditioned Media Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells and collect the supernatant.
-
Cell Lysis and Protein Quantification: Wash the remaining cell monolayer with PBS and then lyse the cells. Determine the total protein concentration in each well using a BCA protein assay to normalize the Aβ secretion data.
-
ELISA for Aβ Quantification: Perform the Aβ40 and Aβ42 ELISAs on the collected conditioned media according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein content of the corresponding well. Express the results as a percentage of the vehicle-treated control.
Caption: Experimental workflow for Aβ secretion assay.
Protocol for Assessing Cytotoxicity of this compound in Neuronal Cells
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound on a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Caption: Experimental workflow for MTT cytotoxicity assay.
Protocol for Measurement of Cellular Cholesteryl Ester (CE) Levels
This protocol provides a general method for quantifying cellular cholesteryl ester levels in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., 7WD10 CHO or SH-SY5Y)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cholesterol/Cholesteryl Ester Quantitation Kit (Colorimetric or Fluorometric)
-
Lipid extraction solvents (e.g., Chloroform:Isopropanol:NP-40)
-
Homogenizer or sonicator
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluence and then treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting and Lipid Extraction: Harvest the cells and perform lipid extraction according to the quantitation kit's protocol or a standard lipid extraction method. This typically involves cell lysis and extraction with organic solvents.
-
Sample Preparation: Dry the lipid extract and then resuspend it in the assay buffer provided with the kit.
-
Quantitation of Total and Free Cholesterol:
-
To measure total cholesterol (free cholesterol + cholesteryl esters), add cholesterol esterase to a set of sample aliquots.
-
To measure free cholesterol , use another set of sample aliquots without adding cholesterol esterase.
-
-
Assay Reaction: Add the reaction mix (containing cholesterol oxidase and a probe) to all samples and standards. Incubate as per the kit's instructions to allow for color or fluorescence development.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation of Cholesteryl Ester Levels:
-
Calculate the concentration of total cholesterol and free cholesterol from the standard curve.
-
Subtract the free cholesterol concentration from the total cholesterol concentration to determine the cholesteryl ester concentration.
-
-
Data Normalization: Normalize the cholesteryl ester levels to the total protein content of the initial cell lysate.
Other Potential Applications and Future Directions
-
Tau Pathology: There is no current evidence to suggest that this compound directly affects the phosphorylation or aggregation of the tau protein.
-
Parkinson's Disease: Studies investigating the effects of this compound in models of Parkinson's disease, such as those involving alpha-synuclein aggregation, have not been reported.
-
Neuroinflammation: While ACAT inhibition has been linked to reduced neuroinflammation in some contexts, specific studies on the anti-inflammatory effects of this compound in the brain are lacking.
Future research could explore these areas to provide a more complete understanding of the therapeutic potential of this compound and its analogs in a wider range of neurodegenerative disorders.
References
Troubleshooting & Optimization
Technical Support Center: Improving Beauveriolide I Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Beauveriolide I for reliable and reproducible cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a cyclodepsipeptide, a type of natural product known for its biological activities. It is a hydrophobic molecule, which means it has low solubility in water-based solutions like cell culture media. It functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the media, the compound can "crash out" of solution if its solubility limit is exceeded. Other factors that can contribute to precipitation include:
-
pH imbalances in the media.
-
High concentrations of the compound or other media components.
-
Chemical interactions with salts or other substances in the media.
-
Temperature fluctuations , including repeated freeze-thaw cycles of the stock solution.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for cell-based assays.[1] It is also reported to be soluble in methanol.[1]
Q4: How can I improve the solubility of this compound in my cell-based assay?
Several strategies can be employed:
-
Optimize the final DMSO concentration: While DMSO aids in dissolving this compound, high concentrations can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.5%.
-
Use a co-solvent system: In some cases, a mixture of solvents may improve solubility.
-
Employ solubilizing agents: For particularly challenging compounds, non-ionic detergents or cyclodextrins can be used to enhance solubility, though these should be tested for effects on the assay and cell viability.
-
Pre-warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
Q5: What is the mechanism of action of this compound?
This compound inhibits the activity of both isoforms of Acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2.[1][2][3] These enzymes are responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound reduces the levels of cholesteryl esters and the formation of lipid droplets within cells.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Add the stock solution dropwise to the media while gently vortexing or swirling. 2. Perform a serial dilution of the stock solution in the cell culture medium. |
| Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous media. | 1. Lower the final concentration of this compound in your experiment if possible. 2. Increase the final percentage of DMSO slightly, ensuring it remains within a non-toxic range for your specific cell line (typically ≤ 0.5%). | |
| Precipitate appears over time in the incubator. | Temperature Fluctuation: Changes in temperature can decrease the solubility of the compound. | 1. Ensure the incubator maintains a stable temperature. 2. Avoid repeated warming and cooling of the culture plates. |
| Media Evaporation: Evaporation of water from the media increases the concentration of all solutes, potentially exceeding the solubility limit of this compound. | 1. Ensure proper humidification of the incubator. 2. Use sealed culture plates or flasks to minimize evaporation. | |
| pH Shift: Cellular metabolism can alter the pH of the media, affecting compound solubility. | 1. Use a buffering agent like HEPES in your media if not already present. 2. Monitor the color of the phenol red indicator in your media for significant pH changes. | |
| Inconsistent or no biological effect observed. | Inaccurate Dosing: Precipitation leads to a lower effective concentration of the compound. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. If precipitation is observed, re-optimize the solubilization method. |
| Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the available concentration. | 1. Consider using low-adhesion microplates. 2. Prepare working solutions fresh and add them to the cells promptly. |
Quantitative Data Summary
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble; stock solutions of at least 10 mM can be prepared. | Derived from vendor stock solution preparation guidelines. |
| Methanol | Soluble | [1] |
| Water / Cell Culture Media | Low to negligible | Inferred from its hydrophobic nature and experimental observations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (487.63 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 4.876 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visual Inspection: Hold the tube up to a light source to visually confirm that there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentrations: Decide on the range of this compound concentrations you want to test in your assay.
-
Prepare intermediate dilutions (if necessary): For a wide range of final concentrations, it is good practice to first prepare intermediate dilutions of your 10 mM stock solution in sterile DMSO.
-
Prepare the final working solution: a. Ensure your complete cell culture medium is pre-warmed to 37°C. b. To prepare the final working solution, perform a serial dilution from your stock or intermediate stock into the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium. c. Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle vortexing or by inverting the tube several times.
-
Treat the cells: Add the freshly prepared working solutions to your cells in the culture plate. Include a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Total Synthesis of Beauveriolide I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the total synthesis of Beauveriolide I. The methodologies and data presented are primarily based on established synthetic routes for the closely related analogue, Beauveriolide III, which shares significant structural and synthetic similarities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy for the total synthesis of this compound and its analogues involves a convergent approach. This strategy consists of three main stages:
-
Stereoselective synthesis of the (3S,4S)-3-hydroxy-4-methyloctanoic acid side chain. This is a critical component that requires precise control of two adjacent stereocenters.
-
Solid-phase synthesis of the linear depsipeptide precursor. The amino acid backbone is assembled on a solid support, followed by the coupling of the fatty acid side chain.
-
Solution-phase macrolactamization. The linear precursor is cleaved from the resin and then cyclized in solution to form the final 13-membered ring.
Q2: What are the primary challenges in the total synthesis of this compound?
A2: Researchers may encounter several key challenges:
-
Stereocontrol: Achieving the correct (3S,4S) stereochemistry of the 3-hydroxy-4-methyloctanoic acid moiety is non-trivial.
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete couplings or side reactions during the assembly of the linear precursor can lead to difficult-to-separate impurities.
-
Macrolactamization: This intramolecular cyclization is often a low-yielding step due to competing intermolecular oligomerization and the conformational constraints of the linear precursor.
-
Purification: The final product and intermediates can be challenging to purify due to their similar polarities and potential for aggregation.
Q3: Why is macrolactamization a preferred cyclization strategy over macrolactonization for this compound?
A3: While both macrolactamization (forming an amide bond) and macrolactonization (forming an ester bond) are viable for cyclic depsipeptides, macrolactamization is often chosen in the synthesis of beauveriolides. This is because the ester bond is pre-formed by coupling the fatty acid side chain to an amino acid, which can be a more controlled and higher-yielding reaction on the solid phase. The final ring closure via amide bond formation is then performed. This strategy avoids potential complications of a late-stage esterification, which can be sluggish and require harsh conditions that might lead to epimerization.[1]
Troubleshooting Guides
Problem 1: Low yield or diastereoselectivity in the synthesis of the (3S,4S)-3-hydroxy-4-methyloctanoic acid side chain.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Incomplete alkylation in Evans asymmetric alkylation. | Ensure the use of freshly prepared and titrated n-BuLi and NaHMDS. Maintain strict anhydrous conditions and low temperatures (-78 °C). | Protocol 1: Evans Asymmetric Alkylation |
| Poor diastereoselectivity in the asymmetric hydrogenation of the β-keto ester. | Use a high-quality RuCl₂[(R)-binap] catalyst. Ensure the reaction is run under high pressure (90 atm) of hydrogen and at the specified temperature (45 °C) for a sufficient duration. | Protocol 2: Asymmetric Hydrogenation |
| Difficulty in removing the chiral auxiliary. | Follow the specified conditions for LiOH/H₂O₂ cleavage carefully. Ensure complete reaction before workup to avoid contamination with the starting material. | - |
Problem 2: Incomplete coupling or side reactions during solid-phase synthesis of the linear precursor.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Incomplete Fmoc deprotection. | Increase the deprotection time with 20% piperidine in DMF or perform a second deprotection step. Monitor the completion of the reaction using a Kaiser test. | Protocol 3: Solid-Phase Peptide Synthesis |
| Low coupling efficiency of hindered amino acids. | Use a more potent coupling reagent such as HBTU/HOBt or HATU. Double coupling (repeating the coupling step) may be necessary. | Protocol 3: Solid-Phase Peptide Synthesis |
| β-elimination during the coupling of the hydroxy acid moiety. | Use a milder coupling reagent. PyBrop has been shown to be effective in minimizing this side reaction.[1] | Protocol 3: Solid-Phase Peptide Synthesis |
| Premature cleavage of the peptide from the 2-chlorotrityl resin. | Avoid strongly acidic conditions during the synthesis. Use a milder acid for any necessary deprotections if possible. | - |
Problem 3: Low yield in the macrolactamization step.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Intermolecular oligomerization. | Perform the cyclization under high dilution conditions (typically 0.1-1.0 mM). Use a syringe pump for the slow addition of the linear precursor to the reaction mixture. | Protocol 4: Macrolactamization |
| Formation of cyclic dimer. | The choice of coupling reagent is critical. EDCI has been reported to reduce the formation of the cyclic dimer.[1] | Protocol 4: Macrolactamization |
| Conformational rigidity of the linear precursor hindering cyclization. | The sequence of the linear precursor can influence its cyclization propensity. Ensure the correct sequence is assembled. In some cases, a change in solvent or temperature might be beneficial. | - |
| Epimerization at the C-terminus during activation. | Use coupling reagents known to suppress racemization, such as COMU or T3P, in the presence of a base like DIPEA. Perform the reaction at low temperatures. | Protocol 4: Macrolactamization |
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps (Beauveriolide III Synthesis)
| Step | Description | Reported Yield | Reference |
| 1 | Evans Asymmetric Alkylation | Not explicitly stated for this step, but part of a multi-step sequence. | [1] |
| 2 | Asymmetric Hydrogenation | >95% selectivity | [1] |
| 3 | Solid-Phase Synthesis (overall loading) | Quantitative (1.25 mmol/g) | [1] |
| 4 | Macrolactamization | 30% | [1] |
Experimental Protocols
Protocol 1: Evans Asymmetric Alkylation for (3S,4S)-3-hydroxy-4-methyloctanoic acid precursor
-
To a solution of (S)-4-benzyloxazolidin-2-one in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.
-
After stirring for 30 minutes, add hexanoyl chloride and stir for an additional hour.
-
In a separate flask, prepare a solution of sodium hexamethyldisilazide (NaHMDS) in anhydrous THF.
-
Cool the imide solution to -78 °C and add the NaHMDS solution dropwise.
-
After 30 minutes, add methyl iodide and continue stirring for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Hydrogenation
-
Dissolve the β-keto ester precursor in ethanol in a high-pressure reaction vessel.
-
Add a catalytic amount of RuCl₂[(R)-binap].
-
Pressurize the vessel with hydrogen gas to 90 atm.
-
Heat the reaction mixture to 45 °C and stir for 40 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by flash column chromatography on silica gel to afford the desired (3S)-hydroxy ester.
Protocol 3: Solid-Phase Peptide Synthesis of the Linear Depsipeptide
-
Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add Fmoc-L-Ala-OH and diisopropylethylamine (DIPEA) and shake at room temperature for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 1 hour at room temperature. Wash the resin thoroughly with DMF and DCM.
-
Peptide Coupling: To the deprotected resin, add a solution of the next Fmoc-protected amino acid (Fmoc-L-Phe-OH), a coupling reagent (e.g., DIPCI/HOBt), and a base (e.g., DIPEA) in a mixture of DCM and DMF. Shake at room temperature for 2 hours.
-
Hydroxy Acid Coupling: After deprotection of the final amino acid, couple the (3S,4S)-3-hydroxy-4-methyloctanoic acid derivative (with a Boc-protected D-Leu attached via an ester linkage) using PyBrop as the coupling reagent in the presence of DIPEA in a DCM/DMF solvent mixture.
-
Cleavage from Resin: Treat the resin-bound linear depsipeptide with a solution of 4 M HCl in 1,4-dioxane for 2 hours at room temperature. This cleaves the peptide from the resin and removes the Boc protecting group simultaneously. Filter the resin and concentrate the filtrate to obtain the crude linear precursor as its hydrochloride salt.
Protocol 4: Macrolactamization
-
Dissolve the crude linear depsipeptide hydrochloride salt in a large volume of a suitable solvent (e.g., DCM or DMF) to achieve high dilution (approximately 0.5 mM).
-
Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an equivalent of a non-nucleophilic base like DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, wash the reaction mixture with dilute aqueous acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude cyclic depsipeptide by preparative reversed-phase HPLC to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low-yielding macrolactamization.
References
Technical Support Center: Optimizing Beauveriolide I Production from Beauveria Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the yield of Beauveriolide I from Beauveria fermentation. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during the production of this promising secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a cyclic depsipeptide, a type of secondary metabolite, produced by certain species of the entomopathogenic fungus Beauveria. It is of significant interest to the pharmaceutical industry due to its potential therapeutic properties.
Q2: Which Beauveria species are known to produce this compound?
A2: Beauveria bassiana is a commonly studied species for the production of this compound and other bioactive secondary metabolites.
Q3: What are the key factors influencing the yield of this compound in fermentation?
A3: The yield of this compound is influenced by a combination of factors including the composition of the culture medium (carbon and nitrogen sources), the presence of precursors, physicochemical parameters (pH, temperature, aeration, and agitation), and the use of elicitors.
Q4: What is the general role of the carbon-to-nitrogen (C/N) ratio in secondary metabolite production?
A4: The carbon-to-nitrogen (C/N) ratio in the fermentation medium is a critical factor that can significantly influence the production of secondary metabolites. Generally, a higher C/N ratio tends to favor the synthesis of secondary metabolites, including lipids and carotenoids.[1] The optimal C/N ratio is specific to the microorganism and the desired product. For Beauveria bassiana, a C:N ratio of approximately 10:1 has been reported as optimal for fungal growth and sporulation, which can be correlated with secondary metabolite production.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Beauveria fermentation for this compound production.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No this compound Yield | - Suboptimal media composition.- Incorrect fermentation parameters (pH, temperature).- Lack of essential precursors.- Inadequate aeration or agitation.- Strain degradation or mutation. | - Media Optimization: Ensure the medium contains a suitable carbon source (e.g., glucose, sucrose) and a complex nitrogen source like tryptone, which has been shown to increase production five to ten-fold.[3] Consider a C:N ratio of around 10:1.[2]- Parameter Control: Maintain the pH between 5.5 and 7.0 and the temperature between 25°C and 30°C.[2][4]- Precursor Feeding: Supplement the medium with L-Leucine, a direct precursor for this compound, to selectively boost its production.[3]- Aeration & Agitation: Optimize the agitation speed (e.g., 150-250 rpm) and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.[5]- Strain Viability: Use a fresh culture from a reliable stock and consider re-isolating a high-producing strain. |
| Inconsistent this compound Production | - Variability in inoculum preparation.- Inconsistent fermentation conditions.- Fluctuations in raw material quality. | - Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration and age.- Monitor & Control: Implement strict monitoring and control of all fermentation parameters (pH, temperature, agitation, aeration) throughout the process.- Quality Control of Media Components: Use high-quality, consistent sources for all media components. |
| Contamination of Culture | - Inadequate sterilization of media or equipment.- Poor aseptic technique during inoculation or sampling. | - Sterilization: Ensure proper autoclaving of the fermentation medium and all equipment.[6]- Aseptic Technique: Perform all manipulations in a sterile environment, such as a laminar flow hood.[6] |
| Poor Mycelial Growth | - Nutrient-deficient medium.- Unfavorable pH or temperature. | - Media Enrichment: Ensure the medium contains all essential macro and micronutrients. Beauveria bassiana grows well on media containing monosaccharides and disaccharides.[7]- Optimize Conditions: Adjust the pH and temperature to the optimal ranges for Beauveria bassiana growth (pH 5.5-7.0, temperature 25-30°C).[2][4] |
| Foaming in the Bioreactor | - High protein content in the medium.- Excessive agitation. | - Antifoaming Agents: Add a sterile antifoaming agent to the medium before or during fermentation.- Reduce Agitation: Lower the agitation speed to a level that still provides adequate mixing and aeration but reduces foam formation. |
Quantitative Data Summary
The following tables summarize the impact of different factors on Beauveria growth and secondary metabolite production.
Table 1: Effect of Nitrogen Source on Beauveriolide Production
| Nitrogen Source | Effect on Beauveriolide Production | Reference |
| Tryptone | Increased production by five to ten folds compared to basal media. | [3] |
| NaNO₃ | Identified as a suitable nitrogen source for optimal biomass and spore production. | [2] |
Table 2: Effect of Precursor Supplementation on this compound Production
| Precursor | Concentration | Effect on this compound Production | Reference |
| L-Leucine | Not specified | High and selective production of this compound. | [3] |
Table 3: Optimal Physicochemical Parameters for Beauveria bassiana Growth and Sporulation
| Parameter | Optimal Range/Value | Reference |
| Temperature | 25-30 °C | [2][8] |
| pH | 5.5 - 7.0 | [2][4] |
| Carbon Source | Glucose, Sucrose | [2][9] |
| Nitrogen Source | Tryptone, NaNO₃ | [2][3] |
| C:N Ratio | ~10:1 | [2] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Beauveria bassiana for this compound Production
1. Inoculum Preparation:
-
Grow Beauveria bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days until sporulation.
-
Harvest conidia by flooding the plate with sterile 0.02% (v/v) Tween 80 solution and gently scraping the surface.[9]
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ conidia/mL).
2. Fermentation Medium:
-
Prepare the production medium. A recommended medium consists of (g/L): Glucose 28, NaNO₃ 2.43, KH₂PO₄ 1.32, MgSO₄ 0.60.[2] For enhanced this compound production, consider using a medium containing tryptone.
-
For selective production of this compound, supplement the medium with L-Leucine.
-
Adjust the initial pH of the medium to 5.5-6.0.[4]
-
Dispense the medium into flasks or a bioreactor and sterilize by autoclaving at 121°C for 20 minutes.
3. Fermentation:
-
Inoculate the sterilized medium with the prepared spore suspension (e.g., 5-10% v/v).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 8-10 days for flask cultures.[5]
-
For bioreactor cultivation, maintain the temperature at 25°C, pH at 5.5, and agitation at 200-600 rpm with an aeration rate of 1 vvm.[4]
Protocol 2: Extraction and Quantification of this compound
1. Extraction:
-
After fermentation, separate the mycelia from the culture broth by filtration.
-
The secondary metabolites can be extracted from the broth using a solvent like ethyl acetate.[10]
-
For solid or semi-solid fermentations, the entire culture can be extracted. A common method involves adding a 1:1 mixture of methanol and an organic solvent (e.g., ethyl acetate or chloroform) to the culture, followed by overnight shaking.[3]
-
The organic phase containing the beauveriolides is then separated and concentrated under reduced pressure using a rotary evaporator.[3]
2. Quantification by HPLC-UV:
-
Sample Preparation: Dissolve the dried extract in a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.
-
Mobile Phase: A mixture of methanol and water (e.g., 69:31, v/v) can be used as the mobile phase.[11]
-
Detection: Monitor the absorbance at a wavelength of 254 nm.[11]
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
This compound Biosynthesis and Optimization Workflow
Caption: Workflow for this compound production and key optimization points.
Troubleshooting Logic for Low this compound Yield
Caption: A logical flow for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Nutritional optimization of a native Beauveria bassiana isolate (HQ917687) pathogenic to housefly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening of liquid media and fermentation of an endophytic Beauveria bassiana strain in a bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Solid-State Fermentation for Improved Conidia Production of Beauveria bassiana as a Mycoinsecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Blastospore of Entomopathogenic Beauveria bassiana in a Submerged Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a HPLC-UV method for the quantification of budesonide in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
Beauveriolide I stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Beauveriolide I during long-term storage.
Troubleshooting Guides
This section addresses common problems encountered during the storage and handling of this compound.
Issue 1: Loss of Compound Activity or Purity After Long-Term Storage
-
Question: I have stored my this compound sample for an extended period, and I am observing a decrease in its biological activity or purity in my assays. What could be the cause?
-
Answer: Long-term storage can lead to the degradation of this compound. As a cyclic depsipeptide, it is susceptible to chemical degradation, primarily through hydrolysis of its ester and amide bonds. Factors such as storage temperature, pH of the solvent, and exposure to light and air can accelerate this degradation. To confirm degradation, we recommend performing an analytical assessment of your sample's purity.
Troubleshooting Workflow for Loss of Activity/Purity
Caption: Troubleshooting workflow for decreased this compound activity.
Issue 2: Suspected Hydrolysis of this compound
-
Question: I suspect my this compound sample has undergone hydrolysis. How can I confirm this?
-
Answer: Hydrolysis of the ester or amide bonds in this compound will result in the formation of a linear derivative, which will have a different mass and chromatographic retention time. You can use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of this linearized species. The expected mass of the hydrolyzed product will be 18 Da (the mass of water) greater than the parent this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal long-term storage conditions for this compound?
-
For solid (lyophilized) this compound, we recommend storage at -20°C or below in a tightly sealed container, protected from light and moisture.
-
For this compound in solution, it is best to prepare aliquots of freshly made solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; use anhydrous aprotic solvents like DMSO or ethanol. If aqueous buffers are necessary for your experiment, prepare the solution immediately before use.
-
-
How does pH affect the stability of this compound in solution?
-
This compound is more susceptible to hydrolysis under basic or strongly acidic conditions. If you must use aqueous solutions, it is advisable to maintain a pH range of 4-6 to minimize the rate of hydrolysis of the ester linkage.
-
-
Is this compound sensitive to light?
-
While specific photostability data for this compound is not extensively published, it is a general best practice for complex organic molecules to protect them from light to prevent potential photodegradation. Store solutions in amber vials or tubes wrapped in aluminum foil.
-
Degradation
-
What are the primary degradation pathways for this compound?
-
The main degradation pathways are through the hydrolysis of the ester bond and, to a lesser extent, the amide bonds within its cyclic structure. This results in a linearized, inactive form of the peptide. Oxidation of the amino acid residues is also a potential, though likely slower, degradation pathway.
-
Caption: General workflow for conducting a stability study of this compound.
Technical Support Center: Beauveriolide I in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beauveriolide I in primary cell cultures. Our aim is to help you navigate potential challenges, particularly concerning cytotoxicity, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary cells?
A1: Generally, this compound is reported to have low cytotoxicity at its effective concentrations for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition. Studies in primary mouse peritoneal macrophages have shown no significant cytotoxic effects at concentrations up to 20 µM.[1] In fact, one of the advantages of beauveriolides over some synthetic ACAT inhibitors is their lack of cytotoxicity in certain contexts, such as to adrenal tissues.[2][3]
However, primary cells are known to be more sensitive than immortalized cell lines, and toxicity can be cell-type specific and dependent on experimental conditions such as concentration and exposure duration.[4] If you are observing cytotoxicity, the troubleshooting guides below may help.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of ACAT, an enzyme responsible for the esterification of cholesterol.[3] It has been shown to inhibit both ACAT-1 and ACAT-2.[2][3] This inhibition leads to a reduction in cellular cholesteryl ester levels and a decrease in the formation of lipid droplets.[1][3]
Q3: At what concentration is this compound effective?
A3: The effective concentration of this compound can vary depending on the cell type and the specific biological question. For inhibition of cholesteryl ester synthesis in primary mouse peritoneal macrophages, the IC50 value is approximately 0.78 µM.[3] In CHO cells, the IC50 for reducing cholesterol esterification is around 0.08 µM.[5]
Q4: What solvent should I use for this compound, and could it be the source of toxicity?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). While DMSO is a common solvent in cell culture, it can be toxic to primary cells at higher concentrations. It is crucial to run a vehicle control (cells treated with the same final concentration of DMSO as your experimental samples) to determine the baseline toxicity of the solvent itself.[4]
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity Observed
If you are observing significant cell death even at low micromolar concentrations of this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| High Compound Concentration | Primary cells are often more sensitive than immortalized cell lines. Perform a broad dose-response experiment, starting from nanomolar concentrations to determine the precise cytotoxic range for your specific primary cell type.[4] |
| Prolonged Exposure Time | Cytotoxicity can be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the onset of toxicity and determine the optimal incubation time for your desired effect with minimal cell death.[6] |
| Solvent Toxicity | The final concentration of DMSO in your culture medium may be too high. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. Always include a vehicle-only control.[4] |
| Compound Instability | The compound may degrade in the culture medium over time, producing toxic byproducts. Consider reducing the exposure time or replacing the medium with freshly prepared this compound for longer-term experiments.[4] |
| Cell Culture Conditions | Suboptimal culture conditions (e.g., incorrect pH, contaminated reagents) can stress primary cells, making them more susceptible to drug-induced toxicity. Ensure you are using high-quality reagents and maintaining an optimal culture environment. |
Guide 2: Investigating the Mechanism of Cytotoxicity
If you have confirmed that this compound is the source of cytotoxicity, the following steps can help elucidate the underlying mechanism. While the direct cytotoxic mechanism of this compound is not extensively documented, studies on the related compound, Beauvericin, suggest the involvement of oxidative stress and mitochondrial dysfunction.[7][8]
| Potential Mechanism | Suggested Experiment | Interpretation |
| Oxidative Stress | Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA. | An increase in ROS levels in this compound-treated cells would suggest oxidative stress is a contributing factor.[7] |
| Mitochondrial Dysfunction | Assess the mitochondrial membrane potential (ΔΨm) using a dye such as JC-1.[9] | A decrease in the red/green fluorescence ratio of JC-1 indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[7] |
| Apoptosis | Perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[10] | An increase in the Annexin V-positive/PI-negative population indicates early apoptosis. |
| Caspase Activation | Measure the activity of executioner caspases, such as Caspase-3, in cell lysates using a colorimetric or fluorometric assay.[11][12][13] | Increased Caspase-3 activity is a key indicator of apoptosis. |
Guide 3: Mitigating this compound-Induced Cytotoxicity
If this compound is cytotoxic at your desired effective concentration, the following strategies may help reduce its toxic effects while preserving its biological activity.
| Strategy | Recommended Action |
| Optimize Exposure | Use the lowest effective concentration and the shortest exposure time necessary to achieve your desired biological outcome. |
| Co-treatment with Antioxidants | If oxidative stress is identified as a mechanism of toxicity, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may protect the cells.[4][6] |
| Adjust Serum Concentration | Serum proteins can bind to compounds, reducing their free concentration and toxicity. Experiment with different serum concentrations in your culture medium.[4][6] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell types.
| Parameter | Cell Type | Value | Reference |
| IC50 (Cholesteryl Ester Synthesis) | Primary Murine Macrophages | 0.78 µM | [3] |
| IC50 (ACAT Activity in Microsomes) | Mouse Macrophages | 6.0 µM | [3] |
| IC50 (Cholesterol Esterification) | CHO cells (7WD10) | 0.08 ± 0.02 µM | [5] |
| Observed Non-Cytotoxic Concentration | Mouse Peritoneal Macrophages | up to 20 µM | [1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[14]
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a positive control for cytotoxicity.
-
Treatment: Replace the medium with the prepared compound dilutions and controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Beauvericin-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Beauveriolide I
Welcome to the technical support center for Beauveriolide I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the in vivo bioavailability of this promising therapeutic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenge for the in vivo bioavailability of this compound, a hydrophobic cyclodepsipeptide, is its poor aqueous solubility. This can lead to low dissolution in the gastrointestinal tract, resulting in limited absorption and, consequently, low and variable plasma concentrations. While its metabolic stability appears to be favorable, as suggested by studies on the related compound beauvericin, poor absorption is likely the rate-limiting step for its oral efficacy.[1][2][3][4]
Q2: Is oral administration of this compound feasible?
A2: Yes, oral administration is feasible with appropriate formulation strategies. The related compound, Beauveriolide III, has demonstrated oral activity in mouse models.[5][6] Furthermore, studies have shown that formulating beauveriolides into gel pellets for peroral administration in mice enabled the compounds to cross the gastrointestinal barrier and be detected in the bloodstream and urine.[1] This indicates that overcoming the solubility challenge is key to successful oral delivery.
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
A3: Several formulation strategies can be explored to improve the solubility and absorption of hydrophobic compounds like this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubility and facilitate the lymphatic absorption of lipophilic drugs, potentially bypassing first-pass metabolism.[7][8]
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with a hydrophilic polymer can improve its dissolution rate and extent.[9][10][11]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range (nano-milling) increases the surface area-to-volume ratio, which can significantly enhance dissolution velocity.[12][13]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of guest molecules like this compound.[10]
Q4: Are there any related compounds with published bioavailability data that can serve as a reference?
A4: Yes, a pharmacokinetic study on Beauvericin, a related mycotoxin, in rats provides a useful reference. While not this compound, the data offers insights into the potential pharmacokinetic profile of this class of compounds.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Solubility and Dissolution | Reformulate this compound using one of the strategies mentioned in FAQ Q3 (e.g., LBDDS, solid dispersion, nanoparticles). |
| Inadequate Formulation for in vivo studies | Ensure the vehicle used for administration is suitable. For hydrophobic compounds, an oil-based or surfactant-containing vehicle may be necessary. A simple suspension in an aqueous vehicle is likely to be ineffective. |
| Pre-systemic Metabolism | While likely not the primary issue based on related compounds, consider co-administration with inhibitors of relevant metabolic enzymes if metabolism is suspected.[2][4][8] |
| Efflux by Transporters (e.g., P-glycoprotein) | Investigate if this compound is a substrate for efflux transporters. If so, co-administration with a P-gp inhibitor could be explored. |
Issue 2: High variability in in vivo efficacy studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent Absorption | This is often linked to poor formulation. Improving the formulation to enhance solubility and dissolution should lead to more consistent absorption and less variable plasma concentrations. |
| Food Effects | The presence or absence of food can significantly impact the absorption of hydrophobic drugs. Standardize the feeding state of the animals in your experiments (e.g., fasted or fed). |
| Dose-Dependent Non-Linear Pharmacokinetics | If increasing the dose does not result in a proportional increase in plasma concentration, this may indicate saturation of absorption mechanisms. An enabling formulation can help improve bioavailability at higher doses.[12] |
Quantitative Data
The following table summarizes the pharmacokinetic parameters of the related compound, Beauvericin, in rats, which may serve as a useful, albeit indirect, reference for researchers working with this compound.
Table 1: Pharmacokinetic Parameters of Beauvericin in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.58 ± 0.29 |
| Cmax (ng/mL) | - | 130.33 ± 46.51 |
| AUC0-t (ng·h/mL) | 221.35 ± 65.64 | 652.25 ± 255.33 |
| T1/2 (h) | 4.88 ± 1.63 | 5.30 ± 1.87 |
| Absolute Bioavailability (F%) | - | 29.5% |
Data from a study on Beauvericin pharmacokinetics.[2][4]
Experimental Protocols
Protocol: Evaluation of a Novel this compound Formulation for Oral Bioavailability in Mice
-
Formulation Preparation: Prepare the novel this compound formulation (e.g., a self-microemulsifying drug delivery system) at a concentration of 10 mg/mL. As a control, prepare a suspension of this compound in a standard vehicle (e.g., 0.5% carboxymethylcellulose).
-
Animal Dosing:
-
Use male C57BL/6 mice (n=4 per group), fasted overnight.
-
Administer the novel formulation or the control suspension via oral gavage at a dose of 50 mg/kg.
-
For determination of absolute bioavailability, administer this compound in a solubilizing vehicle intravenously to a separate group of mice (n=4) at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation followed by liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound and barriers to its oral bioavailability.
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol [mdpi.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Beauveriolide I
This guide provides troubleshooting strategies and detailed information for researchers encountering resistance to Beauveriolide I in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with a primary selectivity for the ACAT-1 isozyme.[1][2][3][4][5] ACAT-1 is a key intracellular enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets.[6][7] By inhibiting ACAT-1, this compound disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol and a reduction in the stored cholesteryl ester pool.[5][6] This disruption can impact cell signaling, membrane fluidity, and induce apoptosis in susceptible cells.[8]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase—typically a 3- to 10-fold or higher IC50 value—indicates the development of acquired resistance.[9] This is determined by performing a cell viability or cytotoxicity assay over a range of drug concentrations.
Q3: What are the potential mechanisms by which cells could develop resistance to an ACAT inhibitor like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to ACAT inhibitors, in general, can be attributed to several plausible mechanisms:
-
Target Upregulation: Increased expression of the ACAT-1 enzyme can effectively reduce the intracellular concentration of the inhibitor relative to its target, requiring higher doses to achieve the same inhibitory effect.[10]
-
Activation of Bypass Signaling Pathways: Cells can adapt by altering their cholesterol metabolism. This includes upregulating pathways for de novo cholesterol synthesis (e.g., via SREBP transcription factors) or increasing cholesterol uptake to compensate for the disruption caused by ACAT-1 inhibition.[2][9][11] Activation of pro-survival pathways like PI3K/Akt/mTOR can also contribute to resistance.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, lowering its effective intracellular concentration.[3][4][12][13]
Q4: How long does it typically take to develop a resistant cell line in the lab?
A4: The development of a stable drug-resistant cell line is a lengthy process that can take anywhere from 3 to 18 months.[14] It involves continuous culture of the cells in the presence of gradually increasing concentrations of the drug.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound and potential resistance.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the assay. | Always perform an accurate cell count before seeding. Ensure a homogenous single-cell suspension to avoid clumping.[10] |
| 2. Cell Passage Number: High-passage cells may exhibit phenotypic drift. | Use cells within a consistent and limited passage number range. Regularly thaw fresh, low-passage cells.[10] | |
| 3. Compound Integrity: Degradation of this compound in stock solution. | Prepare fresh dilutions from a validated powder stock for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. | |
| No significant difference in viability between parental and suspected resistant line. | 1. Incomplete Resistance: The resistant phenotype may not be stable or fully developed. | Continue the drug selection process, potentially with a slower dose escalation. Confirm resistance by comparing IC50 values after several passages with and without the drug. |
| 2. Assay Duration/Endpoint: The chosen time point may be too early to observe differential effects. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for observing maximal growth inhibition.[15] | |
| 3. Sub-optimal Drug Concentrations: The concentration range tested may not be appropriate. | Use a wider range of concentrations, typically spanning several orders of magnitude around the expected IC50, to ensure a complete dose-response curve.[16] | |
| Resistant cell line loses its resistant phenotype over time. | 1. Lack of Continuous Selection Pressure: Resistance can be reversible if not maintained. | To maintain the resistant phenotype, continuously culture the cells in a maintenance dose of this compound (e.g., a concentration equivalent to the IC10-IC20 of the resistant line).[9] |
| 2. Cell Line Heterogeneity: A mixed population of sensitive and resistant cells exists. | Consider single-cell cloning (e.g., via limiting dilution) to isolate a pure, stably resistant clonal population. |
Logical Flow for Troubleshooting Resistance
This diagram outlines a logical workflow for identifying and characterizing resistance to this compound.
Data Presentation
Table 1: Example Cytotoxicity of Beauveriolide Analogue (Beauvericin) in Various Cancer Cell Lines
The following table presents example IC50 values for Beauvericin, a compound structurally related to this compound. Actual IC50 values for this compound must be determined empirically for each specific cell line.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h |
| HT-29 | Colorectal Adenocarcinoma | 15.0 | 9.7 |
| Caco-2 | Colorectal Adenocarcinoma | 24.6 | 12.7 |
| PC-3M | Metastatic Prostate Cancer | Not Reported | Not Reported |
| SH-SY5Y | Neuroblastoma | 12.0 | 3.25 |
Data compiled from literature.[16][17][18] Values can vary based on experimental conditions.
Table 2: Hypothetical IC50 Values in a Sensitive vs. Resistant Cell Line Model
This table illustrates how to present data confirming resistance. A resistant line (e.g., "MCF-7-BR-R") is developed from a parental line ("MCF-7") and shows a significant increase in IC50. The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).
| Cell Line | Treatment | IC50 (µM) at 48h | Resistance Index (RI) |
| MCF-7 (Parental) | This compound | 2.5 | - |
| MCF-7-BR-R (Resistant) | This compound | 27.5 | 11.0 |
| MCF-7-BR-R (Resistant) | This compound + SREBP Inhibitor (1 µM) | 8.2 | 3.3 |
| MCF-7-BR-R (Resistant) | This compound + ABCG2 Inhibitor (1 µM) | 6.5 | 2.6 |
These are hypothetical values for illustrative purposes.
Key Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a standard method for generating a drug-resistant cell line through continuous, stepwise dose escalation.[9][19]
-
Determine Parental IC50: First, accurately determine the IC50 of this compound in your parental cell line using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor Cell Growth: Maintain the culture, changing the medium with the fresh drug every 2-3 days. Initially, a significant amount of cell death is expected. Wait for the surviving cells to repopulate and reach approximately 80% confluence. This can take several passages.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the current concentration, double the concentration of this compound in the culture medium.
-
Repeat and Select: Repeat step 3 and 4, gradually increasing the drug concentration over several months. The goal is to select for a population of cells that can proliferate in concentrations significantly higher than the parental IC50.
-
Characterize Resistance: Periodically (e.g., every 5-10 passages), determine the IC50 of the cultured cells to quantify the level of resistance. A 10-fold or greater increase in IC50 confirms the establishment of a highly resistant line.[9]
-
Cryopreservation: Create frozen stocks of the resistant cells at various stages of development and of the final, characterized resistant line.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a series of 2x concentrated dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same concentration used in the drug dilutions.
-
Cell Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells. This will bring the final volume to 200 µL and the drug to its final 1x concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Signaling Pathways and Visualizations
ACAT-1 Inhibition and Potential Resistance Pathways
The diagram below illustrates the central role of ACAT-1 in cholesterol esterification and highlights two potential pathways that cells may exploit to develop resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. oaepublish.com [oaepublish.com]
- 4. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 6. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 8. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights Delineating the Role of Cholesterol in Epithelial Mesenchymal Transition and Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACAT-1-Regulated Cholesteryl Ester Accumulation Modulates Gemcitabine Resistance in Biliary Tract Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pivotal Role of the Dysregulation of Cholesterol Homeostasis in Cancer: Implications for Therapeutic Targets [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABCG2 Transporter: From Structure to Function-Current Insights and Open Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of the cytotoxic activity of beauvericin and fusaproliferin and bioavailability in vitro on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic and Antihaptotactic beauvericin analogues from precursor-directed biosynthesis with the insect pathogen Beauveria bassiana ATCC 7159 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Beauveriolide I Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of high-purity Beauveriolide I.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude this compound Extract
-
Question: I have completed the initial solvent extraction from my fungal culture, but the yield of the crude extract is lower than expected. What are the possible causes and solutions?
-
Answer: Low yields of the initial extract can stem from several factors.[1] Incomplete cell lysis is a common issue; ensure that the fungal mycelium is thoroughly homogenized to allow for efficient extraction of intracellular metabolites.[2] The choice of extraction solvent and the number of extraction cycles are also critical. Methanol is a commonly used solvent for extracting this compound.[3] Performing multiple extraction cycles with fresh solvent will help maximize the recovery of the compound from the mycelium. Also, ensure the complete evaporation of the solvent post-extraction, as residual solvent can affect accurate yield determination.
Issue 2: Poor Separation During Silica Gel Chromatography
-
Question: My initial purification on the silica gel column is not providing good separation of this compound from other metabolites. How can I improve this step?
-
Answer: Achieving good resolution in silica gel chromatography depends on the proper selection of the mobile phase and careful column packing. A common issue is the use of an inappropriate solvent system. For this compound, a stepwise gradient of dichloromethane and methanol is effective.[3] If you are experiencing co-elution, consider optimizing the gradient. Start with a less polar solvent system and gradually increase the polarity. You can also try a shallower gradient, which can improve the separation of compounds with similar polarities.[4] Additionally, ensure your column is packed uniformly to avoid channeling, which can lead to poor separation. Dry loading the sample onto the silica gel can also improve resolution compared to wet loading if the sample has limited solubility in the initial mobile phase.[5]
Issue 3: Co-elution of this compound and its Analogs (e.g., Beauveriolide III) during HPLC
-
Question: I am having difficulty separating this compound from Beauveriolide III during the final preparative HPLC step. Their peaks are overlapping. What strategies can I use to resolve them?
-
Answer: The co-elution of this compound and III is a known challenge due to their very similar physicochemical properties.[6] To improve resolution, several HPLC parameters can be optimized. Modifying the mobile phase composition is a good starting point. While an isocratic elution of 85% methanol in water has been used successfully, you could try a shallow gradient around this percentage (e.g., 80-90% methanol over a longer run time).[3] Changing the stationary phase is another powerful option. If you are using a C8 column, switching to a C18 or a phenyl-hexyl column could offer different selectivity due to different hydrophobic and π-π interactions.[7][8] Lowering the flow rate can sometimes improve the resolution of closely eluting peaks, though this will increase the run time. Finally, ensure your column is not overloaded, as this can lead to peak broadening and loss of resolution.
Issue 4: Low Recovery After Preparative HPLC
-
Question: The purity of my this compound after preparative HPLC is high, but the overall recovery is poor. What could be causing this loss of product?
-
Answer: Low recovery after HPLC can be due to several factors. Adsorption of the peptide to the HPLC system components can be an issue.[9] Ensure that the system is well-passivated. The solubility of this compound in the mobile phase at the point of injection is also important; if it precipitates on the column, recovery will be low. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase. Degradation of the compound during the purification process is another possibility. While specific stability data for this compound is limited, peptides can be sensitive to pH extremes.[10] It's advisable to work with neutral or slightly acidic mobile phases unless the compound's stability at different pH values is known.
Data Presentation
The following tables provide representative data for the purification of cyclic depsipeptides like this compound. Note that these values are illustrative and actual results may vary depending on the specific experimental conditions, starting material, and scale of the purification.
Table 1: Illustrative Purity and Yield at Each Purification Stage
| Purification Step | Starting Purity (Approx.) | Final Purity (Approx.) | Yield (Approx.) |
| Crude Methanol Extract | < 5% | - | - |
| Silica Gel Chromatography | < 5% | 60 - 80% | 70 - 85% |
| Preparative HPLC | 60 - 80% | > 98% | 85 - 95% |
Data is representative for the purification of natural products and peptides and not specific to this compound.[11][12]
Table 2: Comparison of Preparative HPLC Column Chemistries
| Stationary Phase | Typical Mobile Phase | Resolution of Analogs | Potential Advantages | Potential Disadvantages |
| C8 | Methanol/Water | Good | Good balance of retention and resolution. | May not resolve very similar analogs. |
| C18 | Methanol/Water or Acetonitrile/Water | Potentially Higher | Increased hydrophobicity can improve separation of closely related compounds. | Longer retention times, potential for peak broadening. |
| Phenyl-Hexyl | Acetonitrile/Water | Different Selectivity | Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic-containing compounds. | May require more method development. |
This table provides a general comparison of common reversed-phase HPLC stationary phases.[8][13]
Experimental Protocols
1. Extraction and Initial Purification of this compound from Cordyceps javanica
This protocol is adapted from a published method for the isolation of this compound.[3]
-
Fungal Culture: Cultivate Cordyceps javanica on a suitable solid medium for 18 days at 25°C.
-
Extraction:
-
Harvest the mycelium and wash it with deionized water.
-
Extract the washed mycelium multiple times with methanol (e.g., 3 x 500 mL for 100 g of wet mycelium).
-
Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 40-63 µm particle size) in a glass column, slurry packed in 100% dichloromethane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a stepwise gradient of dichloromethane and methanol. A suggested gradient is as follows (for a 50g column):
-
200 mL of 100% Dichloromethane
-
200 mL of 99:1 Dichloromethane:Methanol
-
200 mL of 98:2 Dichloromethane:Methanol
-
200 mL of 95:5 Dichloromethane:Methanol
-
Continue increasing the methanol percentage in steps of 2-5% until the desired compound elutes.
-
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing this compound and evaporate the solvent.
-
2. High-Purity Purification by Preparative HPLC
This protocol provides a method for the final purification of this compound to high purity.[3]
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: Luna C8(2) 100Å, 250 x 21.2 mm, 10 µm (or similar preparative C8 column).
-
Mobile Phase:
-
Solvent A: Deionized Water
-
Solvent B: Methanol
-
-
Elution Method: Isocratic elution with 85% Solvent B (15% Solvent A).
-
Flow Rate: 18 mL/min
-
Detection: 210 nm
-
Procedure:
-
Dissolve the partially purified this compound from the silica gel chromatography step in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated preparative HPLC column.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Evaporate the solvent from the pure fraction to obtain high-purity this compound.
-
Visualizations
ACAT1 Signaling Pathway in Atherosclerosis and Alzheimer's Disease
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[14] This enzyme plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[15][16] Inhibition of ACAT1 has been shown to have potential therapeutic effects in both atherosclerosis and Alzheimer's disease.[17][18]
In the context of atherosclerosis , ACAT1 in macrophages contributes to the formation of foam cells, a key component of atherosclerotic plaques, by promoting the accumulation of cholesteryl esters.[19][20] By inhibiting ACAT1, this compound can reduce the formation of foam cells, thereby potentially slowing the progression of atherosclerosis.
In Alzheimer's disease , ACAT1 activity is linked to the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[15][17] Inhibition of ACAT1 has been shown to reduce the generation of Aβ peptides.[21] Furthermore, ACAT1 inhibition can promote the clearance of misfolded tau protein through autophagy.[22]
Caption: ACAT1 signaling in atherosclerosis and Alzheimer's disease.
Experimental Workflow for this compound Purification
The following diagram illustrates the logical flow of the purification process for obtaining high-purity this compound.
Caption: Workflow for the purification of this compound.
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Structure and absolute configuration of natural fungal product this compound, isolated from Cordyceps javanica, determined by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Selective production of fungal this compound or III by fermentation in amino acid-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Chromatographic Stationary Phases Using a Bayesian-Based Multilevel Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. lcms.cz [lcms.cz]
- 14. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 15. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ACAT1 as a Therapeutic Target and its Genetic Relationship with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myeloid Acat1/ Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Loss of ACAT1 Attenuates Atherosclerosis Aggravated by Loss of NCEH1 in Bone Marrow-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Acyl-CoA:cholesterol acyltransferase 1 blockage enhances autophagy in the neurons of triple transgenic Alzheimer’s disease mouse and reduces human P301L-tau content at the pre-symptomatic stage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]
Technical Support Center: Beauveriolide I Dose-Response Curve Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and quantitative data for optimizing Beauveriolide I dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cyclodepsipeptide that inhibits the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is responsible for synthesizing cholesteryl esters for storage in lipid droplets.[1][3] By inhibiting both ACAT-1 and ACAT-2 isozymes, this compound blocks this process, leading to a reduction of lipid droplets in cells like macrophages.[3][4][5] This inhibition of cholesterol esterification is its key mechanism of action.[6]
Q2: What is a typical IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound varies depending on the assay and cell type. For inhibiting cholesteryl ester synthesis in primary mouse peritoneal macrophages, the IC50 is approximately 0.78 µM.[6] When measuring the direct inhibition of ACAT activity in membrane fractions from mouse macrophages, the IC50 value is higher, around 6.0 µM.[3][6] It is crucial to determine the IC50 empirically in your specific cell line and assay conditions.
Q3: What solvent should I use to prepare a this compound stock solution?
A3: this compound is typically dissolved in a polar organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. When preparing working dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to your cells, generally below 0.5%, and ideally below 0.1%.[7][8] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments.[9]
Q4: What is a good starting concentration range for a dose-response experiment?
A4: Based on its published IC50 values, a good starting point for a dose-response curve is to use a wide range of concentrations spanning several orders of magnitude around the expected IC50. A serial dilution series from 0.01 µM to 100 µM is a reasonable initial range to test. This will help ensure you capture the full dynamic range of the dose-response curve, from no effect to maximal effect.
Q5: How long should I incubate cells with this compound?
A5: The optimal incubation time depends on the biological question and the assay being performed.[8] For cell viability or proliferation assays (e.g., MTT, XTT), a longer incubation of 24 to 72 hours is common to observe effects on cell growth.[8][10] It is highly recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to find the optimal time point for your specific cell line and research question.[8]
Troubleshooting Guide
This section addresses common problems encountered during dose-response experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates (High CV%) | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.[7] 2. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or compound.[7] 3. "Edge Effects": Evaporation from wells on the plate's perimeter.[7] 4. Incomplete Reagent Mixing: Poor dissolution of formazan crystals (in MTT/XTT assays). | 1. Ensure Homogenous Cell Suspension: Gently swirl the cell suspension flask before and during plating. 2. Verify Pipette Calibration: Use calibrated pipettes and consistent technique. Use a multichannel pipette for adding reagents to minimize timing differences.[7] 3. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[7] 4. Ensure Complete Solubilization: After adding the solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes. Visually confirm crystal dissolution. |
| No Dose-Dependent Effect Observed | 1. Incorrect Concentration Range: The tested concentrations are too high or too low. 2. Incubation Time is Too Short: The treatment duration is not long enough to induce a measurable biological response.[8] 3. Compound Inactivity: The compound may have degraded due to improper storage.[9] 4. Cell Line Resistance: The chosen cell line may not be sensitive to ACAT inhibition. | 1. Perform a Wide-Range Pilot Study: Test concentrations from nanomolar to high micromolar (e.g., 1 nM to 100 µM). 2. Conduct a Time-Course Experiment: Test multiple time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period.[8] 3. Use Fresh Stock: Prepare fresh dilutions from a properly stored stock solution for each experiment.[7][9] 4. Verify Target Expression: Confirm that your cell line expresses ACAT-1/2. Consider testing a different, more sensitive cell line. |
| Unexpectedly High or Low Absorbance Readings | 1. Incorrect Wavelength: Plate reader is set to the wrong wavelength for the assay. 2. High Background: Interference from serum or phenol red in the culture medium. 3. Cell Contamination: Bacterial or mycoplasma contamination can alter metabolic activity.[11] 4. Sub-optimal Cell Density: Too many or too few cells were seeded. | 1. Confirm Plate Reader Settings: For MTT assays, read absorbance at ~570 nm. 2. Use Controls: Include a "media only" background control. If background is high, consider using serum-free media during the final assay incubation step. 3. Routinely Test for Contamination: Regularly check cell cultures for any signs of contamination.[11] 4. Optimize Seeding Density: Perform a cell titration experiment to find the density that results in logarithmic growth throughout the experiment duration.[12] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature.
Table 1: IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Cholesteryl Ester Synthesis Inhibition | Primary Mouse Peritoneal Macrophages | 0.78 | [3][6] |
| ACAT-1 Activity Inhibition (in vitro) | Mouse Macrophage Membranes | 6.0 | [3][6] |
| ACAT-2 Activity Inhibition (in vitro) | Mouse Liver Microsomes | 1.5 | [3] |
Experimental Protocols & Visualizations
Protocol 1: Determining IC50 using an MTT Cell Viability Assay
This protocol outlines the steps for generating a dose-response curve for this compound using the common MTT assay, which measures cell metabolic activity.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cell line and complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically, often 5,000-15,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2X final concentration).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium + DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "media only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Diagrams
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Mechanism of action of this compound via inhibition of ACAT and lipid droplet formation.
Caption: Decision tree for troubleshooting high variability in cell-based assay results.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing off-target effects of Beauveriolide I in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Beauveriolide I in experiments, with a focus on understanding its mechanism of action and ensuring robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the synthesis of cholesteryl esters.[1][2] It inhibits both isozymes, ACAT-1 and ACAT-2.[1][3] This inhibition leads to a decrease in the accumulation of lipid droplets within cells, particularly macrophages.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited evidence of significant off-target binding of this compound to proteins other than its intended ACAT targets. The observed biological effects, such as the reduction of β-amyloid secretion, are considered to be downstream consequences of ACAT inhibition.[4][5] Therefore, managing "off-target" effects in the context of this compound primarily involves understanding and controlling for the physiological consequences of inhibiting ACAT.
Q3: How can I be sure that the effects I observe are due to ACAT inhibition by this compound?
A3: To ensure the observed effects are specifically due to ACAT inhibition, it is crucial to include proper controls in your experiments. This includes using a structurally related but inactive analog of this compound as a negative control, if available. Additionally, performing experiments in ACAT-1 and/or ACAT-2 knockout/knockdown cells or animal models can help validate that the effects of this compound are on-target.
Q4: What are the potential confounding factors to consider when using this compound?
A4: Since ACAT is involved in cholesterol homeostasis, its inhibition can have broad effects on cellular processes.[4] Researchers should consider the potential impact on membrane fluidity, signaling pathways dependent on lipid rafts, and the availability of free cholesterol for other metabolic processes. It is important to assess these potential downstream effects to avoid misinterpretation of experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent compound potency or degradation. | Ensure proper storage of this compound (protect from light and moisture). Prepare fresh stock solutions for each experiment and use a consistent solvent (e.g., DMSO). Perform a dose-response curve to confirm the IC50 in your specific cell line. |
| Unexpected cell toxicity | High concentration of this compound or solvent. | Determine the optimal, non-toxic concentration of this compound for your cell type using a cell viability assay (e.g., MTT or LDH assay). Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). |
| Observed effects do not align with expected ACAT inhibition | The observed phenotype is a downstream or indirect effect of ACAT inhibition. | Investigate the broader signaling pathways affected by altered cholesterol metabolism. Use pathway analysis tools and consider measuring changes in key downstream molecules. |
| Difficulty replicating published findings | Differences in experimental conditions (cell line, passage number, media supplements). | Standardize your experimental protocol. Use cells at a consistent passage number and ensure all media components, including serum, are from the same lot to minimize variability. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (μM) | Reference |
| Cholesteryl Ester Synthesis | Primary Mouse Peritoneal Macrophages | 0.78 | [1][2] |
| ACAT-1 Activity | Mouse Macrophage Microsomes | 6.0 | [1][2] |
| ACAT-2 Activity | Mouse Liver Microsomes | 1.5 | [1] |
Table 2: Effect of this compound on β-Amyloid Secretion
| Cell Line | Compound Concentration (μM) | Incubation Time (h) | Reduction in Aβtotal | Reference |
| CHO cells expressing human APP751 | 1 | 96 | ~25% | [4] |
| CHO cells expressing human APP751 | 5 | 96 | ~39% | [4] |
Key Experimental Protocols
Protocol 1: Cellular Cholesteryl Ester Synthesis Assay
-
Cell Culture: Plate primary mouse peritoneal macrophages or a relevant cell line in appropriate culture medium.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]oleic acid complexed to bovine serum albumin to the culture medium and incubate for 2-4 hours.
-
Lipid Extraction: Wash the cells with PBS, and then extract total lipids using a chloroform:methanol (2:1, v/v) solution.
-
Thin-Layer Chromatography (TLC): Separate the lipid extracts on a silica gel TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize and quantify the cholesteryl ester bands using autoradiography and densitometry, or by scraping the corresponding silica and measuring radioactivity with a scintillation counter.
Protocol 2: ACAT Activity Assay using Cell Microsomes
-
Microsome Preparation: Homogenize cultured cells or tissue samples in a suitable buffer and prepare microsomes by differential centrifugation.
-
Assay Reaction: Incubate the microsomal fraction with [¹⁴C]oleoyl-CoA and a cholesterol substrate in the presence of varying concentrations of this compound or vehicle control.
-
Lipid Extraction and Separation: Stop the reaction and extract the lipids as described in Protocol 1. Separate the lipids by TLC.
-
Quantification: Quantify the amount of [¹⁴C]cholesteryl oleate formed to determine ACAT activity.
Visualizations
Caption: Mechanism of ACAT inhibition by this compound in macrophages.
Caption: Proposed mechanism for β-amyloid reduction by this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. pnas.org [pnas.org]
- 2. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and absolute configuration of natural fungal product this compound, isolated from Cordyceps javanica, determined by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Beauveriolide I degradation in media
Welcome to the technical support center for the analysis of Beauveriolide I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing protocols to assess the degradation of this compound in various media.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when designing a this compound degradation study?
A1: When designing a degradation study for this compound, it is crucial to consider factors that can influence its stability. Key parameters include temperature, pH of the medium, exposure to light, and the potential for oxidative and enzymatic degradation[1]. The choice of analytical method and sample matrix are also critical considerations for obtaining accurate and reproducible results.
Q2: Which analytical technique is most suitable for quantifying this compound and its potential degradation products?
A2: Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS) is a highly effective method for the rapid and simultaneous analysis of this compound and other fungal secondary metabolites[2][3]. This technique offers high sensitivity and selectivity, enabling accurate quantification and identification of degradation products[2][3]. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) can also be utilized for quantification[4].
Q3: How can I ensure the stability of this compound in my stock solutions and samples?
A3: To maintain the integrity of this compound in stock solutions and prepared samples, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) and protect them from light. The use of appropriate solvents and minimizing freeze-thaw cycles are also important to prevent degradation[1].
Q4: What are the expected degradation products of this compound?
A4: The specific degradation products of this compound will depend on the degradation pathway (e.g., hydrolysis, oxidation). As a cyclodepsipeptide, hydrolysis of the ester and amide bonds is a likely degradation route, which would result in the opening of the cyclic structure to form a linear depsipeptide. Further degradation could lead to the individual amino acid and hydroxy acid constituents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC/UPLC analysis | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium formate) and the gradient elution program to improve peak shape and separation. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Low recovery of this compound from the sample matrix | Inefficient extraction method. | Optimize the extraction solvent and technique. A 70% ethanol solution followed by ultrasonic treatment has been shown to be effective for extracting this compound and other metabolites[2][3]. |
| Adsorption of the analyte to container surfaces. | Use low-adsorption vials (e.g., silanized glass or polypropylene) for sample collection and storage. | |
| Inconsistent or non-reproducible quantification results | Instability of this compound during sample processing or storage. | Process samples quickly and store them at low temperatures. Prepare fresh calibration standards for each analytical run. |
| Matrix effects in mass spectrometry analysis. | Employ a stable isotope-labeled internal standard for this compound if available. Alternatively, use matrix-matched calibration standards or a standard addition method to compensate for matrix effects. | |
| Presence of unexpected peaks in the chromatogram | Contamination from solvents, glassware, or the sample matrix. | Use high-purity solvents and thoroughly clean all glassware. Run blank samples (solvent and matrix) to identify sources of contamination. |
| Formation of degradation products. | Use mass spectrometry to identify the unexpected peaks. Compare the mass spectra with potential degradation products of this compound. |
Experimental Protocol: Assessing this compound Degradation in Media
This protocol outlines a general procedure for assessing the stability of this compound in a selected medium (e.g., cell culture medium, buffer solution).
1. Materials and Reagents
-
This compound standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffer salts (e.g., phosphate, citrate)
-
Test medium (e.g., cell culture medium, simulated gastric fluid)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or UPLC system with a suitable detector (e.g., DAD, MS)
-
Analytical column (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the test medium to the desired starting concentration (e.g., 10 µg/mL).
3. Degradation Study Setup
-
Dispense aliquots of the this compound working solution into appropriate vials for each time point and condition to be tested.
-
Incubate the samples under the desired conditions (e.g., 37°C in a water bath or incubator).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample and immediately quench the degradation reaction by adding an equal volume of ice-cold acetonitrile.
-
Store the quenched samples at -20°C or colder until analysis.
4. Sample Analysis
-
Prior to analysis, centrifuge the quenched samples to precipitate any proteins or other insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
Analyze the samples by HPLC or UPLC-MS. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Quantify the remaining concentration of this compound at each time point using a calibration curve prepared with the this compound standard.
5. Data Analysis
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) and the half-life (t½) of this compound under the tested conditions.
Visualizations
Caption: Experimental workflow for assessing this compound degradation.
Caption: Factors influencing this compound degradation assessment.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Secondary Metabolite Detection | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Best Practices for Handling and Storing Beauveriolide I
Welcome to the technical support center for Beauveriolide I. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclodepsipeptide, a type of cyclic peptide, with the molecular formula C27H41N3O5 and a molecular weight of approximately 487.63 g/mol . It is a naturally occurring compound often isolated from fungi.
Q2: What are the recommended solvents for dissolving this compound?
This compound is known to be soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO. This stock solution can then be diluted to the final working concentration in the aqueous cell culture medium. To avoid precipitation, it is recommended to add the DMSO stock solution to the culture medium dropwise while gently vortexing.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of 0.5% (v/v) DMSO is widely considered safe for most cell lines, with some protocols recommending 0.1% or lower to avoid any potential off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.[1]
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed, dry, and light-protected container. Safety data sheets suggest that the compound is light-sensitive.
Q5: How stable are this compound stock solutions?
This compound stock solutions prepared in DMSO can be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue: I'm seeing precipitation when I add my this compound stock solution to the cell culture medium.
This is a common issue when working with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
"Solvent Shock": Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate out of solution.
-
Solution: Try adding the DMSO stock solution drop-by-drop to your culture medium while gently vortexing or swirling the tube. This allows for a more gradual mixing and can prevent precipitation.
-
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the aqueous medium.
-
Solution: Consider performing a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.
-
-
Incomplete Initial Dissolution: The this compound may not have been fully dissolved in the initial stock solution.
-
Solution: Ensure the compound is completely dissolved in DMSO before further dilution. Gentle warming in a water bath (37-50°C) and vortexing or sonication can aid in dissolution.[2]
-
-
Media Components: Interactions with salts or proteins in the cell culture medium can sometimes lead to precipitation.
-
Solution: If using serum-free or low-serum media, solubility issues may be more pronounced. The proteins in serum can sometimes help to solubilize hydrophobic compounds.
-
Issue: My frozen this compound stock solution appears cloudy or has visible crystals after thawing.
This indicates that this compound has precipitated out of the DMSO stock during the freeze-thaw cycle.
-
Solution: Do not use the stock solution directly. Gently warm the vial in a 37°C water bath and vortex thoroughly to completely redissolve the compound. If the precipitate does not fully dissolve, the stock solution may be compromised and should be discarded to ensure accurate experimental concentrations.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C27H41N3O5 | N/A |
| Molecular Weight | 487.63 g/mol | N/A |
| CAS Number | 154491-55-1 | N/A |
| Recommended Solvents | Methanol, DMSO | N/A |
| Long-Term Storage (Powder) | -20°C, protected from light | N/A |
| Stock Solution Storage (-20°C) | Up to 1 month | N/A |
| Stock Solution Storage (-80°C) | Up to 6 months | N/A |
| Final DMSO in Cell Culture | ≤ 0.5% (v/v) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.876 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2]
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Beauveriolide I Research
Frequently Asked Questions (FAQs)
Q1: What is Beauveriolide I and what is its primary mechanism of action?
This compound is a cyclodepsipeptide, a type of natural product, that has garnered significant interest for its potential therapeutic applications, particularly in the fields of atherosclerosis and Alzheimer's disease. Its primary mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound reduces the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells in atherosclerosis and the production of amyloid-β peptides in Alzheimer's disease.
Q2: What are the main challenges in synthesizing this compound and its analogs?
The synthesis of this compound and its analogs can be challenging due to the complex structure of this cyclodepsipeptide. Key difficulties include the stereoselective synthesis of the non-proteinogenic amino acid components and the macrocyclization step, which can often result in low yields. Additionally, the synthesis of a library of analogs for structure-activity relationship (SAR) studies requires robust and efficient synthetic routes. A common strategy involves solid-phase synthesis of the linear precursor followed by a solution-phase macrolactamization.
Q3: How can I improve the separation of this compound from its closely related analogs during purification?
Due to their similar physicochemical properties, separating this compound from its analogs, such as Beauveriolide III, can be a significant purification challenge. High-performance liquid chromatography (HPLC) is the method of choice. To optimize separation, consider the following:
-
Column Chemistry: Employ a high-resolution reversed-phase column (e.g., C18 or C8).
-
Gradient Optimization: A shallow and slow gradient of the organic solvent (e.g., acetonitrile in water with a small amount of trifluoroacetic acid) can enhance the resolution between closely eluting peaks.
-
Multiple Runs: It may be necessary to perform multiple rounds of purification to achieve high purity.
Q4: I am observing inconsistent results in my in vitro ACAT inhibition assays. What could be the cause?
Inconsistent results in ACAT inhibition assays can stem from several factors:
-
Compound Solubility: this compound is a lipophilic compound and may have poor solubility in aqueous assay buffers. Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before diluting it in the assay medium. The final concentration of the organic solvent should be kept low and consistent across all experiments to avoid solvent-induced artifacts.
-
Cell Health and Density: The health and confluency of the cell line used (e.g., CHO cells) can significantly impact the assay results. Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Assay Incubation Time: The inhibitory effect of this compound can be time-dependent. Optimize the incubation time to achieve a maximal and reproducible response.
Q5: What are the key considerations for designing an in vivo study with this compound in an atherosclerosis mouse model?
For in vivo studies using mouse models of atherosclerosis (e.g., apolipoprotein E-knockout or LDL-receptor-knockout mice), the following points are crucial:
-
Route of Administration and Formulation: this compound has been shown to be orally active. However, due to its lipophilicity, its bioavailability can be a concern. A suitable formulation may be required to enhance absorption.
-
Dosage and Treatment Duration: Previous studies have used oral administration of Beauveriolide III at doses of at least 25 mg/kg/day for 2 months to observe a significant reduction in atherosclerotic lesions. Dose-response studies are recommended to determine the optimal dose for your specific model and experimental conditions.
-
Monitoring: Regularly monitor the health of the animals, including body weight and any potential side effects. At the end of the study, atherosclerotic lesions in the aorta and heart are typically quantified.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield during macrolactamization | High concentration of the linear precursor leading to intermolecular reactions. | Perform the cyclization reaction under high-dilution conditions to favor intramolecular cyclization. |
| Inefficient coupling reagent. | Screen different coupling reagents (e.g., HATU, HOBt) to find the most effective one for your specific peptide sequence. | |
| Co-elution of this compound and its analogs during HPLC purification | Insufficient resolution of the HPLC method. | Optimize the HPLC gradient to be shallower and slower. Experiment with different reversed-phase columns (e.g., C18, C8, phenyl-hexyl) to exploit subtle differences in hydrophobicity. |
| Overloading of the HPLC column. | Reduce the amount of crude product loaded onto the column per injection to improve separation. |
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Low or no ACAT inhibition observed | Poor solubility of this compound in the assay buffer. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure rapid mixing. Keep the final DMSO concentration below 0.5% and consistent across all wells. |
| Inactive compound. | Verify the identity and purity of your this compound sample by analytical methods such as LC-MS and NMR. | |
| Problems with the cell-based assay. | Include a positive control (a known ACAT inhibitor) to ensure the assay is working correctly. Check cell viability after treatment with this compound to rule out cytotoxicity. | |
| High variability between replicate wells | Inconsistent cell seeding. | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| No significant reduction in atherosclerotic lesions | Insufficient bioavailability of this compound. | Consider formulating this compound in a lipid-based delivery system to enhance oral absorption. |
| Inadequate dose or treatment duration. | Conduct a pilot study with a range of doses and treatment durations to determine the optimal experimental parameters for your specific animal model. | |
| High variability in lesion size within groups. | Increase the number of animals per group to achieve sufficient statistical power. Ensure consistent handling and treatment of all animals. | |
| Adverse effects observed in treated animals | Off-target toxicity of this compound at the administered dose. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity. |
Experimental Protocols
Protocol 1: ACAT Inhibition Assay in CHO Cells
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed CHO cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to obtain the desired concentrations.
-
Treatment: Dilute the this compound solutions in the cell culture medium to the final desired concentrations (ensure the final DMSO concentration is ≤ 0.5%). Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for 24-48 hours.
-
ACAT Activity Measurement (NBD-cholesterol assay):
-
Prepare a working solution of NBD-cholesterol in a suitable buffer.
-
Wash the cells with PBS.
-
Add the NBD-cholesterol solution to each well and incubate for a specified time.
-
Wash the cells to remove excess NBD-cholesterol.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm). A decrease in fluorescence intensity indicates inhibition of ACAT activity.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting ACAT.
Caption: A logical workflow for troubleshooting common experimental issues.
Validation & Comparative
Beauveriolide I vs. Beauveriolide III: A Comparative Guide to Biological Activity
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive and objective comparison of the biological activities of Beauveriolide I and Beauveriolide III. The following sections detail their performance in various assays, supported by experimental data, structured protocols, and visual diagrams to facilitate understanding.
Comparative Summary of Biological Activities
The primary biological activities of this compound and Beauveriolide III are summarized below, with quantitative data presented for direct comparison.
| Compound | Biological Activity | Cell Line/Assay | IC50 / EC50 |
| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition | Mouse Macrophage Microsomes | 1.1 µM |
| Cytotoxicity | P388 (Murine Leukemia) | 4.38 µM | |
| Beauveriolide III | Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition | Mouse Macrophage Microsomes | 26.8 µM |
| Cytotoxicity | L5178Y (Mouse Lymphoma) | 2.5 µg/mL | |
| Antiviral (Porcine Epidemic Diarrhea Virus) | Vero Cells | 0.05 µM | |
| Anti-inflammatory (LPS-induced NO production) | RAW 264.7 (Murine Macrophage) | 39.8 µM |
In-Depth Analysis of Biological Activities
Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition
Both this compound and III are known inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism and a target for anti-atherosclerosis therapies. Experimental data indicates that This compound is a significantly more potent inhibitor of ACAT in mouse macrophage microsomes, with an IC50 of 1.1 µM compared to 26.8 µM for Beauveriolide III.
Further studies have revealed that both compounds can inhibit the two isoforms of ACAT, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is found primarily in the liver and intestines. The differential inhibition of these isoforms may have implications for therapeutic applications and potential side effects.
Cytotoxicity
The cytotoxic profiles of this compound and III have been evaluated in different cancer cell lines. This compound exhibited an IC50 value of 4.38 µM against the P388 murine leukemia cell line. In a separate study, Beauveriolide III showed an IC50 of 2.5 µg/mL against the L5178Y mouse lymphoma cell line. Due to the use of different cell lines and units of measurement, a direct comparison of potency is challenging. However, both compounds demonstrate cytotoxic potential.
Antiviral and Anti-inflammatory Activities of Beauveriolide III
A notable distinction between the two compounds is the reported antiviral and anti-inflammatory activities of Beauveriolide III. It has shown potent antiviral activity against the Porcine Epidemic Diarrhea Virus (PEDV), with an EC50 of 0.05 µM. This suggests its potential as a lead compound for the development of antiviral agents.
Furthermore, Beauveriolide III has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an IC50 of 39.8 µM. This activity is likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Detailed Experimental Protocols
Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition Assay
Objective: To determine the inhibitory effect of this compound and III on ACAT activity.
Methodology:
-
Enzyme Source Preparation: Microsomes are prepared from mouse peritoneal macrophages, which endogenously express ACAT.
-
Assay Reaction: The reaction mixture contains the microsomal enzyme preparation, a buffer solution (e.g., potassium phosphate buffer), and [1-¹⁴C]oleoyl-CoA as the substrate.
-
Inhibitor Addition: Varying concentrations of this compound or Beauveriolide III are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 20 minutes).
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform/methanol.
-
Analysis: The amount of formed [¹⁴C]cholesteryl oleate is quantified using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of ACAT activity (IC50) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and III on cancer cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., P388 or L5178Y) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or III for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Incubation: The plate is incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Antiviral Assay (PEDV)
Objective: To evaluate the antiviral activity of Beauveriolide III against Porcine Epidemic Diarrhea Virus (PEDV).
Methodology:
-
Cell Culture: Vero cells are cultured in 96-well plates to form a monolayer.
-
Virus Infection: The cell monolayers are infected with PEDV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with different concentrations of Beauveriolide III.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of a cytopathic effect (CPE) (e.g., 72 hours).
-
CPE Observation and Viability Assay: The CPE is observed under a microscope, and cell viability is quantified using a method like the MTT assay or a neutral red uptake assay.
-
EC50 Calculation: The effective concentration that inhibits 50% of the viral CPE (EC50) is calculated.
Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To determine the anti-inflammatory effect of Beauveriolide III by measuring the inhibition of nitric oxide (NO) production.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of Beauveriolide III for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance of the resulting colored product is measured with a microplate reader at approximately 540 nm.
-
IC50 Calculation: The IC50 value, the concentration of Beauveriolide III that inhibits LPS-induced NO production by 50%, is calculated.
Signaling Pathways and Experimental Workflows
Caption: Workflow of the ACAT Inhibition Assay.
A Comparative Analysis of Beauveriolide I and Other ACAT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Beauveriolide I with other prominent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, namely Avasimibe and Pactimibe. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the underlying biological pathways.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. This process is central to cellular cholesterol homeostasis, and its dysregulation is implicated in various diseases, including atherosclerosis and Alzheimer's disease. Consequently, ACAT has emerged as a significant therapeutic target. This guide focuses on a comparative analysis of this compound, a naturally derived cyclodepsipeptide, against synthetic ACAT inhibitors Avasimibe (also known as CI-1011 or PD-132301-2) and Pactimibe.
Data Presentation: Quantitative Comparison of ACAT Inhibitors
The following table summarizes the available quantitative data for this compound, Avasimibe, and Pactimibe, focusing on their half-maximal inhibitory concentrations (IC50) against the two ACAT isoforms, ACAT1 and ACAT2. This data is essential for understanding the potency and selectivity of these inhibitors.
| Inhibitor | Target | IC50 (µM) | Source |
| This compound | ACAT1 | Selectively inhibits in cell-based assays | [1] |
| ACAT2 | Inhibited to a similar extent as ACAT1 in enzyme assays | [2] | |
| Avasimibe (CI-1011) | ACAT1 | 24 | [3] |
| ACAT2 | 9.2 | [3] | |
| Pactimibe | ACAT1 | 4.9 | [4] |
| ACAT2 | 3.0 | [4] |
Note: Specific IC50 values for this compound against ACAT1 and ACAT2 were not consistently available across the reviewed literature. Sources indicate a selective inhibition of ACAT1 in cellular assays, while enzymatic assays suggest broader activity against both isoforms.
Experimental Protocols
The evaluation of ACAT inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the literature.
In Vitro Microsomal ACAT Inhibition Assay
This assay directly measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions rich in the enzyme.
Objective: To determine the direct inhibitory effect of a compound on ACAT1 and ACAT2 enzymatic activity.
Materials:
-
Microsomes from cells overexpressing human ACAT1 or ACAT2.
-
[14C]Oleoyl-CoA (radiolabeled substrate).
-
Bovine Serum Albumin (BSA).
-
Free cholesterol.
-
β-cyclodextrin.
-
Test inhibitors (e.g., this compound, Avasimibe, Pactimibe) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Thin Layer Chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Microsome Preparation: Isolate microsomal fractions from cultured cells (e.g., insect cells or CHO cells) engineered to overexpress either human ACAT1 or ACAT2.[5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the microsomal protein (e.g., 50 µg), BSA (e.g., 1 mg), and free cholesterol (e.g., 50 nmol) solubilized in 45% (w/v) β-cyclodextrin.[5]
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[5]
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [14C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a chloroform:methanol (2:1) solution.[5]
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from other lipids.
-
Quantification: Scrape the area of the TLC plate corresponding to the cholesteryl ester band and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Cell-Based Cholesterol Esterification Assay
This assay measures the ability of a compound to inhibit cholesterol esterification within intact cells, providing insights into its cellular permeability and efficacy.
Objective: To assess the inhibitory effect of a compound on ACAT activity in a cellular context.
Materials:
-
Cultured cells (e.g., CHO cells, macrophages).
-
[14C]Oleate complexed to BSA.
-
Test inhibitors.
-
Cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Lipid extraction solvents (e.g., hexane:isopropanol).
-
TLC plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period.
-
Radiolabeling: Add [14C]oleate complexed to BSA to the cell culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using a suitable solvent system.
-
TLC Analysis and Quantification: Separate the extracted lipids by TLC and quantify the amount of radiolabeled cholesteryl esters as described in the in vitro assay protocol.
-
Data Analysis: Determine the IC50 values by comparing the amount of cholesteryl ester formation in inhibitor-treated cells to control cells.
Mandatory Visualizations
Signaling Pathway of ACAT Inhibition and Prevention of Foam Cell Formation
The primary mechanism of action for ACAT inhibitors is the blockage of cholesterol esterification. This prevents the accumulation of cholesteryl esters within macrophages, a key step in the formation of foam cells, which are characteristic of atherosclerotic plaques.
Caption: Inhibition of ACAT prevents cholesterol esterification and foam cell formation.
Experimental Workflow for In Vitro ACAT Inhibition Assay
The following diagram illustrates the key steps involved in determining the inhibitory potential of a compound using a microsomal-based ACAT assay.
Caption: Workflow of the in vitro microsomal ACAT inhibition assay.
Downstream Effects of ACAT Inhibition on Amyloid-Beta Production
In the context of Alzheimer's disease, ACAT inhibition has been shown to reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques.
Caption: ACAT inhibition alters APP processing, leading to reduced Aβ production.[6][7]
References
- 1. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT inhibition and amyloid beta reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beauveriolide I and Synthetic Anti-Atherosclerotic Drugs: Efficacy and Mechanisms
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a leading cause of cardiovascular disease worldwide. The management of atherosclerosis primarily relies on synthetic drugs that target lipid metabolism and inflammation. However, the exploration of novel therapeutic agents from natural sources is a burgeoning field of research. This guide provides a detailed comparison of the efficacy and mechanisms of Beauveriolide I, a fungal-derived cyclodepsipeptide, with established synthetic anti-atherosclerotic drugs such as statins, fibrates, and PCSK9 inhibitors.
Mechanisms of Action: A Tale of Different Pathways
The therapeutic approaches to combatting atherosclerosis are diverse, with each class of drug targeting a specific aspect of the disease's pathophysiology.
This compound: Targeting Foam Cell Formation
This compound exerts its anti-atherosclerotic effects by directly inhibiting Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the formation of cholesteryl esters.[1][2] By blocking ACAT, particularly the ACAT-1 isoform found in macrophages, this compound prevents the accumulation of lipid droplets within these immune cells.[1] This action is significant as the transformation of macrophages into lipid-laden "foam cells" is a critical initial step in the development of atherosclerotic plaques.[2] this compound and its analogue, Beauveriolide III, have been shown to potently inhibit the synthesis of cholesteryl esters in macrophages.[2][3]
References
- 1. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Validating the ACAT Inhibitory Effect of Beauveriolide I: A Comparative Guide
For researchers and drug development professionals exploring novel inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), this guide provides a comparative analysis of Beauveriolide I, a fungal metabolite, against other known ACAT inhibitors. This document outlines its inhibitory effects, supported by experimental data and detailed methodologies, to facilitate its evaluation as a potential therapeutic agent.
Introduction to this compound and ACAT Inhibition
This compound is a cyclodepsipeptide isolated from the fungus Beauveria sp. that has demonstrated potent inhibitory activity against Acyl-CoA: Cholesterol Acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets.[3] The accumulation of these lipid droplets in macrophages is a key event in the early stages of atherosclerosis. By inhibiting ACAT, this compound reduces the synthesis of cholesteryl esters, thereby preventing lipid droplet formation.[1][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[5][6][7] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the liver and intestines, playing a role in cholesterol absorption and lipoprotein assembly.[4][6][7]
Comparative Inhibitory Effects on ACAT
The efficacy of this compound as an ACAT inhibitor is best understood in comparison to other well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative ACAT inhibitors against both ACAT1 and ACAT2.
| Inhibitor | Target | IC50 (µM) | Cell/System | Reference |
| This compound | ACAT-1 (macrophage microsomes) | 6.0 | Mouse Peritoneal Macrophages | [1] |
| ACAT-2 (liver microsomes) | 1.5 | Mouse Liver | [1] | |
| Beauveriolide III | ACAT-1 (macrophage microsomes) | 5.5 | Mouse Peritoneal Macrophages | [1] |
| ACAT-2 (liver microsomes) | 1.5 | Mouse Liver | [1] | |
| Avasimibe | ACAT-1 & ACAT-2 | Not specified (inhibits both) | Various | [8] |
| Pyripyropene A | ACAT-2 (selective) | Not specified (highly selective) | Fungal metabolite | [8] |
| CP-113,818 | ACAT | Not specified | CHO cells | [9] |
| DUP-128 | ACAT | Not specified | CHO cells | [9] |
Mechanism of Action: Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of ACAT located in the endoplasmic reticulum. This inhibition disrupts the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters, leading to a decrease in the cellular pool of cholesteryl esters and a subsequent reduction in the formation of lipid droplets.
Caption: ACAT Inhibition by this compound.
Experimental Protocols
ACAT Activity Assay in Macrophage Microsomes
This protocol details the measurement of ACAT activity in microsomal fractions prepared from mouse peritoneal macrophages, a common method to assess the direct inhibitory effect of compounds on the enzyme.
a. Preparation of Microsomes:
-
Isolate primary peritoneal macrophages from mice.
-
Homogenize the collected cells in a buffer solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove nuclei and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
b. ACAT Activity Assay:
-
Prepare a reaction mixture containing the microsomal fraction, bovine serum albumin (BSA), and varying concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA as the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesteryl oleate formed using a phosphorimager or by scintillation counting.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces ACAT activity by 50%.
Experimental Workflow for Cellular Cholesteryl Ester Synthesis Inhibition
This workflow outlines the steps to evaluate the effect of this compound on cholesteryl ester synthesis within intact cells.
Caption: Experimental workflow for ACAT inhibition.
Discussion and Conclusion
The data presented demonstrate that this compound is a potent inhibitor of both ACAT1 and ACAT2. Its ability to reduce cholesteryl ester synthesis in macrophages highlights its potential as a therapeutic agent for atherosclerosis.[1] Notably, unlike some synthetic ACAT inhibitors that have shown adverse side effects in clinical trials, beauveriolides have been reported to be orally active and lack cytotoxicity to adrenal tissues in mouse models.[1][4]
The provided experimental protocols offer a standardized approach for researchers to validate and compare the ACAT inhibitory effects of this compound and its analogs against other compounds. Further investigation into the isoform selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The detailed methodologies and comparative data in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel ACAT inhibitors.
References
- 1. 2.7. Cholesteryl Ester Transfer Inhibition Assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ACAT activity assay [bio-protocol.org]
- 5. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of acyl-coenzyme A: cholesterol transferase 1 (ACAT1) in retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
A Comparative Guide to Beauveriolide I and Other Natural Compounds in Modulating Amyloid-Beta Pathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Beauveriolide I on amyloid-beta (Aβ), comparing its performance with other natural compounds: Curcumin, Myricetin, and Brazilin. The information is compiled from preclinical studies to facilitate objective comparison and aid in the evaluation of these compounds as potential therapeutic agents for Alzheimer's disease.
Comparative Efficacy in Modulating Amyloid-Beta
The following table summarizes the quantitative data on the efficacy of this compound and selected alternative natural compounds in reducing or inhibiting amyloid-beta. It is important to note that the experimental conditions and assays used in the cited studies may vary, which should be taken into consideration when comparing the absolute values.
| Compound | Target/Mechanism | Assay Type | Key Findings | IC50 / Effective Concentration | Cell Line / System | Reference |
| This compound | ACAT Inhibition | Aβ Secretion (ELISA) | Reduction of secreted Aβ40 and Aβ42 | ~25% reduction in Aβ40 and ~10% reduction in Aβ42 at 1 µM after 4 days | CHO-7WD10 cells | [1] |
| Beauveriolide III | ACAT Inhibition | Aβ Secretion (ELISA) | More potent reduction of secreted Aβ40 and Aβ42 | ~45% reduction in Aβ40 and ~65% reduction in Aβ42 at 1 µM after 4 days | CHO-7WD10 cells | [1] |
| Curcumin | Aβ Aggregation Inhibition | Aβ40 Aggregation (in vitro) | Inhibits Aβ40 aggregation and disaggregates fibrils | IC50 = 0.8 µM (inhibition), IC50 = 1 µM (disaggregation) | Cell-free | [2] |
| Brazilin | Aβ Aggregation Inhibition | Aβ42 Fibrillogenesis (ThT Assay) | Inhibits Aβ42 fibril formation | IC50 = 1.5 ± 0.3 µM | Cell-free | [3] |
| Myricetin | Aβ Aggregation Inhibition / APP Processing | Aβ42 Aggregation (in vitro) | Suppresses Aβ42 aggregation | IC50 = 15.1 µM | Cell-free | [4] |
Mechanisms of Action and Signaling Pathways
The compounds featured in this guide employ distinct mechanisms to mitigate amyloid-beta pathology. Understanding these pathways is crucial for identifying potential synergistic effects and for the rational design of future therapies.
This compound: Inhibition of ACAT and Cholesterol Esterification
This compound reduces the secretion of amyloid-beta peptides by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is responsible for the conversion of free cholesterol into cholesteryl esters for storage. By inhibiting ACAT, this compound alters cellular cholesterol homeostasis, which in turn affects the processing of the amyloid precursor protein (APP). The reduction in cholesteryl esters is thought to shift APP processing away from the amyloidogenic pathway, thereby decreasing the production of Aβ peptides.
Curcumin: Multi-Target Effects on Aβ Aggregation and Neuroinflammation
Curcumin, a polyphenol from turmeric, has been shown to directly interact with amyloid-beta peptides, inhibiting their aggregation into fibrils and promoting the disaggregation of existing plaques.[2] Beyond its anti-aggregation properties, curcumin also exhibits potent anti-inflammatory and antioxidant effects. It can modulate signaling pathways such as the NF-κB and PPARγ pathways, which are involved in the neuroinflammatory response often observed in Alzheimer's disease.
Myricetin: Interference with APP Processing and Aβ Aggregation
Myricetin, a flavonoid found in many plants, appears to exert its effects on amyloid-beta through a dual mechanism. It has been shown to inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of APP, thereby reducing the production of Aβ peptides.[4] Additionally, Myricetin can directly interact with Aβ monomers, preventing their conformational change into β-sheet-rich structures and subsequent aggregation.[4]
Brazilin: Redirecting Aβ Aggregation and Remodeling Fibrils
Brazilin, a natural compound extracted from sappanwood, demonstrates a unique mechanism of action by redirecting the aggregation pathway of Aβ42. It promotes the formation of unstructured, off-pathway aggregates that are less toxic than the typical on-pathway oligomers and fibrils.[3] Furthermore, Brazilin has been shown to remodel pre-formed amyloid fibrils, breaking them down into these less toxic, unstructured aggregates.[3] This dual action on both the formation and the stability of toxic Aβ species makes it a compound of significant interest.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery research. This section outlines the key experimental protocols used in the cited studies for assessing the effects of these compounds on amyloid-beta.
Cell Culture and Maintenance of CHO-7WD10 Cells
The Chinese Hamster Ovary (CHO) cell line stably transfected to express human APP751 (CHO-7WD10) is a commonly used model for studying Aβ production and secretion.
-
Cell Line: CHO-7WD10, expressing human APP751.
-
Culture Medium: A suitable medium such as DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and a selection agent (e.g., G418) to maintain the expression of the transgene.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Adherent cells are passaged upon reaching 80-90% confluency. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). A detachment agent like trypsin-EDTA is added to lift the cells. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh medium for seeding into new culture vessels.
Amyloid-Beta Secretion Assay (ELISA)
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of secreted Aβ40 and Aβ42 in cell culture supernatants.
-
Sample Collection: Conditioned media from CHO-7WD10 cells treated with the test compounds or vehicle control are collected after the desired incubation period.
-
Plate Coating: A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a 96-well microplate and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., PBS with 1% BSA) is added to each well to prevent non-specific binding. The plate is incubated for at least 1 hour at room temperature.
-
Sample and Standard Incubation: After washing, serially diluted synthetic Aβ40 or Aβ42 standards and the collected cell culture supernatants are added to the appropriate wells. The plate is incubated for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody that recognizes the N-terminus of Aβ is added to each well. The plate is incubated for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: After another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added to each well, and the plate is incubated for 30-60 minutes at room temperature.
-
Substrate Development: The plate is washed, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The plate is incubated in the dark until a color change is observed.
-
Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader. The concentrations of Aβ in the samples are determined by comparison to the standard curve.
Thioflavin T (ThT) Amyloid Aggregation Assay
This fluorescence-based assay is used to monitor the formation of amyloid fibrils in vitro.
-
Reagent Preparation: A stock solution of synthetic Aβ peptide (e.g., Aβ42) is prepared by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state, followed by evaporation of the solvent. The peptide film is then resuspended in a buffer such as PBS.
-
Assay Setup: The Aβ peptide solution is mixed with different concentrations of the test compound or vehicle control in a 96-well black plate. Thioflavin T (ThT) is added to each well.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular time intervals using a fluorescence plate reader. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetics curves. The IC50 value for inhibition of aggregation is calculated from the reduction in ThT fluorescence at a specific time point in the presence of varying concentrations of the inhibitor.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with Aβ oligomers or fibrils in the presence or absence of the test compound for a specified period (e.g., 24-48 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.
Limitations and Future Directions
Furthermore, while this compound has demonstrated oral bioavailability in animal models of atherosclerosis, its efficacy in a relevant in vivo model of Alzheimer's disease has yet to be reported.[1] Future research should focus on evaluating the in vivo efficacy and blood-brain barrier permeability of this compound in transgenic Alzheimer's disease mouse models.
The exploration of synergistic effects between compounds with different mechanisms of action, such as combining an ACAT inhibitor like this compound with an aggregation inhibitor like Curcumin or Brazilin, could be a promising therapeutic strategy. Further investigation into the detailed signaling pathways of these compounds will also be essential for a complete understanding of their therapeutic potential.
References
- 1. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brazilin inhibits amyloid β-protein fibrillogenesis, remodels amyloid fibrils and reduces amyloid cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Novel Curcumin Derivatives as Potent Inhibitors of Inflammation and Amyloid-β Aggregation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Beauveriolide I versus Beauvericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauveriolide I and Beauvericin are cyclic depsipeptides produced by various fungi, including species of Beauveria and Fusarium. While structurally related, emerging research indicates they possess distinct mechanisms of action, leading to different cellular outcomes and potential therapeutic applications. This guide provides a comprehensive comparison of their known mechanisms, supported by available experimental data, to aid researchers in distinguishing their biological activities.
Core Mechanisms of Action
This compound: A Selective Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
The primary established mechanism of action for this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2. Beauveriolides have been shown to inhibit both ACAT1 and ACAT2 in enzyme assays using microsomes, but exhibit selective inhibition of ACAT1 in intact cell-based assays.[2]
This inhibition of ACAT leads to a reduction in the synthesis of cholesteryl esters and a decrease in the formation of lipid droplets within cells.[1][2] This activity underlies its investigated potential as an anti-atherosclerotic agent.[2] In the context of cancer, inhibition of ACAT1 has been linked to the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis.[3] While direct studies on this compound-induced apoptosis in cancer cells are limited, its role as an ACAT inhibitor suggests a potential pro-apoptotic mechanism in cancer cells that are dependent on cholesterol esterification.
Beauvericin: A Multi-Faceted Agent Inducing Apoptosis and Cell Cycle Arrest
Beauvericin exhibits a broader and more cytotoxic mechanism of action compared to this compound. Its primary modes of action include:
-
Ionophoric Activity : Beauvericin acts as an ionophore, increasing the permeability of biological membranes to cations, particularly calcium (Ca²⁺).[4] This influx of extracellular Ca²⁺ disrupts intracellular calcium homeostasis and is a key trigger for its cytotoxic effects.
-
Induction of Oxidative Stress : Beauvericin has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell.
-
Mitochondrial-Mediated Apoptosis : The disruption of calcium homeostasis and induction of oxidative stress converge on the mitochondria, leading to the intrinsic pathway of apoptosis. This involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[3]
-
Cell Cycle Arrest : Beauvericin has been reported to induce cell cycle arrest at various phases, including the G1/S and G2/M phases, depending on the cell type and concentration.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Beauvericin. It is important to note that direct comparative studies are limited, and the experimental conditions (e.g., cell lines, exposure times) often differ.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Mouse Macrophage Microsomes (ACAT-1) | ACAT Inhibition | 6.0 µM | [1] |
| Mouse Liver Microsomes (ACAT-2) | ACAT Inhibition | 1.5 µM | [1] | |
| Human Caco-2 Cell Microsomes (ACAT-2) | ACAT Inhibition | Similar to liver microsomes | [1] | |
| Beauvericin | C6 Glioma | MTT Assay | Not specified, but inhibited viability | [3] |
| MDA-MB-231 | MTT Assay | Not specified, but inhibited viability | [3] | |
| HeLa | MTT Assay | Not specified, but inhibited viability | [3] | |
| HCT-15 | MTT Assay | Not specified, but inhibited viability | [3] | |
| LoVo | MTT Assay | Not specified, but inhibited viability | [3] | |
| U251 | MTT Assay | Not specified, but inhibited viability | [3] | |
| SF-9 (insect cells) | Trypan Blue Exclusion | 85 µM (4h), 10 µM (24h), 2.5 µM (72h, 120h) | [6] | |
| IPEC-J2 (proliferating) | Flow Cytometry | Complete disruption at 10 µM (24h) | [4][7] |
Note: Data for this compound cytotoxicity in cancer cell lines is notably absent in the reviewed literature, with research primarily focusing on its ACAT inhibitory activity at non-cytotoxic concentrations in macrophages.
Table 2: Apoptosis and Cell Cycle Arrest
| Compound | Cell Line | Effect | Observations | Reference |
| This compound | - | Apoptosis | Indirectly suggested through ACAT inhibition leading to ER stress. Quantitative data is not available. | [3] |
| - | Cell Cycle Arrest | No direct data available. | ||
| Beauvericin | C6 Glioma | Apoptosis | Induced cell membrane blebbing and apoptosis. Activated caspase-3 and -9. | [3] |
| Various Cancer Cells | Cell Cycle Arrest | Can induce arrest at G1/S or G2/M phases. | [5] |
Signaling Pathways and Experimental Workflows
This compound: ACAT Inhibition Pathway
Beauvericin: Multifaceted Apoptotic Pathway
General Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of this compound or Beauvericin for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment : Treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension : Resuspend the cells in Annexin V binding buffer.
-
Staining : Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting : Treat and harvest cells as described above.
-
Fixation : Fix the cells in cold 70% ethanol and store at -20°C.
-
Washing : Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment : Resuspend the cells in a solution containing RNase A to degrade RNA.
-
PI Staining : Add Propidium Iodide to the cell suspension to stain the DNA.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Conclusion and Future Directions
This compound and Beauvericin, despite their structural similarities, exhibit distinct mechanisms of action. This compound primarily acts as a specific inhibitor of ACAT, with potential implications for atherosclerosis and cancer through the induction of ER stress. In contrast, Beauvericin is a potent cytotoxic agent that induces apoptosis through multiple pathways, including ionophoric activity, oxidative stress, and mitochondrial disruption, in addition to causing cell cycle arrest.
A significant gap in the current literature is the lack of direct, quantitative comparative studies on the cytotoxic, apoptotic, and cell cycle effects of this compound in cancer cell lines. Future research should focus on head-to-head comparisons of these two compounds in various cancer models to fully elucidate their differential activities and therapeutic potential. Such studies will be crucial for guiding the development of these natural products into targeted therapeutic agents.
References
- 1. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-cancer effects of beauvericin through inhibition of actin polymerization and Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Antihaptotactic beauvericin analogues from precursor-directed biosynthesis with the insect pathogen Beauveria bassiana ATCC 7159 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beauvericin cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro cytotoxicity of the emerging Fusarium mycotoxins beauvericin and enniatins to porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Potential of Beauveriolides
For Researchers, Scientists, and Drug Development Professionals
Beauveriolides, a class of cyclodepsipeptides produced by entomopathogenic fungi such as Beauveria bassiana, have garnered interest for their diverse biological activities. While their potential as immunosuppressants and cholesterol-lowering agents has been explored, their direct insecticidal properties remain a subject of ongoing research. This guide provides a comparative overview of the available data on the insecticidal activity of different beauveriolides, details relevant experimental protocols, and illustrates potential mechanisms of action.
Comparative Insecticidal Activity
Direct comparative studies detailing the median lethal concentrations (LC50) or doses (LD50) of various beauveriolides against a range of insect pests are limited in publicly available literature. The existing data is often qualitative or semi-quantitative, highlighting the need for more systematic research in this area. The following table summarizes the currently available information on the insecticidal effects of different beauveriolides.
| Beauveriolide Analogue | Insect Species | Bioassay Method | Observed Activity | Source |
| Beauveriolide I | Spodoptera litura (Tobacco cutworm), Callosobruchus chinensis (Adzuki bean weevil) | Not specified | Moderate insecticidal activity | [1] |
| Beauveriolide L | Galleria mellonella (Greater wax moth) | Injection | No mortality observed at doses below 30 µg per larva; induced an immune response. | [1] |
| Beauveriolides (in general) | Various insect hosts | Implied from fungal infection studies | Believed to contribute to fungal virulence and play a role in killing the host. | [2] |
Experimental Protocols
Standardized bioassays are crucial for determining and comparing the insecticidal activity of compounds like beauveriolides. The following are detailed methodologies for common insect bioassays that can be adapted for testing these fungal metabolites.
Topical Application Bioassay
This method assesses the toxicity of a substance through direct contact with the insect's cuticle.
-
Test Substance Preparation: Beauveriolides are dissolved in a suitable organic solvent, such as acetone, to prepare a stock solution. A series of dilutions are then made to create a range of concentrations for testing.
-
Insect Handling: Test insects of a uniform age and developmental stage are immobilized, often by chilling or brief exposure to carbon dioxide.
-
Application: A precise volume (typically 0.1-1.0 µL) of each beauveriolide dilution is applied to a specific location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation: Treated insects are transferred to clean containers with access to food and water. Mortality is recorded at set intervals (e.g., 24, 48, and 72 hours) post-application.
-
Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LD50 (the dose required to kill 50% of the test population).
Injection Bioassay
This method introduces the test substance directly into the insect's hemocoel, bypassing the cuticular barrier.
-
Test Substance Preparation: A sterile solution of the beauveriolide is prepared in an insect-compatible saline solution.
-
Insect Handling: Insects are immobilized as described for the topical application assay.
-
Injection: A calibrated micro-syringe is used to inject a precise volume of the beauveriolide solution into the insect's hemocoel, typically through a soft intersegmental membrane. The control group is injected with the saline solution only.
-
Observation and Data Analysis: Post-injection observation and data analysis are carried out as described for the topical application bioassay to determine the LD50.
Feeding Bioassay
This method evaluates the oral toxicity of a substance.
-
Test Substance Preparation: The beauveriolide is incorporated into the insect's artificial diet or applied to a natural food source (e.g., a leaf disc). A range of concentrations is prepared.
-
Exposure: Test insects are provided with the treated food source. A control group receives food treated only with the solvent or carrier.
-
Observation: The amount of food consumed can be monitored to ensure ingestion of the test substance. Mortality is recorded over a set period.
-
Data Analysis: The mortality data is used to calculate the LC50 (the concentration required to kill 50% of the test population).
Visualizing Experimental Workflow and Potential Mechanisms
To aid in the understanding of the experimental processes and potential biological interactions of beauveriolides, the following diagrams are provided.
Caption: Generalized workflow for determining the insecticidal activity of beauveriolides.
While the precise insecticidal mechanism of beauveriolides is not fully elucidated, their known inhibitory effect on acyl-CoA:cholesterol acyltransferase (ACAT) in mammalian cells provides a plausible hypothesis for their action in insects.[3] Disruption of lipid metabolism and membrane integrity could be a key factor. Additionally, like other fungal toxins, beauveriolides may modulate the insect's immune system.[2]
Caption: Proposed insecticidal mechanism of action for beauveriolides.
References
Structure-Activity Relationship of Beauveriolide I Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beauveriolide I and its analogs represent a promising class of cyclodepsipeptides with significant therapeutic potential, primarily as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2][3] This inhibition reduces the synthesis of cholesteryl esters, a key process in the formation of foam cells associated with atherosclerosis, and has also been linked to the reduction of β-amyloid secretion, a hallmark of Alzheimer's disease.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is primarily assessed through their ability to inhibit the two isoforms of ACAT, ACAT1 and ACAT2, and their efficacy in cell-based assays that measure the inhibition of cholesteryl ester (CE) synthesis. The following table summarizes the available quantitative data for this compound, its naturally occurring analog Beauveriolide III, and select synthetic analogs.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound | Macrophage ACAT (ACAT1) | Microsomes | 6.0 | [3] |
| Liver ACAT (ACAT2) | Microsomes | 1.5 | [3] | |
| Cholesteryl Ester Synthesis | Macrophages | 0.78 | [3] | |
| Beauveriolide III | Macrophage ACAT (ACAT1) | Microsomes | 5.5 | [3] |
| Liver ACAT (ACAT2) | Microsomes | 1.5 | [3] | |
| Cholesteryl Ester Synthesis | Macrophages | 0.41 | [3][6] | |
| Photoreactive Analog 1a | SOAT1 | CHO Cells | Potent (similar to this compound/III) | [1] |
| Photoreactive Analog 1b | SOAT1 | CHO Cells | Potent (similar to this compound/III) | [1] |
| Photoreactive Analog 1c | SOAT1 | CHO Cells | Potent (similar to this compound/III) | [1] |
| Photoreactive Analog 1d | SOAT1 | CHO Cells | Potent (similar to this compound/III) | [1] |
Key Structure-Activity Relationship Insights:
-
Core Structure: The 13-membered cyclodepsipeptide core is essential for activity.
-
(3S, 4S)-3-hydroxy-4-methyloctanoic acid (HMA) Moiety: This component is critical for the inhibitory activity of beauveriolides.[7]
-
Phenylalanine Residue: The phenylalanine residue plays a significant role in the binding activity and selectivity towards SOAT1.[7]
-
Amino Acid Substitutions:
-
Diphenyl Derivatives: A focused library of 104 beauveriolide analogs revealed that diphenyl derivatives exhibited approximately 10 times more potent inhibition of cholesteryl ester synthesis in macrophages compared to Beauveriolide III.[2][8]
-
D-Ala Analogs: Substitution with D-Alanine has been shown to improve the solubility of the analogs, with some derivatives being up to 20 times more potent than Beauveriolide III.[5]
-
-
Isoform Selectivity: While beauveriolides inhibit both ACAT1 and ACAT2 in microsomal assays, they exhibit selectivity for ACAT1 in intact cell-based assays.[1][2] A study of synthetic beauveriolide derivatives (NBV series) demonstrated that subtle structural modifications can shift the selectivity profile:
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.
ACAT Inhibition Assay (Microsomal)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of ACAT in isolated microsomal fractions.
-
Enzyme Source: Microsomes are prepared from mouse peritoneal macrophages (for ACAT1) or mouse liver (for ACAT2).
-
Assay Buffer: A suitable buffer containing bovine serum albumin (BSA) is used.
-
Substrate: Radiolabeled [14C]oleoyl-CoA is used as the acyl donor.
-
Procedure:
-
The microsomal fraction (containing the ACAT enzyme) is incubated with the test compound (Beauveriolide analog) at various concentrations.
-
The enzymatic reaction is initiated by the addition of [14C]oleoyl-CoA.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the lipids are extracted.
-
The cholesteryl esters are separated from other lipids using thin-layer chromatography (TLC).
-
The amount of radioactive cholesteryl ester formed is quantified using a radioscanner or similar imaging system.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
-
Cholesteryl Ester (CE) Synthesis Inhibition Assay (Cell-Based)
This assay assesses the ability of the compounds to inhibit the formation of cholesteryl esters within living cells, providing a more physiologically relevant measure of activity.
-
Cell Line: Primary mouse peritoneal macrophages are typically used.
-
Procedure:
-
Macrophages are cultured in appropriate media.
-
The cells are treated with the test compounds at various concentrations.
-
Radiolabeled [14C]oleic acid is added to the culture medium as a precursor for CE synthesis.
-
The cells are incubated to allow for the uptake of oleic acid and its incorporation into cholesteryl esters.
-
After incubation, the cells are washed to remove excess radiolabel.
-
Cellular lipids are extracted.
-
The lipids are separated by TLC, and the amount of radiolabeled cholesteryl ester is quantified.
-
The IC50 value for the inhibition of CE synthesis is determined.
-
Lipid Droplet Accumulation Assay (Oil Red O Staining)
This qualitative or semi-quantitative assay visualizes the effect of the inhibitors on the accumulation of neutral lipid droplets in cells.
-
Cell Line: Primary mouse peritoneal macrophages.
-
Procedure:
-
Macrophages are cultured on coverslips or in multi-well plates.
-
The cells are treated with the test compounds and stimulated to accumulate lipids (e.g., by incubation with acetylated LDL).
-
After treatment, the cells are washed and fixed with a suitable fixative (e.g., 10% formalin).
-
The fixed cells are stained with Oil Red O, a lysochrome dye that specifically stains neutral lipids.
-
The cells are washed to remove excess stain.
-
The lipid droplets, stained red, are visualized and can be quantified by microscopy and image analysis.
-
Visualizations
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of action of this compound analogs in inhibiting lipid droplet formation.
Experimental Workflow for Evaluating Beauveriolide Analogs
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
References
- 1. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of sterolO-acyltransferase 1 isozyme by beauveriolide III in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of a focused library of beauveriolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Beauveriolide I vs. CP-113,818 in the Quest to Inhibit Acyl-CoA:Cholesterol Acyltransferase (ACAT)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for neurodegenerative diseases like Alzheimer's and cardiovascular conditions such as atherosclerosis, the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) has emerged as a promising strategy. This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two compounds that have garnered significant attention for their potent ACAT inhibitory activity are the fungal secondary metabolite Beauveriolide I and the synthetic molecule CP-113,818. This guide provides an objective, data-driven comparison of these two inhibitors, summarizing their performance based on available experimental evidence.
At a Glance: Key Performance Metrics
| Parameter | This compound | CP-113,818 |
| Compound Class | Fungal cyclodepsipeptide | Synthetic pyridinylamide derivative |
| Primary Target | Acyl-CoA:cholesterol acyltransferase (ACAT) | Acyl-CoA:cholesterol acyltransferase (ACAT) |
| ACAT Inhibition (IC50) | ~6.0 µM (ACAT-1, mouse macrophage microsomes)[1][2][3] ~1.5 µM (ACAT-2, mouse liver microsomes)[2] | 17-75 nM (liver and intestinal ACAT)[4] 6 nM (HepG2 cells), 63 nM (THP-1 cells) |
| Cholesteryl Ester Synthesis Inhibition (IC50) | 0.78 µM (in primary mouse peritoneal macrophages)[1][3] | Data not available in a directly comparable format, but potent inhibition is demonstrated.[5] |
| Effect on Amyloid-Beta (Aβ) Production | Potently decreases Aβ secretion from cells expressing human amyloid precursor protein (APP).[6][7][8] | Inhibits Aβ production in cell-based experiments and reduces amyloid pathology in mouse models of Alzheimer's disease.[9][5][10][11] |
| In Vivo Efficacy | Orally active and reduces atherogenic lesions in mouse models of atherosclerosis without significant side effects.[1][6] | Markedly reduces amyloid pathology and improves spatial learning in a mouse model of Alzheimer's disease.[5][10][11] However, it has been noted to have low bioavailability and potential for adrenal toxicity.[6][7] |
| ACAT Isoform Selectivity | Inhibits both ACAT-1 and ACAT-2.[1][2][7] Some studies suggest selective inhibition of ACAT1 in intact cell-based assays.[7][12] | Potent inhibitor of both ACAT-1 and ACAT-2.[13] |
Mechanism of Action: A Shared Pathway to Therapeutic Potential
Both this compound and CP-113,818 exert their primary biological effects through the inhibition of ACAT. By blocking this enzyme, they prevent the conversion of free cholesterol into cholesteryl esters. This leads to a decrease in the cellular pool of stored cholesterol and an increase in the level of free cholesterol within the endoplasmic reticulum (ER). This modulation of cellular cholesterol homeostasis is believed to be the linchpin of their therapeutic effects in both atherosclerosis and Alzheimer's disease.
In the context of Alzheimer's disease, the inhibition of ACAT has been shown to indirectly affect the processing of the amyloid precursor protein (APP). While neither this compound nor CP-113,818 appear to directly inhibit the secretase enzymes responsible for APP cleavage, the alteration of the lipid environment within the ER and other cellular membranes is thought to influence APP trafficking and processing, ultimately leading to a reduction in the production of the neurotoxic amyloid-beta (Aβ) peptide.[9]
dot
Experimental Data and Protocols
ACAT Inhibition Assay (Microsomal)
Objective: To determine the in vitro inhibitory activity of test compounds against ACAT enzymes.
Methodology:
-
Microsome Preparation: Microsomes are prepared from cultured cells (e.g., mouse macrophages, human Caco-2 cells) or tissues (e.g., mouse liver) known to express ACAT-1 and/or ACAT-2.[2]
-
Reaction Mixture: The assay is typically conducted in a buffer containing the microsomal preparation, a source of cholesterol (often supplied in a detergent like Triton), and the test compound at various concentrations.
-
Initiation: The enzymatic reaction is initiated by the addition of the substrate, [14C]oleoyl-CoA.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 20 minutes).
-
Termination and Extraction: The reaction is stopped, and the lipids are extracted using a solvent mixture (e.g., chloroform/methanol).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled cholesteryl oleate formed is quantified using a scintillation counter.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the ACAT activity (IC50) is calculated from the dose-response curve.
dot
Cellular Cholesteryl Ester Synthesis Assay
Objective: To measure the inhibition of cholesterol esterification in intact cells.
Methodology:
-
Cell Culture: Primary mouse peritoneal macrophages or other suitable cell lines are cultured in appropriate media.[1][3]
-
Treatment: Cells are pre-incubated with the test compound (this compound or CP-113,818) at various concentrations.
-
Labeling: [14C]oleic acid is added to the culture medium to provide a radiolabeled substrate for esterification.
-
Incubation: Cells are incubated for a defined period to allow for the uptake and incorporation of the labeled fatty acid into cholesteryl esters.
-
Lipid Extraction: Cellular lipids are extracted using a suitable solvent system.
-
Analysis: The extracted lipids are separated by TLC, and the radioactivity incorporated into the cholesteryl ester fraction is measured.
-
IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces the synthesis of labeled cholesteryl esters by 50%.[1][3]
Amyloid-Beta (Aβ) Production Assay
Objective: To quantify the effect of the inhibitors on the secretion of Aβ peptides from cultured cells.
Methodology:
-
Cell Line: A cell line that overexpresses human APP, such as CHO cells stably transfected with APP751, is used.[6][7]
-
Treatment: The cells are incubated with varying concentrations of this compound or CP-113,818 for a specified duration (e.g., 24-96 hours).[6]
-
Sample Collection: The conditioned media from the cell cultures is collected.
-
Quantification: The levels of Aβ40 and Aβ42 in the conditioned media are quantified using a specific enzyme-linked immunosorbent assay (ELISA).[6]
-
Data Analysis: The reduction in Aβ secretion in treated cells is compared to vehicle-treated control cells to determine the inhibitory effect of the compounds.
dot
Conclusion
Both this compound and CP-113,818 are potent inhibitors of ACAT with demonstrated efficacy in preclinical models of atherosclerosis and Alzheimer's disease. Based on the available IC50 data, the synthetic compound CP-113,818 appears to be a more potent inhibitor of ACAT in vitro , with inhibitory concentrations in the nanomolar range compared to the micromolar range for this compound.
However, This compound exhibits a significant advantage in its in vivo profile , demonstrating oral bioavailability and a lack of the adrenal toxicity that has been a concern with some synthetic ACAT inhibitors.[1][6] The natural product origin of this compound may offer a scaffold for the development of new ACAT inhibitors with improved pharmacological properties.
The choice between these two compounds for further research and development would depend on the specific therapeutic application and the desired balance between potency and safety. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy and to fully elucidate their therapeutic potential.
References
- 1. curealz.org [curealz.org]
- 2. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation [repository.arizona.edu]
- 4. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The natural products this compound and III: a new class of beta-amyloid-lowering compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Potential of Beauveriolide I in Alzheimer's Disease: A Comparative Guide to ACAT Inhibition and Aβ Reduction
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). A promising therapeutic strategy involves the inhibition of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme implicated in the production of cholesteryl esters and the modulation of Aβ generation. This guide provides a comprehensive comparison of Beauveriolide I, a fungal-derived ACAT inhibitor, with other known ACAT inhibitors, focusing on their efficacy in reducing Aβ levels. The information presented herein is supported by experimental data to aid researchers in their evaluation of potential AD therapeutics.
Performance Comparison of ACAT Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other notable ACAT inhibitors.
Table 1: Comparative Inhibitory Activity of ACAT Inhibitors
| Compound | Target(s) | IC50 / Ki | Source |
| This compound | ACAT (macrophage membranes) | IC50: 6 µM | Mouse |
| ACAT1/ACAT2 | Similar inhibition in microsomal assays; ACAT1 selective in intact cells.[1][2] | Not Specified | |
| Beauveriolide III | ACAT1 | IC50: 5.5 µM | Not Specified |
| ACAT2 | IC50: >20 µM | Not Specified | |
| CP-113,818 derivative (F12511) | ACAT1 | Ki: 0.039 µM | Not Specified |
| ACAT2 | Ki: 0.11 µM | Not Specified | |
| Avasimibe (CI-1011) | ACAT1 | IC50: 24 µM | Not Specified |
| ACAT2 | IC50: 9.2 µM | Not Specified |
Table 2: Comparative Efficacy in Aβ Reduction
| Compound | Model System | Treatment Conditions | Aβ Reduction |
| This compound & III | CHO cells expressing human APP | 1 µM and 5 µM for 96h | Aβtotal: 39-57% reductionAβ42: 58-59% reduction (Beauveriolide III) |
| CP-113,818 | CHO cells expressing human APP | 10 µM | Required to achieve similar Aβ42 reduction as 1 µM Beauveriolide III. |
| Transgenic Mouse Model of AD | Not Specified | Soluble Aβ42: 34% reductionAmyloid Plaques: 88-99% reduction[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Signaling pathway of ACAT inhibition by this compound leading to reduced Aβ production.
Caption: Experimental workflow for validating this compound's effect on ACAT and Aβ.
Experimental Protocols
In Vitro ACAT Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on ACAT activity using a microsomal fraction.
Materials:
-
Test compound (this compound)
-
Microsomal fraction from a relevant cell line or tissue
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., buffered sucrose solution, pH 7.2)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Preparation of Microsomal Fraction: Isolate the microsomal fraction from the chosen cells or tissues using standard differential centrifugation methods.
-
Incubation: In a microcentrifuge tube, pre-incubate the microsomal fraction (containing a standardized amount of protein) with varying concentrations of this compound (or vehicle control) for a specified time at 4°C.
-
Enzyme Reaction: Initiate the ACAT reaction by adding the assay mixture containing BSA and [14C]oleoyl-CoA to the pre-incubated microsomes.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-20 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
TLC Separation: Separate the cholesteryl esters from the unreacted substrate by spotting the lipid extract onto a TLC plate and developing it with an appropriate solvent system.
-
Quantification: Scrape the area of the TLC plate corresponding to the cholesteryl ester band and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Aβ Sandwich ELISA Protocol
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of Aβ40 and Aβ42 levels in cell culture supernatants.
Materials:
-
96-well microplate
-
Capture antibody (specific for Aβ40 or Aβ42)
-
Detection antibody (biotinylated, specific for a different epitope on Aβ40 or Aβ42)
-
Recombinant Aβ40 and Aβ42 standards
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/blocking buffer (e.g., PBS with 1% BSA)
-
Cell culture supernatant samples
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block any non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add prepared standards (serial dilutions of recombinant Aβ) and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Reaction: Wash the plate. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Aβ in the unknown samples. Calculate the percentage of Aβ reduction in treated samples compared to control samples.
References
- 1. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Published Findings on Beauveriolide I: Assessing Reproducibility in its Bioactivity
For researchers, scientists, and professionals in drug development, the reproducibility of published findings is a cornerstone of scientific advancement. This guide provides an objective comparison of the reported biological activities of Beauveriolide I, a cyclodepsipeptide with therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to offer a clear perspective on the consistency of findings related to this promising natural product.
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
A primary and well-documented biological activity of this compound is its inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. This inhibition leads to a reduction in the accumulation of cholesteryl esters, which is a key process in the formation of foam cells associated with atherosclerosis. Several studies have quantified this inhibitory effect, and a comparison of their findings provides insight into the reproducibility of this activity.
Comparative IC50 Values for ACAT Inhibition and Cholesteryl Ester Reduction
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and the closely related Beauveriolide III from key publications.
| Compound | Target/Assay | System | IC50 Value | Reference |
| This compound | Cholesteryl Ester Synthesis | Mouse Peritoneal Macrophages | 0.78 µM | Namatame et al., 2004[1] |
| ACAT-1 Activity | Mouse Macrophage Microsomes | 6.0 µM | Namatame et al., 2004[1] | |
| ACAT-2 Activity | Mouse Liver Microsomes | 1.5 µM | Namatame et al., 2004[1] | |
| Cholesteryl Ester Levels | 7WD10 CHO Cells | 0.08 ± 0.02 µM | Witter et al., 2009[2] | |
| Beauveriolide III | Cholesteryl Ester Synthesis | Mouse Peritoneal Macrophages | 0.41 µM | Namatame et al., 2004[1] |
| ACAT-1 Activity | Mouse Macrophage Microsomes | 5.5 µM | Namatame et al., 2004[1] | |
| ACAT-2 Activity | Mouse Liver Microsomes | 1.5 µM | Namatame et al., 2004[1] | |
| SOAT1 (ACAT-1) Activity | Semi-intact SOAT1-CHO cells (digitonin-permeabilized) | 5.0 µM | Ohshiro et al., 2017 | |
| SOAT2 (ACAT-2) Activity | Semi-intact SOAT2-CHO cells (digitonin-permeabilized) | >90 µM | Ohshiro et al., 2017 | |
| SOAT1 (ACAT-1) Activity | Semi-intact SOAT1-CHO cells (saponin-permeabilized) | 1.8 µM | Ohshiro et al., 2017 | |
| SOAT2 (ACAT-2) Activity | Semi-intact SOAT2-CHO cells (saponin-permeabilized) | 5.9 µM | Ohshiro et al., 2017 |
The data indicates a consistent inhibitory effect of this compound and III on ACAT activity and cholesteryl ester synthesis across different studies. Notably, the IC50 values can vary depending on the experimental system (e.g., intact cells vs. microsomal fractions) and the specific ACAT isozyme being targeted. The work by Ohshiro et al. (2017) on Beauveriolide III highlights the critical role of assay conditions, showing that the apparent selectivity for ACAT-1 can be influenced by the permeability of the cell membrane to the compound. This underscores the importance of considering the experimental setup when comparing findings.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies from the cited studies are crucial.
Inhibition of Cholesteryl Ester Synthesis in Macrophages (Namatame et al., 2004)
-
Cell Culture: Mouse peritoneal macrophages were collected from the peritoneal cavity of mice four days after intraperitoneal injection of 3% Brewer's thioglycollate medium. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Assay: Macrophages were incubated with acetylated low-density lipoprotein (Ac-LDL) to induce foam cell formation in the presence of various concentrations of this compound. The cellular content of cholesteryl esters was then quantified using thin-layer chromatography and a flame ionization detector.
ACAT Activity Assay in Microsomes (Namatame et al., 2004)
-
Microsome Preparation: Microsomal fractions were prepared from mouse peritoneal macrophages and mouse liver by differential centrifugation.
-
Assay: The ACAT activity was measured by monitoring the incorporation of [14C]oleoyl-CoA into cholesteryl esters. The reaction mixture contained microsomal protein, bovine serum albumin, cholesterol, and [14C]oleoyl-CoA. The reaction was stopped by the addition of isopropanol, and the lipids were extracted and separated by thin-layer chromatography. The radioactivity of the cholesteryl ester fraction was then determined.
Reduction of Cholesteryl Ester Levels in CHO Cells (Witter et al., 2009)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human amyloid precursor protein 751 (7WD10 cells) were used.
-
Assay: Cells were incubated with this compound for 96 hours. Cellular lipids were extracted, and the levels of cholesteryl esters were quantified. The IC50 value was determined from the dose-response curve.
Reduction of β-Amyloid Secretion
In addition to its anti-atherosclerotic potential, this compound has been investigated for its effects on the production of β-amyloid (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The inhibition of ACAT is believed to play a role in this process.
Comparative Data on Aβ Reduction
A study by Witter et al. (2009) demonstrated that this compound can reduce the secretion of Aβ peptides from cultured cells.
| Compound | Effect | System | Concentration | % Reduction | Reference |
| This compound | Aβ40 Secretion | 7WD10 CHO Cells | 1 µM (after 4 days) | ~25% | Witter et al., 2009[2] |
| Aβ42 Secretion | 7WD10 CHO Cells | 1 µM (after 4 days) | ~10% | Witter et al., 2009[2] | |
| Beauveriolide III | Aβ40 Secretion | 7WD10 CHO Cells | 1 µM (after 4 days) | ~45% | Witter et al., 2009[2] |
| Aβ42 Secretion | 7WD10 CHO Cells | 1 µM (after 4 days) | ~65% | Witter et al., 2009[2] |
These findings suggest that beauveriolides can influence the processing of amyloid precursor protein (APP), leading to a decrease in the production of amyloidogenic Aβ peptides.
Experimental Protocol
Aβ Secretion Assay (Witter et al., 2009)
-
Cell Culture: 7WD10 CHO cells were cultured in appropriate media.
-
Treatment: Cells were treated with this compound at various concentrations for up to 4 days.
-
Aβ Quantification: The levels of secreted Aβ40 and Aβ42 in the cell culture medium were quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Other Reported Biological Activities
While the primary focus of research on this compound has been its ACAT inhibitory and Aβ-lowering effects, other biological activities have been reported for the broader class of beauveriolides and the related compound beauvericin. These include anti-inflammatory and cytotoxic effects. However, specific quantitative data for this compound in these areas is less consistently reported, making a direct reproducibility comparison challenging at this time. Further research is needed to establish a clear and reproducible profile of these activities for this compound.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The published findings on this compound's ability to inhibit ACAT and reduce cholesteryl ester formation appear to be broadly reproducible, with multiple studies reporting similar effects, albeit with some variation in IC50 values attributable to different experimental designs. The link between ACAT inhibition and the reduction of β-amyloid secretion also presents a consistent mechanistic hypothesis. To ensure the highest degree of reproducibility, researchers should carefully consider the specific cell types, assay formats (cell-based vs. enzyme-based), and analytical methods employed in previous studies. This guide serves as a valuable resource for those seeking to build upon the existing knowledge of this compound and explore its therapeutic potential further.
References
A Meta-Analysis of Beauveriolide I: Unveiling its Therapeutic Potential through Comparative Data
For Immediate Release
A comprehensive meta-analysis of research studies on Beauveriolide I, a cyclodepsipeptide of fungal origin, highlights its potential as a therapeutic agent, particularly in the realms of atherosclerosis and Alzheimer's disease. This guide provides a comparative overview of this compound's performance against related compounds and synthetic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This publication is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural products and their synthetic derivatives.
Comparative Analysis of Bioactivity
This compound and its close analog, Beauveriolide III, have demonstrated significant inhibitory effects on Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism. The dysregulation of ACAT is implicated in the progression of both atherosclerosis and Alzheimer's disease.
Inhibition of ACAT Isozymes
Quantitative analysis reveals the potency and selectivity of Beauveriolides and their synthetic analogs against the two isoforms of ACAT, ACAT1 and ACAT2.
| Compound | Target | IC50 (µM) | Cell-Based Assay | Source |
| This compound | ACAT1 | - | Selective Inhibition | [1] |
| Beauveriolide III | ACAT1 | - | Selective Inhibition | [1] |
| NBV274 | ACAT1 | - | Selective Inhibition | [1] |
| NBV285 | ACAT1 | - | Selective Inhibition | [1] |
| NBV300 | ACAT1 | - | Selective Inhibition | [1] |
| NBV345 | ACAT1 & ACAT2 | - | Similar Potency | [1] |
| NBV281 | ACAT2 | - | Selective Inhibition | [1] |
| NBV331 | ACAT2 | - | Selective Inhibition | [1] |
| NBV249 | ACAT2 | - | Selective Inhibition | [1] |
| Nevanimibe | ACAT1 | 0.23 | - | [2] |
| Nevanimibe | ACAT2 | 0.71 | - | [2] |
| PPPA | ACAT1 | 179 | - | [2] |
| PPPA | ACAT2 | 25 | - | [2] |
Reduction of Amyloid-β Secretion
In the context of Alzheimer's disease, a key pathological hallmark is the accumulation of amyloid-beta (Aβ) peptides. Research indicates that Beauveriolides can effectively reduce the secretion of the toxic Aβ42 isoform.
| Compound | Concentration | Aβ40 Reduction | Aβ42 Reduction | Cell Line | Incubation Time | Source |
| This compound | 1 µM | ~25% | ~10% | 7WD10 (CHO expressing human APP751) | 96 hours | [3] |
| Beauveriolide III | 1 µM | - | ~58% | 7WD10 (CHO expressing human APP751) | 96 hours | [3] |
| Beauveriolide III | 5 µM | 39 ± 10% (total Aβ) | 59 ± 14% | 7WD10 (CHO expressing human APP751) | 96 hours | [3] |
| CP-113,818 | - | - | 34% (soluble Aβ42 in brain homogenates) | Transgenic mice (human APP751) | 2 months | [4][5] |
Mechanism of Action: Signaling Pathways
The primary mechanism through which this compound exerts its therapeutic effects is the inhibition of ACAT. This action disrupts the esterification of cholesterol, a critical step in both the formation of foam cells in atherosclerosis and the processing of amyloid precursor protein (APP) in Alzheimer's disease.
Caption: Mechanism of this compound in Atherosclerosis and Alzheimer's Disease.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments cited in this meta-analysis.
Caption: General workflow for cell-based ACAT inhibition assay.
Caption: General workflow for amyloid-beta secretion assay.
Detailed Experimental Protocols
Cell-Based ACAT Inhibition Assay
This protocol is a synthesized representation based on methodologies described in the literature.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing either human ACAT1 or ACAT2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and grown to a confluent monolayer.
-
Compound Treatment: The growth medium is replaced with a serum-free medium containing the test compound (e.g., this compound, synthetic analogs) at various concentrations. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).
-
Substrate Addition: A labeled substrate, typically [1-14C]oleoyl-CoA, is added to each well to initiate the ACAT reaction.
-
Incubation: The cells are incubated for a defined period (e.g., 1-4 hours) at 37°C to allow for the enzymatic conversion of the substrate to cholesteryl esters.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted from the cells using a solvent system such as hexane/isopropanol (3:2, v/v).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica gel plates using a solvent system like hexane/diethyl ether/acetic acid (80:20:1, v/v/v). Standards for cholesterol, oleic acid, and cholesteryl oleate are run in parallel for identification.
-
Quantification: The amount of radioactive cholesteryl oleate formed is quantified using a phosphorimager or by scraping the corresponding silica spots and measuring the radioactivity by liquid scintillation counting.
-
Data Analysis: The inhibitory activity of the compound is expressed as the concentration required to inhibit ACAT activity by 50% (IC50), calculated from the dose-response curve.
Amyloid-β Secretion Assay (ELISA)
This protocol is a synthesized representation based on methodologies described in the literature.[3]
-
Cell Culture: The 7WD10 cell line, a CHO cell line stably expressing human amyloid precursor protein 751 (APP751), is cultured in appropriate media. Cells are seeded in multi-well plates.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound, Beauveriolide III) at the desired concentration (e.g., 1 µM or 5 µM). A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Incubation: The cells are incubated for an extended period, typically up to 96 hours, to allow for the production and secretion of Aβ peptides into the culture medium.
-
Media Collection: At the end of the incubation period, the conditioned cell culture medium is collected.
-
ELISA Quantification: The concentrations of Aβ40 and Aβ42 in the collected media are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits specific for each Aβ isoform. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: The levels of secreted Aβ40 and Aβ42 in the treated samples are compared to the vehicle control, and the percentage reduction is calculated. Statistical significance is determined using appropriate statistical tests.
Conclusion
The collective evidence from multiple research studies strongly suggests that this compound and its related compounds are potent and, in some cases, selective inhibitors of ACAT. This activity translates to a significant reduction in the secretion of pathogenic amyloid-beta peptides, highlighting a promising avenue for the development of novel therapeutics for both cardiovascular and neurodegenerative diseases. Further research, including preclinical and clinical trials, is warranted to fully elucidate the therapeutic potential of Beauveriolides. The comparative data and detailed methodologies provided in this guide aim to facilitate such future investigations.
References
- 1. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ACAT inhibitor CP-113818 markedly reduces amyloid pathology in a mouse model of Alzheimer’s disease [alzped.nia.nih.gov]
A Comparative Analysis of Beauveriolide I from Diverse Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Beauveriolide I, a cyclodepsipeptide with significant therapeutic potential, isolated from various fungal strains. The information presented herein is intended to assist researchers in selecting optimal fungal sources and methodologies for the production and investigation of this promising natural product.
Introduction to this compound
This compound is a cyclic depsipeptide that has garnered considerable interest in the scientific community due to its diverse biological activities. These include anti-aging properties, the ability to lower beta-amyloid levels, and potent inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in atherosclerosis and Alzheimer's disease.[1][2] This compound and its analogs are naturally produced by several entomopathogenic fungi, most notably species within the genera Beauveria and Cordyceps.[1] Interestingly, studies have revealed that closely related fungal species can produce structurally distinct beauveriolides, while more distantly related species may produce similar analogs, highlighting the complex chemodiversity of these microorganisms.[1][2] A conserved biosynthetic gene cluster (BGC) is responsible for the production of beauveriolides across these different fungal species.[1]
Comparative Production of this compound
One key finding is the ability to selectively enhance the production of this compound by supplementing the fermentation medium with L-leucine. This strategy has been shown to increase the yield of this compound by five to ten-fold in Beauveria sp. FO-6979.[3]
Table 1: Fungal Sources and Production Strategies for this compound
| Fungal Strain | Production Notes | Key References |
| Beauveria sp. FO-6979 | Production of this compound and III. Selective production of this compound is enhanced by the addition of L-leucine to the culture medium, resulting in a 5-10 fold increase. | [3] |
| Beauveria bassiana | Produces a range of beauveriolide analogs. The specific yield of this compound can vary between different strains. | [1][2] |
| Cordyceps militaris | Known to produce this compound and III. | [1][2][4] |
| Beauveria brongniartii | Produces beauveriolide analogs that are similar to those from C. militaris. | [1][2] |
Biological Activity: ACAT Inhibition
A primary mechanism of action for this compound's therapeutic potential is its inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), particularly the ACAT1 isoform. ACAT1 is involved in the formation of cholesteryl esters, which contribute to the formation of foam cells in atherosclerosis and are implicated in the processing of amyloid precursor protein (APP) in Alzheimer's disease.
While direct comparative IC50 values for this compound from different fungal sources are not available, studies on the closely related Beauveriolide III provide valuable insights. This compound is reported to have similar inhibitory activity.
Table 2: ACAT Inhibition by Beauveriolides
| Compound | Target | IC50 (in vitro, microsomes) | IC50 (cell-based assay) | Fungal Source (for reported analogs) | Key References |
| Beauveriolide III | ACAT1 | Similar to ACAT2 | 5.0 µM | Beauveria sp. FO-6979 | [5] |
| Beauveriolide III | ACAT2 | Similar to ACAT1 | >90 µM | Beauveria sp. FO-6979 | [5] |
| This compound | ACAT1/ACAT2 | Reported to be similar to Beauveriolide III | - | Beauveria sp., C. militaris | [5] |
The selective inhibition of ACAT1 in cell-based assays by Beauveriolide III, and by extension this compound, suggests a promising therapeutic window with potentially fewer side effects.
Experimental Protocols
The following sections provide generalized protocols for the fermentation, extraction, and purification of this compound based on methodologies reported in the literature. Researchers should note that optimization of these protocols for specific fungal strains and laboratory conditions is recommended.
Fermentation Protocol for this compound Production
This protocol is a composite based on methods for submerged fermentation of Beauveria and Cordyceps species. For selective production of this compound, the addition of L-leucine is a critical step.
-
Inoculum Preparation:
-
Grow the selected fungal strain (e.g., Beauveria sp. FO-6979) on a suitable solid medium such as Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days until sporulation.
-
Prepare a spore suspension by flooding the plate with sterile 0.05% (v/v) Tween 80 and gently scraping the surface.
-
Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
-
-
Seed Culture:
-
Inoculate a seed culture medium (e.g., Potato Dextrose Broth or a medium containing tryptone) with the spore suspension.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
-
Production Culture:
-
Prepare the production medium. A tryptone-based medium has been shown to enhance beauveriolide production.[3] A representative medium could consist of (g/L): Glucose 20, Tryptone 10, KH2PO4 1, MgSO4·7H2O 0.5.
-
For selective production of this compound, supplement the medium with L-leucine (e.g., 0.1-0.5% w/v).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days. Monitor the production of this compound periodically by HPLC analysis of small culture extracts.
-
Extraction and Purification Protocol
This protocol outlines a general procedure for isolating this compound from the fungal biomass.
-
Harvesting:
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove residual medium components.
-
Lyophilize (freeze-dry) the mycelia to obtain a dry powder.
-
-
Extraction:
-
Extract the dried mycelia with a suitable organic solvent such as methanol or acetone. This can be done by soaking the mycelia in the solvent and stirring for several hours, or by using a Soxhlet extractor.
-
Repeat the extraction process 2-3 times to ensure complete extraction of the metabolites.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 90:10) and partition against a nonpolar solvent like n-hexane to remove lipids.
-
Silica Gel Chromatography: Subject the methanol-water fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, to separate the compounds based on polarity.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.
-
Monitor the fractions by analytical HPLC and combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain pure this compound. Confirm the identity and purity by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the production and isolation of this compound from fungal cultures.
Signaling Pathway of ACAT1 Inhibition
The diagram below depicts the proposed signaling pathway through which inhibition of ACAT1 by compounds like this compound may exert its therapeutic effects, particularly in the context of Alzheimer's disease.
Conclusion
This compound stands out as a fungal metabolite with significant therapeutic promise. While Beauveria and Cordyceps species are established producers, the targeted enhancement of this compound production through precursor-directed biosynthesis, such as L-leucine supplementation, offers a viable strategy for improving yields. Further research focusing on the direct comparison of different fungal strains under standardized conditions is warranted to fully elucidate the most efficient production systems. The detailed protocols and pathways presented in this guide serve as a valuable resource for researchers aiming to advance the study and application of this remarkable natural product.
References
- 1. ijcmas.com [ijcmas.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Large-Scale Culture Conditions for the Production of Cordycepin with Cordyceps militaris by Liquid Static Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in submerged liquid fermentation and formulation of entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of sterolO-acyltransferase 1 isozyme by beauveriolide III in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beauveriolide I and Leading Alzheimer's Disease Drug Candidates
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Beauveriolide I against current therapeutic alternatives for Alzheimer's disease, supported by experimental data and methodologies.
Overview: The Shifting Landscape of Alzheimer's Therapeutics
The field of Alzheimer's disease (AD) research is undergoing a significant transformation, moving from purely symptomatic treatments to disease-modifying therapies.[1][2] This shift is largely driven by agents targeting the core pathological hallmarks of the disease: amyloid-beta (Aβ) plaques and tau neurofibrillary tangles.[1][3] Within this landscape, the natural product this compound emerges as a compound of interest due to its distinct mechanism of action. This guide benchmarks its preclinical profile against several prominent drug candidates that have recently been approved or are in late-stage clinical trials.
Introducing this compound: A Novel Mechanism of Action
This compound is a fungal-derived cyclic depsipeptide that has demonstrated potential in preclinical AD models.[4][5][6] Its primary mechanism involves the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme linked to the production of cholesteryl esters.[4] Altered cholesterol homeostasis is considered a pathogenic factor in AD, and by inhibiting ACAT, this compound has been shown to reduce the secretion of Aβ peptides, particularly the highly fibrillogenic Aβ42, from cells.[4][5][6] This upstream approach, targeting cellular processes that contribute to amyloidogenesis, distinguishes it from the majority of current late-stage drug candidates.
Benchmarking Against Key Alzheimer's Drug Candidates
The following table summarizes the key characteristics and clinical findings for this compound and leading competitors.
Table 1: Comparative Data of Alzheimer's Disease Drug Candidates
| Drug Candidate | Target/Mechanism of Action | Effect on Amyloid-Beta (Aβ) Plaques | Effect on Tau Pathology | Anti-inflammatory Effects | Cognitive Improvement | Development Stage |
| This compound | ACAT inhibitor; modulates cholesterol homeostasis.[4] | Reduces cellular secretion of Aβ peptides in preclinical models.[4][5][6] | Data not extensively available. | Preclinical evidence suggests potential neuroprotective and anti-inflammatory properties. | Not yet determined in humans. | Preclinical |
| Lecanemab (Leqembi) | Humanized monoclonal antibody targeting soluble Aβ protofibrils.[7][8][9][10] | Significant reduction in brain Aβ plaques.[7][10] | Reduction in plasma and CSF p-tau181 observed.[9][10] | Reduces amyloid-related inflammation; associated with risk of Amyloid-Related Imaging Abnormalities (ARIA).[11] | Modest slowing of cognitive decline in early AD.[8] | Approved |
| Donanemab (Kisunla) | Monoclonal antibody targeting an N-terminal pyroglutamate Aβ epitope present in established plaques.[9][12][13][14] | Rapid and substantial clearance of Aβ plaques.[13][15] | Slowed progression of tau pathology.[14] | Associated with risk of ARIA.[13][14] | Slowed cognitive and functional decline by ~35% in a specific patient population.[16] | Approved[13][15][16] |
| Aducanumab (Aduhelm) | Monoclonal antibody targeting aggregated forms (oligomers and fibrils) of Aβ.[17][18][19][20] | Dose-dependent reduction of Aβ plaques.[17] | Some evidence of downstream reduction in tau pathology. | Associated with risk of ARIA. | Clinical benefit has been a subject of significant controversy.[18] | Approved (Accelerated) |
| ALZ-801 (Valiltramiprosate) | Oral prodrug of tramiprosate; inhibits Aβ42 monomer aggregation into toxic oligomers.[21][22][23][24][25] | Prevents formation of Aβ oligomers, acting upstream of plaque deposition.[24][25] | Significant reductions in plasma p-tau181 observed in Phase 2.[22] | Does not target plaques directly, potentially avoiding ARIA.[23] | Showed cognitive and functional efficacy in APOE4/4 homozygous AD patients.[21] | Phase 3[22] |
Key Experimental Protocols
The data presented above is derived from a range of standardized preclinical and clinical assays. The methodologies for three key experimental types are detailed below.
In Vitro Amyloid-Beta Aggregation Assay
-
Objective: To measure a compound's ability to inhibit the formation of Aβ aggregates.
-
Methodology:
-
Preparation of Aβ: Synthetic Aβ1-42 peptides are dissolved in a solvent like DMSO to create a stock solution, which is then diluted into a suitable buffer (e.g., phosphate buffer, pH 8.0) to a final concentration, for instance, of 10 µM.[26][27]
-
Incubation: The Aβ solution is incubated at 37°C with and without the test compound (e.g., ALZ-801).
-
Monitoring Aggregation: Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures characteristic of amyloid fibrils, is added to the solution.[26][28]
-
Quantification: Fluorescence intensity is measured over time using a microplate reader (excitation ~440-450 nm, emission ~484-485 nm).[26][28] A reduction or delay in the fluorescence signal in the presence of the test compound indicates inhibition of aggregation.
-
In Vivo Plaque Clearance Assay in a Transgenic Mouse Model
-
Objective: To assess a drug's ability to clear Aβ plaques from the brain in a living organism.
-
Methodology:
-
Animal Model: An Alzheimer's disease transgenic mouse model (e.g., 5xFAD) that develops age-dependent amyloid plaques is used.[29]
-
Treatment: Mice are administered the therapeutic agent (e.g., Lecanemab, Donanemab) or a placebo via a relevant route (e.g., intravenous injection) over a defined period.
-
Tissue Processing: Following treatment, mice are anesthetized and their brains are collected after perfusion with a fixative like 4% paraformaldehyde (PFA).[30][31]
-
Immunohistochemistry: The brain is sectioned, and slices are stained using antibodies that specifically detect Aβ plaques.
-
Quantification: The stained brain sections are imaged using microscopy, and the total area covered by plaques (plaque burden) is quantified using image analysis software. A statistically significant reduction in plaque burden in the treated group compared to the placebo group indicates efficacy.[30]
-
Assessment of Neuroinflammation
-
Objective: To evaluate the impact of a therapeutic agent on the inflammatory response in the brain.
-
Methodology:
-
Sample Collection: Brain tissue is collected from treated and control AD mouse models.
-
Immunohistochemistry: Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1) or astrocytosis (e.g., GFAP).[29]
-
Quantification of Glial Activation: The number and morphology of stained microglia or astrocytes are analyzed. A shift from a ramified (resting) to an amoeboid (activated) morphology, or a change in cell density around plaques, is quantified.
-
Cytokine Analysis (ELISA): Alternatively, brain tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in these markers indicates an anti-inflammatory effect.
-
Visualizing Mechanisms and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams are provided.
Caption: this compound inhibits the ACAT-1 enzyme to modulate Aβ secretion.
Caption: Monoclonal antibodies bind to amyloid-beta to facilitate microglial clearance.
Caption: Standard experimental workflow for quantifying amyloid plaque burden in vivo.
References
- 1. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 2. Researching new drugs for Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 3. Alzheimer’s disease: mysteries and new leads | Sciences [news.universite-paris-saclay.fr]
- 4. The natural products this compound and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The natural products this compound and III: a new class of beta-amyloid-lowering compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lecanemab - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. leqembihcp.com [leqembihcp.com]
- 12. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 13. ittbiomed.com [ittbiomed.com]
- 14. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is donanemab? | Alzheimer's Society [alzheimers.org.uk]
- 16. youtube.com [youtube.com]
- 17. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aducanumab - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease? | Alzheimer's Society [alzheimers.org.uk]
- 21. alzheon.com [alzheon.com]
- 22. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 25. ALZ-801 | ALZFORUM [alzforum.org]
- 26. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 27. Production and use of recombinant Aβ for aggregation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Neuroinflammation in a Mouse Model of Alzheimer’s Disease versus Auditory Dysfunction: Machine Learning Interpretation and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent and Safe Disposal of Beauveriolide I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Beauveriolide I is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
This compound is a mycotoxin, and like many mycotoxins, it is a chemically stable compound.[1] This stability means that it can be resistant to standard cleaning and disinfection methods.[1][2] Therefore, a robust disposal plan is essential to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Procedures
The primary principle for the disposal of mycotoxins is to treat them as hazardous chemical waste. The most reliable method for ensuring their complete destruction is through high-temperature incineration by a licensed waste disposal facility.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, microfuge tubes), gloves, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, should be collected in a separate, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Include the date of accumulation and the responsible researcher's name and contact information.
Step 3: Storage
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The standard procedure is disposal through an approved waste disposal plant.
Decontamination of Laboratory Surfaces and Equipment
Given the stability of mycotoxins, a thorough decontamination protocol for surfaces and non-disposable equipment is crucial.
-
Initial Cleaning: Physically remove any visible contamination with absorbent paper. This contaminated paper should be disposed of as solid hazardous waste.
-
Chemical Decontamination: While specific chemical inactivation data for this compound is not available, a common approach for mycotoxin decontamination involves the use of oxidizing agents. A freshly prepared 10% bleach solution (sodium hypochlorite) can be effective.
-
Apply the bleach solution to the contaminated surface and allow a contact time of at least 30 minutes.
-
After the contact time, wipe the surface with the bleach solution.
-
Rinse the surface thoroughly with water to remove any residual bleach.
-
-
Solvent Rinse: For equipment that is sensitive to bleach, a rinse with a suitable solvent (e.g., ethanol or methanol) may be used to remove the mycotoxin, followed by collection of the solvent as liquid hazardous waste.
Important Note: Always test decontamination solutions on a small, inconspicuous area of the equipment or surface to ensure compatibility.
Experimental Protocol: General Chemical Inactivation for Mycotoxins
While a specific, validated protocol for the chemical inactivation of this compound is not available, the following general procedure for the inactivation of other mycotoxins, such as aflatoxins, can serve as a reference point for developing a laboratory-specific procedure in consultation with your EHS office.
Objective: To chemically degrade the mycotoxin into less toxic byproducts before disposal.
Materials:
-
Mycotoxin-contaminated waste
-
Sodium hypochlorite solution (household bleach, typically 5.25-6% sodium hypochlorite)
-
Sodium thiosulfate (for neutralization)
-
pH indicator strips
Procedure:
-
In a designated chemical fume hood, carefully add a volume of bleach to the liquid mycotoxin waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Stir the solution gently for a minimum of 30 minutes to ensure thorough mixing and reaction.
-
After the inactivation period, neutralize the excess bleach by adding a solution of sodium thiosulfate. Test the solution to ensure that the active chlorine has been neutralized.
-
Adjust the pH of the final solution to neutral (pH 6-8) using appropriate acids or bases.
-
Dispose of the neutralized solution in accordance with local regulations for chemical waste.
Caution: This is a general guideline and its effectiveness for this compound has not been established. Always consult with your EHS office before attempting any chemical inactivation procedure.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Beauveriolide I
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for handling Beauveriolide I in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure safe disposal.
Hazard Identification and Precautionary Measures
This compound is a cyclodepsipeptide mycotoxin isolated from the fungus Beauveria bassiana. While comprehensive toxicity data is not publicly available, it should be treated as a hazardous compound due to its biological activity.[1] It is a potent inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), which can affect cellular processes.[1][2]
General Precautions:
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Handle the compound in a designated area, away from general laboratory traffic.
-
Do not eat, drink, or smoke in the area where this compound is handled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with potent compounds like this compound. The following table summarizes the recommended PPE for various stages of handling.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. | Double-layered nitrile gloves. | Full-coverage lab coat, buttoned. | N95/FFP2 respirator or higher, especially if not handled in a containment enclosure. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant lab coat or apron over a standard lab coat. | Work in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Handling and Operational Plan
3.1. Preparation and Weighing:
This compound is typically supplied as a solid.[1] Due to the risk of aerosolization, handling the powdered form requires specific precautions.
-
Engineering Controls: Whenever possible, weigh and handle the solid compound within a containment device such as a glove box or a chemical fume hood with a sash at the lowest practical height.
-
Procedure:
-
Designate a specific area and analytical balance for weighing.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container to avoid creating airborne dust.
-
Use appropriate tools (e.g., anti-static spatulas) to transfer the powder.
-
Close the container tightly after use.
-
Decontaminate the weighing area and tools after completion.
-
3.2. Solution Preparation:
This compound is soluble in DMSO.[1]
-
Procedure:
-
Perform all solution preparation steps inside a certified chemical fume hood.
-
Add the solvent to the weighed solid slowly to avoid splashing.
-
If necessary, purge the stock solution with an inert gas to improve stability.[1]
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
The following diagram outlines the general workflow for safely handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed, properly labeled, and leak-proof hazardous waste container.
-
-
Decontamination:
-
Work surfaces and equipment should be decontaminated using a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. The cleaning materials should be disposed of as solid hazardous waste.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of ACAT-1 and ACAT-2.[2] These enzymes are responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound reduces the accumulation of these lipid droplets.
Quantitative Biological Data:
| Target | Assay | IC₅₀ Value |
| Cholesterol Synthesis | Primary mouse peritoneal macrophages | 0.78 µM[1] |
| ACAT Activity | Mouse macrophage membranes | 6.0 µM[1] |
The following diagram illustrates the inhibitory effect of this compound on the ACAT pathway.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
